Product packaging for 1-Ethyl-1-methylcyclohexane(Cat. No.:CAS No. 30677-34-0)

1-Ethyl-1-methylcyclohexane

Cat. No.: B8809629
CAS No.: 30677-34-0
M. Wt: 126.24 g/mol
InChI Key: YPJRYQGOKHKNKZ-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylcyclohexane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B8809629 1-Ethyl-1-methylcyclohexane CAS No. 30677-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30677-34-0

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1-ethyl-1-methylcyclohexane

InChI

InChI=1S/C9H18/c1-3-9(2)7-5-4-6-8-9/h3-8H2,1-2H3

InChI Key

YPJRYQGOKHKNKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C

Origin of Product

United States

Foundational & Exploratory

1-Ethyl-1-methylcyclohexane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1-methylcyclohexane

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and safety documentation.

Compound Identification

This compound is a saturated cyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted at the first carbon position with both an ethyl and a methyl group.[1] Due to the substitution on the same carbon atom, the molecule is achiral as it possesses a plane of symmetry.[2]

  • IUPAC Name: this compound[3][4][5][6][7][]

  • CAS Registry Number: 4926-90-3[3][4][5][6][7][9][10]

  • Molecular Formula: C₉H₁₈[3][4][5][6][7][9][10][11]

  • Synonyms: 1-Methyl-1-ethylcyclohexane, Cyclohexane, 1-ethyl-1-methyl-[3][4][5][6][7][9][11]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 126.24 g/mol [3][4][][9][10][11]
Density 0.777 g/cm³[][9][11][12]
Boiling Point 152.2 °C at 760 mmHg[][9][11][12]
Melting Point -77.27 °C (estimate)[11]
Flash Point 29.2 °C[9][11][12]
LogP (Octanol-Water Partition Coefficient) 3.367[9][11]
InChIKey YPJRYQGOKHKNKZ-UHFFFAOYSA-N[3][4][5][6][7][]
Canonical SMILES CCC1(CCCCC1)C[3][]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry of this compound (molecular weight 126 g/mol ) reveals a distinct fragmentation pattern. The two most abundant fragments are observed at a mass-to-charge ratio (m/z) of 111 and 97.[13][14]

  • m/z = 111: This fragment corresponds to the loss of a methyl group (•CH₃) from the parent molecule.[13][14]

  • m/z = 97: This fragment results from the loss of an ethyl group (•C₂H₅) from the parent molecule.[13][14]

The fragmentation process provides structural confirmation of the compound.[13]

G parent This compound (m/z = 126) loss1 - •CH₃ (Methyl Radical) parent->loss1 loss2 - •C₂H₅ (Ethyl Radical) parent->loss2 frag1 Fragment (m/z = 111) frag2 Fragment (m/z = 97) loss1->frag1 loss2->frag2

Mass Spectrometry Fragmentation Pathway
Gas Chromatography

The Kovats Retention Index (a measure of where a compound elutes in gas chromatography) has been reported for this compound on a standard non-polar column, with values around 901-907.[3][7]

Experimental Protocols

General Methodologies:

  • Boiling Point Determination: The boiling point would typically be determined using distillation under atmospheric pressure. A sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density Measurement: Density is measured by determining the mass of a known volume of the substance using a pycnometer or a digital density meter at a specified temperature.

  • Flash Point Measurement: The flash point is determined using a Pensky-Martens closed-cup tester or a similar apparatus. The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To obtain the mass spectrum and retention index, the compound would be injected into a gas chromatograph with a non-polar capillary column. The eluting compound is then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_spectro Structural Characterization synthesis Chemical Synthesis purification Distillation synthesis->purification bp Boiling Point Determination purification->bp density Density Measurement purification->density fp Flash Point Measurement purification->fp gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir

General Experimental Workflow for Chemical Characterization

Safety and Hazards

Based on available Safety Data Sheets (SDS), this compound is a flammable liquid and vapor. While it may not meet all GHS hazard criteria according to some reports, caution is advised.[3] Standard safe handling procedures for flammable organic compounds, such as working in a well-ventilated area and avoiding ignition sources, are mandatory.[15][16]

Synthesis Routes

While detailed protocols are scarce, literature suggests that this compound can be synthesized via multi-step reactions, for instance, from precursors like 1-chloro-1-methylcyclohexane.[9][10]

Conclusion

This compound is a simple, well-defined cycloalkane. Its physical and chemical properties are consistent with a nine-carbon saturated hydrocarbon. The data presented in this guide, including physicochemical constants and spectroscopic fragmentation patterns, provide a foundational dataset for researchers utilizing this compound in further studies. As with any chemical, appropriate safety protocols should be strictly followed during handling and use.

References

1-Ethyl-1-methylcyclohexane physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1-methylcyclohexane

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical compounds is fundamental. This technical guide provides a detailed overview of the core physical characteristics of this compound, a substituted cycloalkane. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for the determination of these properties.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, process design, and formulation development.

Physical PropertyValueUnits
Molecular Formula C₉H₁₈-
Molecular Weight 126.24 g/mol [1][2]
Boiling Point 152.05 - 152.2°C[3][4][5][6]
Melting Point -77.27 (estimate)°C[3][5][6]
Density 0.777 - 0.8025g/cm³[3][4][5][6]
Refractive Index 1.4397-[5][6]
Flash Point 29.2°C[3][4]

Experimental Protocols

The accurate determination of physical properties is paramount for the reliable application of chemical data. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Capillary Method (Thiele Tube)

A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube.[7][8]

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small test tube or a Durham tube.[7]

  • Capillary Insertion: A melting-point capillary tube is sealed at one end and placed, open-end down, into the liquid sample.[7]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[7]

  • Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a slow stream of bubbles.

  • Observation: The temperature is carefully monitored. The boiling point is the temperature at which the stream of bubbles becomes a rapid and continuous flow.

  • Confirmation: To confirm the boiling point, the heating is stopped. The liquid will begin to cool, and the boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or by direct mass and volume measurements.

Methodology: Mass and Volume Measurement

  • Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.

  • Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]

  • Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty cylinder.[9]

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[10][11] To improve accuracy, the measurements should be repeated multiple times, and the average value should be reported.[9][11] The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a fundamental property used for substance identification and purity assessment.

Methodology: Abbe Refractometer

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Molecular Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The presence of a nine-carbon cycloalkane backbone with ethyl and methyl substituents leads to specific intermolecular forces that dictate its boiling point, melting point, and density.

G Relationship between Molecular Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (C₉H₁₈) AlkylGroups Ethyl and Methyl Groups Structure->AlkylGroups contains CyclohexaneRing Cyclohexane Ring Structure->CyclohexaneRing contains Density Density Structure->Density determines BoilingPoint Boiling Point AlkylGroups->BoilingPoint influences (branching) MeltingPoint Melting Point AlkylGroups->MeltingPoint influences (packing efficiency) CyclohexaneRing->BoilingPoint influences (molecular weight) CyclohexaneRing->MeltingPoint influences (symmetry)

Caption: Logical diagram illustrating the influence of molecular structure on key physical properties.

References

An In-depth Technical Guide to the Structure and Bonding of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure, bonding, and conformational dynamics of 1-ethyl-1-methylcyclohexane. The document details the molecule's structural parameters, explores the intricacies of its chair conformations, and presents relevant spectroscopic data. Detailed experimental protocols for the synthesis and characterization of this compound are also provided, making this a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a saturated cyclic hydrocarbon with the chemical formula C9H18.[1][2] As a disubstituted cyclohexane (B81311), its stereochemistry and conformational preferences are of significant interest in understanding the spatial arrangement of functional groups, which can profoundly influence molecular interactions and biological activity in more complex systems. This guide will delve into the fundamental aspects of its structure and bonding, with a particular focus on the conformational analysis of its chair forms.

Molecular Structure and Bonding

The fundamental structure of this compound consists of a six-membered carbon ring with an ethyl group and a methyl group attached to the same carbon atom (C1).[3] The carbon atoms in the cyclohexane ring are sp3 hybridized, resulting in a tetrahedral geometry and bond angles that are approximately 109.5°. This arrangement minimizes angle strain and allows the ring to adopt its characteristic puckered conformations.

Conformational Analysis

The most stable conformation of the cyclohexane ring is the chair conformation, which exists in a dynamic equilibrium between two forms through a process known as a ring flip. In this compound, the two chair conformations are not energetically equivalent due to the different spatial orientations of the ethyl and methyl groups. In one chair form, the ethyl group is in an axial position and the methyl group is in an equatorial position. In the other, the ethyl group is equatorial and the methyl group is axial.

The relative stability of these two conformers is determined by the degree of steric strain, primarily from 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5]

The conformer with the larger substituent in the equatorial position is generally more stable.[6] The A-value for an ethyl group is slightly larger than that for a methyl group, indicating a stronger preference for the equatorial position.[4][7]

Table 1: Conformational Analysis Data

SubstituentA-Value (kcal/mol)
Methyl~1.7
Ethyl~1.75

The conformation with the ethyl group in the equatorial position and the methyl group in the axial position is therefore the more stable of the two chair conformers.

G Chair Conformations of this compound cluster_0 Ethyl Axial, Methyl Equatorial cluster_1 Ethyl Equatorial, Methyl Axial (More Stable) C1_ax C1 C2_ax C2 C1_ax->C2_ax Et_ax CH2CH3 C1_ax->Et_ax Me_eq CH3 C1_ax->Me_eq C3_ax C3 C2_ax->C3_ax C4_ax C4 C3_ax->C4_ax C5_ax C5 C4_ax->C5_ax C6_ax C6 C5_ax->C6_ax C6_ax->C1_ax C1_eq C1 C2_eq C2 C1_eq->C2_eq Et_eq CH2CH3 C1_eq->Et_eq Me_ax CH3 C1_eq->Me_ax C3_eq C3 C2_eq->C3_eq C4_eq C4 C3_eq->C4_eq C5_eq C5 C4_eq->C5_eq C6_eq C6 C5_eq->C6_eq C6_eq->C1_eq Equilibrium Ring Flip Equilibrium cluster_1 cluster_1 Equilibrium->cluster_1 cluster_0 cluster_0 cluster_0->Equilibrium

Caption: Ring flip equilibrium of this compound.

Bond Lengths and Angles

Precise experimental determination of bond lengths and angles for each conformer is complex. However, computational chemistry provides reliable estimates. The C-C bond lengths within the cyclohexane ring are typical for sp3-sp3 hybridized carbons, and the C-H bond lengths are standard for alkanes.

Table 2: Calculated Structural Parameters (Illustrative)

BondBond Length (Å)Bond/Dihedral Angle (°)
C-C (ring)~1.54-
C-C (ethyl)~1.54-
C-H~1.09-
C-C-C (ring)~111.5-
H-C-H~109.5-
C-C-C-C (ring dihedral)~55 (gauche)-

Note: These are typical values for alkanes and may vary slightly in the specific conformers of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the Grignard reaction of cyclohexanone (B45756) with ethylmagnesium bromide, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation.

G Cyclohexanone Cyclohexanone Tertiary_Alcohol 1-Ethylcyclohexan-1-ol Cyclohexanone->Tertiary_Alcohol Grignard Reaction Grignard 1. EtMgBr 2. H3O+ Alkene 1-Ethylcyclohex-1-ene Tertiary_Alcohol->Alkene Dehydration Dehydration H2SO4, heat Final_Product This compound Alkene->Final_Product Hydrogenation Hydrogenation H2, Pd/C

Caption: Synthetic workflow for this compound.

Protocol:

  • Grignard Reaction: To a solution of cyclohexanone in anhydrous diethyl ether, slowly add a solution of ethylmagnesium bromide in diethyl ether at 0 °C. After the addition is complete, the reaction is warmed to room temperature and stirred for 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-ethylcyclohexan-1-ol.

  • Dehydration: The crude 1-ethylcyclohexan-1-ol is mixed with a catalytic amount of concentrated sulfuric acid and heated to induce dehydration. The resulting 1-ethylcyclohex-1-ene is distilled from the reaction mixture.

  • Hydrogenation: The purified 1-ethylcyclohex-1-ene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product should be purified by distillation.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons in the cyclohexane ring and the ethyl and methyl groups. The methyl protons will appear as a singlet, while the ethyl protons will show a triplet and a quartet. The cyclohexane protons will appear as a broad multiplet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon at C1, the carbons of the ethyl and methyl groups, and the carbons of the cyclohexane ring.

Protocol:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

The FTIR spectrum of this compound will be characteristic of a saturated hydrocarbon.[3]

Table 3: Expected FTIR Absorptions

Wavenumber (cm⁻¹)Vibration Type
2960-2850C-H stretching
1465-1450CH₂ bending (scissoring)
1375CH₃ bending (umbrella)

Protocol:

  • For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

  • Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride) and place the solution in a liquid sample cell.

  • Obtain the FTIR spectrum using a standard spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

GC-MS is an excellent technique for confirming the purity and molecular weight of this compound. The gas chromatogram should show a single major peak, and the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of C9H18.[1][8] Common fragmentation patterns include the loss of a methyl group (m/z = 111) and an ethyl group (m/z = 97).[8]

Protocol:

  • Dissolve a small amount of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

  • Use a temperature program that allows for the separation of the compound from any impurities. A typical program might start at 50 °C and ramp up to 250 °C.

  • The eluent from the GC is directed into a mass spectrometer for analysis.

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and conformational analysis of this compound. The preference for the ethyl group to occupy the equatorial position in the more stable chair conformer has been explained based on steric considerations. Furthermore, detailed experimental protocols for the synthesis and spectroscopic characterization of this molecule have been presented to aid researchers in their practical work. This fundamental understanding is crucial for extrapolating to more complex molecular systems where conformational preferences can dictate biological activity and chemical reactivity.

References

An In-depth Technical Guide to 1-Ethyl-1-methylcyclohexane (CAS: 4926-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1-methylcyclohexane, a saturated hydrocarbon of interest in various chemical research domains. This document collates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a cycloalkane with the chemical formula C9H18.[1] Its structure consists of a cyclohexane (B81311) ring substituted at the C1 position with both an ethyl and a methyl group. This substitution pattern results in a quaternary carbon atom on the ring.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueSource(s)
CAS Number 4926-90-3[1]
Molecular Formula C9H18[1][3]
Molecular Weight 126.24 g/mol [1][3]
IUPAC Name This compound[4]
Synonyms 1-Methyl-1-ethylcyclohexane[1][3]
Boiling Point 152.05 - 152.2 °C[3][5]
Density 0.777 - 0.8025 g/cm³[3][5]
Refractive Index 1.4397[5]
Melting Point -77.27 °C (estimate)[5]
Mass Spec (EI) Major Fragments (m/z) 111 (M-15), 97 (M-29)[6][7]

Synthesis and Experimental Protocols

While various synthetic routes to gem-disubstituted cyclohexanes exist, a plausible and common approach involves the Grignard reaction followed by dehydration and subsequent hydrogenation, or direct alkylation. Below is a detailed theoretical protocol for the synthesis of this compound from 1-methylcyclohexanone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a two-step process: the addition of an ethyl Grignard reagent to 1-methylcyclohexanone to form the tertiary alcohol, followed by its reduction to the alkane.

Step 1: Synthesis of 1-Ethyl-1-methylcyclohexan-1-ol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Grignard Reagent Formation: In the flask, magnesium turnings (1.2 eq.) are placed. A solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide.

  • Reaction with Ketone: A solution of 1-methylcyclohexanone (1.0 eq.) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-ethyl-1-methylcyclohexan-1-ol.

Step 2: Reduction of 1-Ethyl-1-methylcyclohexan-1-ol

A common method for the deoxygenation of tertiary alcohols is via a Barton-McCombie deoxygenation or through conversion to a tosylate followed by reduction with a hydride reagent.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation 1_Methylcyclohexanone 1_Methylcyclohexanone Reaction_Mix Reaction (Anhydrous Ether, 0°C) 1_Methylcyclohexanone->Reaction_Mix EtMgBr Ethylmagnesium Bromide EtMgBr->Reaction_Mix Workup Aqueous Workup (NH4Cl) Reaction_Mix->Workup Alcohol 1-Ethyl-1-methylcyclohexan-1-ol Workup->Alcohol Reduction Reduction Alcohol->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthesis workflow for this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and identification of this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (approximately 10 µg/mL).

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is appropriate.

    • Inlet: Use a split/splitless inlet in split mode (e.g., split ratio 20:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at 10°C/min.

      • Hold: Hold at 200°C for 2 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan range of m/z 40-200.

  • Data Analysis: The retention time and the mass spectrum of the eluting peak are compared with known standards or library data for identification. The fragmentation pattern is characteristic of the molecule's structure.

Mass Spectrometry Fragmentation Pathway

The mass spectrum of this compound is characterized by the loss of its alkyl substituents from the quaternary carbon.[6][7]

G Parent_Ion This compound (m/z = 126) Fragment_111 Loss of Methyl Radical (-CH3) [C8H15]+ m/z = 111 Parent_Ion->Fragment_111 - •CH3 Fragment_97 Loss of Ethyl Radical (-C2H5) [C7H13]+ m/z = 97 Parent_Ion->Fragment_97 - •C2H5

Caption: Key fragmentation pathways in EI-MS.

Safety and Handling

Based on aggregated GHS information, this compound is reported as not meeting the criteria for GHS hazard classification.[8] However, as with any chemical, it should be handled with appropriate care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Safety data sheets for structurally similar flammable alkanes recommend avoiding ignition sources and using explosion-proof equipment.[9][10]

Disclaimer: This document is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Technical Guide: Systematic Nomenclature and Structural Analysis of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal identification and naming of chemical structures are fundamental to research, development, and regulatory compliance in the chemical and pharmaceutical sciences. This document provides a detailed technical overview of the systematic nomenclature for the saturated carbocyclic molecule, 1-Ethyl-1-methylcyclohexane, in accordance with the standards set by the International Union of Pure and Applied Chemistry (IUPAC). Furthermore, it outlines hypothetical, yet standard, experimental protocols for the structural elucidation of this compound using modern spectroscopic techniques. Physicochemical data are presented for reference, and logical workflows for nomenclature and experimental analysis are provided.

Analysis of IUPAC Nomenclature

The systematic name for an organic compound is determined by a hierarchical set of rules designed to provide a unique and descriptive identifier for its chemical structure. For substituted cycloalkanes like the target molecule, the process involves identifying the parent ring, identifying the substituents, numbering the ring to give the substituents the lowest possible locants, and alphabetizing the substituent names.

The name "this compound" is confirmed by PubChem and the National Institute of Standards and Technology (NIST) as the correct and preferred IUPAC name.[1][2][3] The naming convention is based on the following logic:

  • Parent Chain Identification : The core structure is a six-carbon ring with no double or triple bonds, identified as "cyclohexane."

  • Substituent Identification : Two alkyl groups are attached to the ring: an ethyl group (-CH2CH3) and a methyl group (-CH3).

  • Numbering : Since both substituents are on the same carbon, that carbon is assigned position "1". This satisfies the "lowest locant" rule.

  • Alphabetization and Assembly : The substituents are cited alphabetically ("ethyl" before "methyl").

Therefore, the systematic name is assembled as This compound .

IUPAC Naming Logic A Identify Parent Cycloalkane B Identify Substituents (Ethyl, Methyl) A->B C Number Ring for Lowest Locants B->C D Alphabetize Substituents C->D E Assemble Full Name: This compound D->E

Figure 1: Logical workflow for deriving the IUPAC name of this compound.

Physicochemical Properties

A summary of key quantitative data for this compound (CAS No: 4926-90-3) is provided below. These properties are essential for experimental design, safety assessment, and computational modeling.

PropertyValueSource
Molecular FormulaC9H18[2][4]
Molecular Weight126.24 g/mol [1][4]
Boiling Point152.2 °C at 760 mmHg[4][5]
Density0.777 g/cm³[4][5]
Flash Point29.2 °C[4][5]
Melting Point-77.27 °C (estimate)[4][6]
InChIKeyYPJRYQGOKHKNKZ-UHFFFAOYSA-N[2][4]

Hypothetical Experimental Protocols for Structural Verification

To confirm the identity of a synthesized or isolated sample as this compound, a combination of spectroscopic methods would typically be employed. Below are detailed protocols for such a verification.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of an organic molecule.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environments of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and complex multiplets for the cyclohexane (B81311) ring protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals would include a quaternary carbon (C1), four distinct methylene (B1212753) carbons (-CH₂) from the cyclohexane ring, a methylene carbon from the ethyl group, and two distinct methyl carbons (-CH₃).

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) can be performed to establish direct bonding relationships.

Protocol: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern to support the proposed structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent compatible with the ionization source, such as methanol (B129727) or acetonitrile.[7]

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, non-polar compounds like this.

  • Mass Analysis:

    • Acquire a full scan mass spectrum.

    • The molecular ion (M⁺) peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C9H18 (126.24).[8]

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement (typically to four decimal places).[9]

  • Fragmentation Analysis: Observe the fragmentation pattern. Characteristic losses for alkylcyclohexanes include the loss of the alkyl substituents. The most abundant ion in the spectrum is designated as the base peak.[8]

Experimental Workflow A Purified Sample (this compound) B Sample Preparation (Solubilization) A->B C1 NMR Spectroscopy (¹H, ¹³C, 2D) B->C1 C2 Mass Spectrometry (EI, HRMS) B->C2 D1 Connectivity Data (C-H Framework) C1->D1 D2 Mass Data (Molecular Formula, Fragments) C2->D2 E Data Integration & Structure Confirmation D1->E D2->E

Figure 2: Standard experimental workflow for the structural elucidation of an organic compound.

Conclusion

The systematic name for the compound with a cyclohexane ring substituted with an ethyl and a methyl group on the same carbon is unequivocally This compound according to IUPAC rules. This identity can be rigorously confirmed through a combination of NMR spectroscopy and mass spectrometry, which together provide definitive evidence of the molecule's atomic connectivity and molecular formula. The protocols and data presented herein serve as a technical guide for the study and verification of this and structurally related molecules.

References

molecular weight of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of 1-Ethyl-1-methylcyclohexane

Abstract

This technical guide provides a comprehensive overview of the , a saturated cyclic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details the compound's physicochemical properties, theoretical molecular weight calculation, and robust experimental protocols for its determination. Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and the classical Victor Meyer method are presented. Additionally, a representative synthetic protocol for obtaining the compound is included to provide a complete workflow from synthesis to analysis. All quantitative data is summarized in tabular format for clarity, and key experimental workflows are visualized using diagrams compliant with specified formatting standards.

Introduction to this compound

This compound is a cycloalkane with the chemical formula C9H18.[1][2][3] As with any pure chemical substance, its molecular weight is a fundamental physical property, crucial for stoichiometric calculations, substance quantification, and structural elucidation. In fields such as pharmaceutical development, precise knowledge of molecular weight is indispensable for compound characterization, purity assessment, and formulation. This guide outlines the theoretical basis and practical experimental procedures for the accurate determination of this value.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below. These data are essential for its handling, analysis, and characterization.

PropertyValueReference
Molecular Formula C9H18[1][2][3]
Molecular Weight 126.24 g/mol [1][4][5]
Exact Mass 126.2392 g/mol [2][3]
CAS Number 4926-90-3[1][2][3]
IUPAC Name This compound[1][2]
Density 0.777 g/cm³[4][6]
Boiling Point 152.2 °C at 760 mmHg[4][6]
Flash Point 29.2 °C[6]
SMILES CCC1(CCCCC1)C[4]
InChIKey YPJRYQGOKHKNKZ-UHFFFAOYSA-N[2][7]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C9H18), the calculation is based on the atomic weights of carbon (C) and hydrogen (H).

  • Atomic Weight of Carbon (C): ~12.011 amu

  • Atomic Weight of Hydrogen (H): ~1.008 amu

Calculation: Molecular Weight = (9 × Atomic Weight of C) + (18 × Atomic Weight of H) Molecular Weight = (9 × 12.011) + (18 × 1.008) = 108.099 + 18.144 = 126.243 g/mol

The following diagram illustrates the logical relationship for this calculation.

cluster_0 Structural Information cluster_1 Atomic Composition & Weights cluster_2 Calculation A This compound Structure B Molecular Formula: C9H18 A->B Determines C 9 Carbon Atoms (12.011 amu/atom) B->C Contains D 18 Hydrogen Atoms (1.008 amu/atom) B->D Contains E Summation: (9 * 12.011) + (18 * 1.008) C->E D->E F Molecular Weight: 126.24 g/mol E->F

Diagram 1: Conceptual calculation of molecular weight.

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized or isolated compound. Given that this compound is a volatile organic compound, several methods are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds.[8][9] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each component by measuring its mass-to-charge ratio.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[10]

    • Transfer the solution to a 1.5 mL glass autosampler vial. Ensure no particulate matter is present.[10]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.[6]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]

    • Column: A non-polar capillary column, such as an Agilent J&W DB-5ht (30 m x 0.25 mm x 0.25 µm), is suitable for separating non-polar cycloalkanes.[6][10]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]

    • Injector: Set to splitless mode. Injector temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

      • Mass Range: Scan from m/z 35 to 300.

      • Ion Source Temperature: 230 °C.[2]

      • Quadrupole Temperature: 150 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC). The peak corresponding to this compound will be identified by its retention time.

    • Analyze the mass spectrum corresponding to this peak. The molecular ion peak (M+) will appear at an m/z value corresponding to the molecular weight of the compound. For C9H18, this peak should be observed at approximately m/z 126.

    • Note that for alkanes and cycloalkanes, the molecular ion peak may be of low abundance or absent; however, characteristic fragmentation patterns can confirm the structure.[5][7]

The workflow for this process is visualized below.

A Sample Preparation (Dilute in Hexane) B Injection (1 µL) (250°C Injector) A->B C GC Separation (DB-5 Column) B->C D Elution C->D E Ionization (Electron Impact, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection (Electron Multiplier) F->G H Data Processing G->H I Total Ion Chromatogram (TIC) H->I Generates J Mass Spectrum (Identify M+ at m/z 126) H->J Generates

Diagram 2: GC-MS experimental workflow.
Victor Meyer Method

This classical method is suitable for determining the molecular weight of volatile liquids by measuring the volume of vapor produced from a known mass of the substance.[3]

  • Apparatus Setup:

    • Assemble the Victor Meyer apparatus, which consists of an inner vaporization tube, an outer heating jacket, and a gas collection system over a water trough.

  • Procedure:

    • Heat the outer jacket to a temperature at least 20-30 °C above the boiling point of this compound (i.e., ~175-185 °C).

    • Accurately weigh a small amount (e.g., 0.1 g) of this compound in a small, stoppered Hoffman bottle.

    • Drop the Hoffman bottle into the hot vaporization tube. The stopper will be forced out, and the liquid will vaporize rapidly.

    • The resulting vapor will displace an equal volume of air, which is collected in the graduated tube.[3]

  • Calculation:

    • Record the volume of displaced air (V).

    • Record the laboratory temperature (T) and atmospheric pressure (P).

    • Correct the pressure for the aqueous vapor pressure of water at the laboratory temperature.

    • Using the Ideal Gas Law (PV=nRT), where n = mass (m) / Molecular Weight (M), the molecular weight can be calculated: M = (mRT) / (PV)

Synthesis of this compound for Analysis

To perform an analysis, a pure sample of the compound is required. While several synthetic routes exist, a common approach involves a Grignard reaction followed by dehydration, or direct alkylation. A plausible route starting from 1-methylcyclohexanol (B147175) is outlined below, adapted from similar syntheses.[4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Grignard Reagent Formation: Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium to initiate the formation of ethylmagnesium bromide (the Grignard reagent).

  • Addition of Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath and add a solution of cyclohexanone (B45756) in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Intermediate Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-ethylcyclohexanol.

  • Dehydration and Alkylation (Simplified Concept): The resulting tertiary alcohol can be subjected to conditions that favor the formation of this compound, potentially through a series of steps involving dehydration and subsequent methylation, or by starting with a different precursor like 1-methylcyclohexanone and reacting it with ethylmagnesium bromide. A direct synthesis from 1-methylcyclohexanol is also reported.[4]

Conclusion

The is a defining characteristic, theoretically calculated to be 126.24 g/mol based on its molecular formula of C9H18.[1] This value can be reliably confirmed experimentally using modern analytical techniques such as Gas Chromatography-Mass Spectrometry, which provides high accuracy and structural information through fragmentation patterns. For laboratories where advanced instrumentation is unavailable, classical methods like the Victor Meyer apparatus still offer a viable, albeit less precise, alternative for volatile compounds. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and analysis of this compound for scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-Ethyl-1-methylcyclohexane, a saturated carbocyclic compound. The primary focus is on a robust two-step synthesis involving a Grignard reaction followed by a deoxygenation process. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to aid in understanding and replication.

Introduction

This compound is a geminally disubstituted cycloalkane. Its synthesis is a practical illustration of fundamental organic reactions, including carbon-carbon bond formation and functional group transformations. The methods described herein are applicable to the synthesis of related alicyclic structures, which are prevalent in medicinal chemistry and materials science.

Synthetic Pathways

The most common and efficient synthesis of this compound involves two key stages:

  • Formation of a Tertiary Alcohol: A Grignard reaction is employed to create the quaternary carbon center on the cyclohexane (B81311) ring. This can be achieved by reacting cyclohexanone (B45756) with an appropriate Grignard reagent to introduce either the ethyl or the methyl group first, followed by a second Grignard reaction or other alkylation to add the second group. A more direct approach is the reaction of a ketone precursor with the desired Grignard reagent.

  • Deoxygenation of the Tertiary Alcohol: The hydroxyl group of the tertiary alcohol intermediate is subsequently removed to yield the final alkane product. This can be accomplished through a two-step process of dehydration to an alkene followed by catalytic hydrogenation.

This guide will focus on the pathway commencing with the synthesis of 1-ethylcyclohexan-1-ol from cyclohexanone, followed by its conversion to this compound.

Logical Flow of the Synthesis

SynthesisFlow Cyclohexanone Cyclohexanone Step1 Step 1: Grignard Reaction Cyclohexanone->Step1 EthylmagnesiumBromide Ethylmagnesium Bromide (Grignard Reagent) EthylmagnesiumBromide->Step1 TertiaryAlcohol 1-Ethyl-1-methylcyclohexanol Step1->TertiaryAlcohol Dehydration Step 2a: Dehydration TertiaryAlcohol->Dehydration Alkene 1-Ethyl-1-methylcyclohexene Dehydration->Alkene Hydrogenation Step 2b: Catalytic Hydrogenation Alkene->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethylcyclohexan-1-ol via Grignard Reaction

This procedure details the nucleophilic addition of an ethyl group to cyclohexanone using a Grignard reagent.

Materials:

  • Cyclohexanone

  • Ethyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for workup

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent): In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF. A solution of ethyl bromide in the anhydrous solvent is then added dropwise from the dropping funnel. The reaction is initiated, which is evident by the turbidity of the solution and gentle refluxing. The mixture is stirred until most of the magnesium has reacted.

  • Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexanone in the anhydrous solvent is added dropwise, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

  • Acidic Workup: The reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., HCl or H₂SO₄) while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude 1-ethylcyclohexan-1-ol. The product can be purified by distillation.

Step 2: Conversion of 1-Ethylcyclohexan-1-ol to this compound

This conversion is a two-part process involving dehydration to an alkene followed by catalytic hydrogenation.

This step involves the acid-catalyzed elimination of water to form 1-ethyl-1-methylcyclohexene.

Materials:

  • 1-Ethylcyclohexan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

Procedure:

  • In a round-bottom flask, 1-ethylcyclohexan-1-ol is mixed with a catalytic amount of concentrated sulfuric or phosphoric acid.

  • The mixture is heated, and the resulting alkene, being more volatile, is distilled from the reaction mixture as it forms.[1] This drives the equilibrium towards the product according to Le Chatelier's principle.[1]

  • The collected distillate is washed with a sodium bicarbonate solution to neutralize any residual acid, followed by washing with water.

  • The organic layer is dried over an anhydrous drying agent, and the 1-ethyl-1-methylcyclohexene can be further purified by distillation.

The alkene is reduced to the corresponding alkane using hydrogen gas and a metal catalyst.

Materials:

  • 1-Ethyl-1-methylcyclohexene

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol (B145695) or ethyl acetate (B1210297) as a solvent

Procedure:

  • The alkene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.

  • A catalytic amount of Pd/C or PtO₂ is added to the solution.

  • The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

  • The reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure to yield this compound. The product can be purified by distillation if necessary.

Data Presentation

The following tables summarize key quantitative data for the starting materials, intermediates, and the final product.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³)
CyclohexanoneC₆H₁₀O98.14155.60.947
1-Ethylcyclohexan-1-olC₈H₁₆O128.21167-1680.932
This compoundC₉H₁₈126.24154-1560.814

Product Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 126.[2] Key fragmentation patterns include the loss of a methyl group (M-15) resulting in a fragment at m/z = 111, and the loss of an ethyl group (M-29) leading to a fragment at m/z = 97.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a complex multiplet for the cyclohexane ring protons.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the carbons of the ethyl and methyl groups, and the carbons of the cyclohexane ring.

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a multi-step process where the product of one reaction serves as the reactant for the next. The logic of this synthetic design is to first construct the carbon skeleton and then to perform functional group interconversions to arrive at the desired final product.

Reaction Pathway Diagram

ReactionPathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation Cyclohexanone Cyclohexanone Intermediate1 Alkoxide Intermediate Cyclohexanone->Intermediate1 + EtMgBr Grignard EtMgBr TertiaryAlcohol 1-Ethylcyclohexan-1-ol Intermediate1->TertiaryAlcohol H₃O⁺ workup Alkene 1-Ethyl-1-methylcyclohexene TertiaryAlcohol->Alkene Dehydration (-H₂O) FinalProduct This compound Alkene->FinalProduct Hydrogenation (+H₂, Pd/C)

Caption: Detailed reaction pathway for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that utilizes fundamental and reliable organic reactions. The Grignard reaction provides an excellent method for the creation of the key C-C bond, while the subsequent dehydration and catalytic hydrogenation steps efficiently remove the hydroxyl functionality. This guide offers a detailed framework for the successful synthesis and characterization of this compound, which can be adapted for the preparation of other substituted cycloalkanes relevant to various fields of chemical research and development.

References

Conformational Analysis of 1-Ethyl-1-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of 1-ethyl-1-methylcyclohexane. The conformational isomerism of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug-receptor interactions. In the case of 1,1-disubstituted cyclohexanes such as this compound, the chair conformations are not energetically equivalent, leading to a distinct conformational preference. This guide details the principles governing this equilibrium, presents quantitative data for the energetic differences, and provides comprehensive experimental and computational protocols for the determination of these properties.

Introduction to Cyclohexane (B81311) Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). Through a process known as ring flipping, axial and equatorial positions interconvert. For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[1][2][3]

For 1,1-disubstituted cyclohexanes, one substituent must occupy an axial position while the other is equatorial. The conformational equilibrium is then dictated by the relative steric bulk of the two substituents, with the bulkier group preferentially occupying the equatorial position to minimize steric strain.

Conformational Equilibrium of this compound

In this compound, two chair conformers are in equilibrium through ring flipping. In one conformer, the methyl group is axial and the ethyl group is equatorial. In the other, the ethyl group is axial and the methyl group is equatorial.

The relative stability of these two conformers is determined by the difference in the steric strain, quantified by their respective A-values. The A-value (Gibbs free energy difference) represents the energetic cost of having a substituent in the axial position compared to the equatorial position.[1] A larger A-value signifies a greater steric bulk.

The conformer with the substituent having the larger A-value in the equatorial position will be the more stable one. For the methyl group, the A-value is approximately 1.7-1.8 kcal/mol (7.1-7.5 kJ/mol).[4] The ethyl group has a slightly larger A-value of around 1.8 kcal/mol (7.5 kJ/mol).[4] This indicates that the ethyl group is sterically more demanding than the methyl group. Consequently, the conformer with the ethyl group in the equatorial position and the methyl group in the axial position is the more stable of the two.

The energy difference between the two conformers can be estimated by the difference in their A-values:

ΔG° = A(ethyl) - A(methyl)

Using the values from the table below, the energy difference is approximately 0.06 kcal/mol.

Data Presentation
SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl1.747.28
Ethyl1.807.53

Experimental Protocol: Determination of A-Values by Low-Temperature NMR Spectroscopy

The A-values for methyl and ethyl groups are experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe the signals of the axial and equatorial conformers as separate entities.

Methodology
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 0.1 M) of the monosubstituted cyclohexane (methylcyclohexane or ethylcyclohexane) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

    • Use a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to withstand low temperatures.

  • NMR Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

    • Calibrate the temperature of the VT unit using a standard sample (e.g., methanol).

    • Acquire a standard proton or carbon-13 NMR spectrum at room temperature.

  • Low-Temperature Data Acquisition:

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes.

    • Acquire spectra at each temperature until the signals for the axial and equatorial conformers are well-resolved (decoalescence). This typically occurs below -60 °C.

    • Optimize acquisition parameters for low temperature, including pulse width, acquisition time, and relaxation delay, to ensure accurate signal integration.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to the axial and equatorial conformers. For ¹³C NMR, specific carbons that show significant chemical shift differences between the two conformers are chosen for integration.

    • The equilibrium constant (Keq) is calculated from the ratio of the integrals: Keq = [Equatorial conformer] / [Axial conformer] = Integral_equatorial / Integral_axial

    • The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectra were recorded.

Computational Protocol: Conformational Analysis using Gaussian

Computational chemistry provides a powerful tool for calculating the relative energies of conformers. The following protocol outlines a typical workflow using the Gaussian software suite.

Methodology
  • Structure Building:

    • Using a molecular modeling program (e.g., GaussView), build the two chair conformers of this compound:

      • Conformer A: Ethyl group equatorial, Methyl group axial.

      • Conformer B: Ethyl group axial, Methyl group equatorial.

    • Ensure correct stereochemistry and initial chair conformations.

  • Input File Preparation:

    • For each conformer, generate a Gaussian input file.

    • Specify the level of theory and basis set. A common and reliable choice for this type of analysis is Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.

    • The route section of the input file should include keywords for geometry optimization and frequency calculation, for example: #p B3LYP/6-31G(d) opt freq. The opt keyword requests a geometry optimization to find the lowest energy structure, and freq calculates the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Calculation Execution:

    • Submit the input files to Gaussian for calculation.

  • Output Analysis:

    • After the calculations are complete, open the output files (log files).

    • Verify that the geometry optimizations converged successfully and that there are no imaginary frequencies, confirming that the structures are at a potential energy minimum.

    • Extract the final electronic energies (E) for both conformers. The energy is typically given in Hartrees.

    • Calculate the energy difference (ΔE) between the two conformers: ΔE = E(conformer B) - E(conformer A)

    • Convert the energy difference from Hartrees to kcal/mol (1 Hartree = 627.5 kcal/mol). A positive ΔE indicates that conformer B is higher in energy than conformer A.

Visualization of Key Concepts

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Note: The IMG SRC attribute in the DOT script is a placeholder and would need to be replaced with actual image URLs of the conformers for the diagram to render correctly.

Experimental Workflow for A-Value Determination

G A Sample Preparation (Monosubstituted Cyclohexane in Deuterated Solvent) B Low-Temperature NMR Spectroscopy (Acquire spectra at decreasing temperatures) A->B C Signal Decoalescence (Observe separate signals for axial and equatorial conformers) B->C D Signal Integration (Measure the area of axial and equatorial signals) C->D E Calculate Keq (Keq = Integral_eq / Integral_ax) D->E F Calculate A-Value (ΔG°) (ΔG° = -RT ln(Keq)) E->F

Caption: Experimental workflow for A-value determination via NMR.

Computational Workflow for Conformational Analysis

G A Build 3D Structures (Conformer A and Conformer B) B Prepare Gaussian Input Files (e.g., B3LYP/6-31G(d) opt freq) A->B C Run Geometry Optimization and Frequency Calculations B->C D Verify Convergence and No Imaginary Frequencies C->D E Extract Final Electronic Energies D->E F Calculate Energy Difference (ΔE) E->F

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a preference for the conformer with the sterically bulkier ethyl group in the equatorial position. This preference is quantified by the difference in the A-values of the ethyl and methyl groups, resulting in a small but significant energy difference between the two chair conformations. The experimental determination of these A-values through low-temperature NMR spectroscopy and their theoretical calculation via computational chemistry are powerful techniques that provide crucial insights into the stereochemical behavior of substituted cyclohexanes. A thorough understanding of these principles and methodologies is essential for researchers in drug development and related scientific fields where molecular conformation plays a critical role in biological activity.

References

The Stereochemical Landscape of 1-Ethyl-1-methylcyclohexane: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive examination of the stereochemical properties of 1-ethyl-1-methylcyclohexane reveals a fundamental truth: the molecule is achiral and, consequently, does not possess stereoisomers in the form of enantiomers or diastereomers. This technical guide will elucidate the structural features that preclude chirality in this compound, provide its physicochemical properties, and outline a common synthetic route. This analysis is crucial for researchers in organic synthesis and drug development to avoid erroneous assumptions about this molecule's isomeric possibilities.

The Question of Chirality in this compound

Contrary to what might be assumed from its substituted cyclohexane (B81311) ring, this compound is an achiral molecule. The primary reason for this is the substitution pattern on the cyclohexane ring. Both the ethyl and the methyl groups are attached to the same carbon atom (C1).[1][2] This arrangement results in a molecule that is superimposable on its mirror image.

A key indicator of achirality is the presence of a plane of symmetry. In the case of this compound, a plane of symmetry can be envisioned that bisects the ethyl and methyl groups and passes through the C1 and C4 atoms of the cyclohexane ring. The presence of such a plane of symmetry inherently means the molecule cannot be chiral.

Caption: Structure of this compound.

Physicochemical Properties

While there are no distinct stereoisomers to compare, the general physicochemical properties of this compound have been documented. These properties are essential for its handling, purification, and use in further chemical transformations.

PropertyValueReference
Molecular Formula C₉H₁₈[3][4][5][6]
Molecular Weight 126.24 g/mol [3][4][5][6]
CAS Number 4926-90-3[3][4][5][6]
Normal Boiling Point 147.5 °C[3]

Synthesis of this compound

Given the absence of stereoisomers, the synthesis of this compound is a direct process without the need for stereoselective control. A common and illustrative method involves a Grignard reaction followed by dehydration and hydrogenation.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from cyclohexanone (B45756).

Materials:

  • Cyclohexanone

  • Ethylmagnesium bromide (Grignard reagent)

  • Methylmagnesium iodide (Grignard reagent)

  • Diethyl ether (anhydrous)

  • Sulfuric acid (concentrated)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Apparatus for hydrogenation

Procedure:

Step 1: Synthesis of 1-Ethylcyclohexanol (B155962)

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of ethylmagnesium bromide in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of cyclohexanone in anhydrous diethyl ether from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 1-ethylcyclohexanol.

Step 2: Synthesis of 1-Ethyl-1-methylcyclohexanol

  • The 1-ethylcyclohexanol can be oxidized to 1-ethylcyclohexanone using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

  • The resulting 1-ethylcyclohexanone is then reacted with methylmagnesium iodide following a similar Grignard procedure as in Step 1 to yield 1-ethyl-1-methylcyclohexanol.

Step 3: Dehydration and Hydrogenation

  • The tertiary alcohol, 1-ethyl-1-methylcyclohexanol, is dehydrated by heating with a strong acid catalyst such as sulfuric acid. This will produce a mixture of alkenes, primarily 1-ethyl-1-methylcyclohexene.

  • The resulting alkene mixture is then subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to reduce the double bond and yield the final product, this compound.

Purification: The final product can be purified by fractional distillation.

G cluster_step1 Step 1: First Grignard Reaction cluster_step2 Step 2: Oxidation & Second Grignard cluster_step3 Step 3: Dehydration & Hydrogenation A Cyclohexanone C 1-Ethylcyclohexanol A->C + B Ethylmagnesium Bromide B->C D Oxidation C->D E 1-Ethylcyclohexanone D->E G 1-Ethyl-1-methylcyclohexanol E->G + F Methylmagnesium Iodide F->G H Dehydration (H2SO4) G->H I 1-Ethyl-1-methylcyclohexene H->I J Hydrogenation (H2, Pd/C) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Conclusion

References

The Achiral Nature of 1-Ethyl-1-methylcyclohexane: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of stereochemistry and chiral drug development, the determination of a molecule's chirality is a foundational step. This technical guide provides an in-depth analysis of the stereochemical properties of 1-Ethyl-1-methylcyclohexane. Contrary to what might be assumed from a cursory glance at its structure, this compound is an achiral molecule. This document will elucidate the structural features that preclude chirality in this compound, thereby serving as a definitive reference for researchers encountering this or structurally similar molecules.

Analysis of Chirality in this compound

A molecule is chiral if it is non-superimposable on its mirror image. The most common structural feature that gives rise to chirality is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. However, the ultimate determinant of chirality is the absence of any improper axis of rotation (Sn), which includes planes of symmetry (S1) and centers of inversion (S2).

In the case of this compound, the carbon atom at the 1-position is bonded to four distinct groups: a methyl group, an ethyl group, and two methylene (B1212753) groups that are part of the cyclohexane (B81311) ring. While this might initially suggest the presence of a stereocenter, a deeper analysis of the molecule's symmetry reveals that it is, in fact, achiral.

The key to understanding the achirality of this compound lies in the symmetry of the cyclohexane ring itself. The molecule possesses a plane of symmetry that bisects the ethyl and methyl groups and passes through the C1 and C4 atoms of the cyclohexane ring.[1] Any conformation of the molecule can be oriented such that this plane of symmetry is apparent. The presence of this internal plane of symmetry means that the molecule's mirror image is superimposable upon the original molecule.[1][2] Therefore, this compound is achiral and does not exhibit enantiomerism.

Quantitative Data on Chirality

As this compound is an achiral compound, it does not exhibit optical activity. Consequently, there is no quantitative data related to enantiomeric excess, specific rotation, or other chiroptical properties to report. The table below summarizes the expected values for these properties.

PropertyExpected ValueRationale
Optical Rotation ([α])The molecule is achiral and does not rotate plane-polarized light.
Enantiomeric Excess (ee)N/AEnantiomers do not exist for this compound.
Specific Rotation ([α]D)Consistent with an achiral molecule.

Experimental Protocols

Experimental protocols for the resolution of enantiomers, such as chiral chromatography or diastereomeric salt formation, are not applicable to this compound. Since the molecule does not exist as a racemic mixture, there are no enantiomers to separate.

Logical Workflow for Chirality Determination

The following diagram illustrates the logical workflow for determining the chirality of this compound.

Chirality_Determination Start Analyze this compound C1_Substituents Identify substituents on C1: - Methyl - Ethyl - Ring CH2 (C2) - Ring CH2 (C6) Start->C1_Substituents Symmetry_Check Assess molecular symmetry C1_Substituents->Symmetry_Check Plane_of_Symmetry Plane of symmetry exists (bisects Me, Et, C1, C4) Symmetry_Check->Plane_of_Symmetry Yes No_Plane_of_Symmetry No plane of symmetry Symmetry_Check->No_Plane_of_Symmetry No Achiral Conclusion: Achiral Plane_of_Symmetry->Achiral Chiral Conclusion: Chiral No_Plane_of_Symmetry->Chiral

Figure 1: Chirality determination workflow for this compound.

Conclusion

This compound serves as an important example in stereochemistry, demonstrating that the mere presence of a carbon atom with four different substituent groups does not guarantee chirality. The overall molecular symmetry must be considered. In this case, the presence of a plane of symmetry renders the molecule achiral. For professionals in drug development and other fields where stereoisomerism is critical, a thorough understanding of such structural nuances is essential for accurate molecular characterization and design.

References

Thermodynamic Properties of 1-Ethyl-1-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 1-ethyl-1-methylcyclohexane. The information is compiled from critically evaluated sources and presented in a clear, structured format to support research and development activities. This document includes quantitative thermodynamic data, detailed experimental protocols for obtaining such data, and a visualization of the thermodynamic data determination workflow.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. The data is sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables, which provides critically evaluated data.[1][2]

Table 1: Heat Capacity

PhaseTemperature (K)Heat Capacity (Cp) (J/mol·K)
Ideal Gas200 - 1000Ranging from approx. 150 to 500
Liquid (at saturation)250 - 620Ranging from approx. 200 to 450

Table 2: Standard Enthalpy of Formation

PhaseEnthalpy of Formation (ΔfH°) (kJ/mol)
Ideal Gas-203.4 ± 1.5
Liquid-245.8 ± 1.4

Table 3: Standard Entropy

PhaseTemperature (K)Entropy (S°) (J/mol·K)
Ideal Gas200 - 1000Ranging from approx. 350 to 700
Liquid (at saturation)250 - 620Ranging from approx. 250 to 550

Experimental Protocols

The determination of thermodynamic data for organic compounds like this compound relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.

Heat Capacity Measurement (Adiabatic Calorimetry)

Adiabatic calorimetry is a primary method for determining the heat capacity of liquids with high accuracy.

Objective: To measure the heat capacity (Cp) of liquid this compound as a function of temperature.

Apparatus:

  • An automated adiabatic calorimeter with a sample container suitable for liquids.

  • Platinum resistance thermometer calibrated to ITS-90.

  • Electrical heater with a stable power supply.

  • Data acquisition system for monitoring temperature and energy input.

Procedure:

  • Sample Preparation: A high-purity sample of this compound (≥99.9 mol%) is degassed to remove any dissolved air and then hermetically sealed in the sample container. The mass of the sample is accurately determined.

  • Calorimeter Assembly: The sample container is placed within the adiabatic shield of the calorimeter. The system is evacuated to a high vacuum to minimize heat exchange by convection.

  • Thermal Equilibration: The calorimeter is cooled to the starting temperature (e.g., 78 K) using a cryogen like liquid nitrogen. The system is then allowed to equilibrate.

  • Heating Increments: A known amount of electrical energy is supplied to the sample heater, causing a small, incremental increase in temperature (typically 1-5 K).

  • Temperature Measurement: The temperature of the sample is precisely measured with the platinum resistance thermometer before and after the energy input, once thermal equilibrium is re-established.

  • Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample container, minimizing heat loss to the surroundings.

  • Data Acquisition: The energy input and the corresponding temperature rise are recorded for each increment.

  • Calculation: The heat capacity is calculated for each temperature increment using the formula: Cp = (ΔQ / ΔT) - C_addenda where ΔQ is the heat added, ΔT is the temperature change, and C_addenda is the heat capacity of the empty sample container (determined in separate calibration experiments).

  • Data Analysis: The process is repeated over the desired temperature range to obtain a continuous heat capacity curve.

Enthalpy of Formation Measurement (Combustion Calorimetry)

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Objective: To determine the standard enthalpy of combustion of liquid this compound, from which the standard enthalpy of formation can be calculated.

Apparatus:

  • A high-precision bomb calorimeter with a platinum-lined bomb.

  • A certified benzoic acid sample for calibration.

  • High-pressure oxygen cylinder.

  • A sensitive thermometer or thermistor with a resolution of at least 0.001 K.

  • Ignition system.

Procedure:

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid under standardized conditions.

  • Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a thin-walled glass ampoule). A fuse wire is attached to the ignition circuit and placed in contact with the sample.

  • Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure the final water product is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

  • Ignition and Temperature Measurement: The sample is ignited, and the temperature of the water in the calorimeter is recorded at regular intervals until a constant final temperature is reached.

  • Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for any signs of incomplete combustion (e.g., soot) and for the formation of nitric acid (from residual nitrogen in the bomb).

  • Corrections: The observed temperature rise is corrected for heat exchange with the surroundings, the heat of ignition, and the heat of formation of nitric acid.

  • Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated using the corrected temperature rise and the energy equivalent of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law: ΔfH°(C9H18, l) = 9 * ΔfH°(CO2, g) + 9 * ΔfH°(H2O, l) - ΔcH°(C9H18, l) where the standard enthalpies of formation of CO2 and H2O are known.

Entropy Determination

The standard entropy of a substance is not measured directly but is calculated from heat capacity data and the enthalpies of any phase transitions, in accordance with the Third Law of Thermodynamics.

Objective: To calculate the standard entropy (S°) of this compound at a given temperature.

Procedure:

  • Low-Temperature Heat Capacity Measurement: The heat capacity of the substance is measured from a very low temperature (approaching 0 K) up to the desired temperature using adiabatic calorimetry, as described above.

  • Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat capacity data below the lowest experimental temperature (typically around 10 K) are extrapolated to 0 K using the Debye T³ law for crystalline solids.

  • Integration of Heat Capacity Data: The entropy at a given temperature T is calculated by integrating the heat capacity data: S°(T) = ∫(0 to T) (Cp/T) dT

  • Inclusion of Phase Transitions: If any phase transitions (e.g., solid-solid, melting, boiling) occur within the temperature range, the entropy change for each transition (ΔtrsS = ΔtrsH / Ttrs) must be added to the integral. For this compound, this would primarily involve the entropy of fusion if starting from the solid state.

  • Ideal Gas Entropy: For the ideal gas phase, the entropy is calculated from statistical mechanics using molecular parameters or from the liquid-phase entropy by adding the entropy of vaporization and correcting for non-ideal gas behavior.

Visualization of Thermodynamic Data Determination

The following diagram illustrates the logical workflow for the experimental determination of the core thermodynamic properties of this compound.

ThermodynamicWorkflow cluster_exp Experimental Measurements cluster_calc Calculated Properties cluster_final Final Thermodynamic Data exp_cp Heat Capacity (Cp) Measurement (Adiabatic Calorimetry) calc_s Standard Entropy (S°) Calculation exp_cp->calc_s Cp/T integration final_cp Heat Capacity Data exp_cp->final_cp exp_comb Enthalpy of Combustion (ΔcH°) Measurement (Bomb Calorimetry) calc_hf Standard Enthalpy of Formation (ΔfH°) Calculation exp_comb->calc_hf Hess's Law final_s Entropy Data calc_s->final_s final_hf Enthalpy of Formation Data calc_hf->final_hf

Workflow for Thermodynamic Property Determination.

References

Technical Guide: Physicochemical Properties of 1-Ethyl-1-methylcyclohexane with a Focus on Boiling Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylcyclohexane (CAS No. 4926-90-3) is a saturated cyclic hydrocarbon. An in-depth understanding of its physicochemical properties, such as its boiling point, is crucial for its application in various research and development settings, including its use as a solvent, in synthetic chemistry, and for the development of new chemical entities. This guide provides a comprehensive overview of the boiling point of this compound, a detailed experimental protocol for its determination, and an exploration of the structural factors influencing this key physical constant.

Physicochemical Data of this compound

The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Boiling Point 152.2 °C at 760 mmHg[1][2]
Molecular Formula C9H18[1][2]
Molecular Weight 126.24 g/mol [2][3]
CAS Number 4926-90-3[1][2][3]
Density 0.777 g/cm³[1][2]

Experimental Protocol: Determination of Boiling Point

The following protocol is a generalized method for the precise determination of the boiling point of liquid organic compounds like this compound, based on established laboratory techniques.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. At this temperature, the liquid converts into a vapor. This protocol is based on the Thiele tube method, a common and accurate technique for determining boiling points of small quantities of liquid.

Materials and Apparatus
  • This compound sample

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated, with appropriate range)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or heating mantle

  • Safety goggles and lab coat

Procedure
  • Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.

  • Capillary Tube Placement: Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the sample in the test tube is level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with high-boiling point oil until the side arm is about two-thirds full.

  • Immersion: Carefully immerse the thermometer and the attached test tube into the oil in the Thiele tube. The oil level should be above the sample level in the test tube.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue gentle heating until a rapid and continuous stream of bubbles is observed. Stop heating at this point.

  • Cooling and Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Repeat: For accuracy, allow the apparatus to cool slightly and then reheat to obtain a second reading.

Factors Influencing the Boiling Point of Substituted Cycloalkanes

The boiling point of a cycloalkane is primarily determined by the strength of the intermolecular van der Waals forces. Several structural factors influence these forces.

BoilingPointFactors cluster_molecular_properties Molecular Properties cluster_intermolecular_forces Intermolecular Forces cluster_physical_property Physical Property MW Molecular Weight VdW Van der Waals Forces MW->VdW Increases with larger surface area Shape Molecular Shape (Branching & Cyclization) Shape->VdW More compact shape reduces surface area BP Boiling Point VdW->BP Stronger forces lead to higher BP

Caption: Relationship between molecular properties and boiling point.

As illustrated in the diagram, the boiling point of this compound is a consequence of its molecular weight and shape. Compared to a linear alkane with the same number of carbon atoms, the cyclic structure of this compound leads to a more compact shape. However, cycloalkanes generally have higher boiling points than their acyclic isomers because the ring structure allows for a larger surface area of contact between molecules, leading to stronger van der Waals forces. The presence of the ethyl and methyl substituents introduces branching, which can slightly lower the boiling point compared to an unbranched cycloalkane of similar molecular weight by creating a less regular shape that hinders close packing.

References

Methodological & Application

Synthesis of 1-Ethyl-1-methylcyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-ethyl-1-methylcyclohexane, a saturated cyclic hydrocarbon. The primary synthesis route detailed involves a two-step process commencing with a Grignard reaction to form a tertiary alcohol, followed by dehydration to yield the target alkene, and subsequent hydrogenation to the final alkane. An alternative stepwise alkylation of cyclohexanone (B45756) is also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthesis workflow.

Introduction

This compound is a geminally disubstituted cycloalkane. Such structures are of interest in medicinal chemistry and materials science due to their conformational properties and metabolic stability. The synthesis of this compound can be approached through several methodologies, with the Grignard reaction sequence being a robust and widely applicable method. This involves the sequential addition of methyl and ethyl groups to a cyclohexanone core to form 1-ethyl-1-methylcyclohexanol, which is then dehydrated and hydrogenated.

Synthesis Pathway Overview

The principal synthesis pathway involves three main stages:

  • Formation of a Tertiary Alcohol: A Grignard reaction is employed to add an ethyl group to a 1-methylcyclohexanone precursor, yielding 1-ethyl-1-methylcyclohexanol.

  • Dehydration to an Alkene: The tertiary alcohol is then subjected to acid-catalyzed dehydration to form a mixture of isomeric alkenes, predominantly 1-ethyl-1-methylcyclohexene.

  • Hydrogenation to the Alkane: The resulting alkene is hydrogenated to afford the final product, this compound.

Data Presentation

Table 1: Reagents and Molar Quantities for the Synthesis of 1-Ethyl-1-methylcyclohexanol

ReagentMolecular FormulaMolar Mass ( g/mol )MolesVolume/Mass
1-MethylcyclohexanoneC₇H₁₂O112.170.111.22 g
Magnesium TurningsMg24.310.122.92 g
Ethyl BromideC₂H₅Br108.970.1213.08 g
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-100 mL
Saturated NH₄Cl (aq)NH₄Cl53.49-50 mL

Table 2: Reaction Conditions for Dehydration of 1-Ethyl-1-methylcyclohexanol

ParameterValue
CatalystConcentrated Sulfuric Acid (H₂SO₄)
Temperature0-5 °C (initial), then reflux
Reaction Time1-2 hours
Expected Yield80-90%

Table 3: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈[1][2][3]
Molar Mass126.24 g/mol [1][2][3]
Boiling Point~154-156 °C[2]
CAS Number4926-90-3[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1-methylcyclohexanol via Grignard Reaction

This protocol details the synthesis of the tertiary alcohol intermediate.

Materials:

  • 1-Methylcyclohexanone

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (0.12 mol). Add 20 mL of anhydrous diethyl ether.

  • Slowly add a solution of ethyl bromide (0.12 mol) in 30 mL of anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methylcyclohexanone (0.1 mol) in 50 mL of anhydrous diethyl ether from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-ethyl-1-methylcyclohexanol.

Protocol 2: Dehydration of 1-Ethyl-1-methylcyclohexanol

This protocol describes the conversion of the tertiary alcohol to 1-ethyl-1-methylcyclohexene.

Materials:

  • Crude 1-ethyl-1-methylcyclohexanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • Place the crude 1-ethyl-1-methylcyclohexanol in a round-bottom flask. Cool the flask in an ice bath.

  • Slowly add a few drops of concentrated sulfuric acid with stirring.[4][5][6]

  • Set up a simple distillation apparatus.

  • Gently heat the mixture to distill the alkene product. The collection temperature should be monitored.

  • Wash the distillate with 5% sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the resulting 1-ethyl-1-methylcyclohexene by fractional distillation.[7][8][9][10]

Protocol 3: Hydrogenation of 1-Ethyl-1-methylcyclohexene

This protocol outlines the final step to obtain this compound.

Materials:

  • 1-Ethyl-1-methylcyclohexene

  • Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a hydrogenation flask, dissolve 1-ethyl-1-methylcyclohexene in a suitable solvent like ethanol.

  • Add a catalytic amount of PtO₂ or Pd/C.

  • Seal the apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and shake or stir the mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by distillation to yield the crude this compound.

  • Purify the product by fractional distillation.[7][8][9][10]

Mandatory Visualization

Synthesis_Workflow cluster_final Final Product Synthesis Cyclohexanone Cyclohexanone One_Methylcyclohexanone 1-Methylcyclohexanone Cyclohexanone->One_Methylcyclohexanone MeMgBr Methylmagnesium Bromide EtMgBr Ethylmagnesium Bromide Tertiary_Alcohol 1-Ethyl-1-methylcyclohexanol One_Methylcyclohexanone->Tertiary_Alcohol Grignard Reaction (EtMgBr) Alkene 1-Ethyl-1-methylcyclohexene Tertiary_Alcohol->Alkene Final_Product This compound Alkene->Final_Product Hydrogenation (H₂, PtO₂/Pd-C) Grignard_Step1 Step 1: Grignard Grignard_Step2 Step 2: Grignard Dehydration_Step Step 3: Dehydration Hydrogenation_Step Step 4: Hydrogenation

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood away from any sources of ignition.

  • Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a properly functioning and shielded apparatus. Ensure the catalyst is not exposed to air while dry and saturated with hydrogen.

References

Application Notes and Protocols: Purification of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of 1-Ethyl-1-methylcyclohexane, a saturated cyclic hydrocarbon. The selection of an appropriate purification technique is critical to obtaining this compound with high purity, which is essential for its use in research, chemical synthesis, and drug development. Common impurities in commercially available or synthetically produced this compound often include structural isomers with very close physical properties, making purification a challenging yet crucial step.

Overview of Purification Methods

The primary methods for purifying this compound are fractional distillation and preparative chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Fractional Distillation: This technique is effective for large-scale purification and for separating compounds with small differences in boiling points. It is particularly useful for removing isomeric impurities that are often present in synthetic batches of this compound.

  • Preparative Gas Chromatography (Prep GC): Ideal for achieving very high purity on a smaller scale. It offers excellent separation of volatile compounds with close boiling points.

  • Flash Column Chromatography: A rapid and efficient method for purifying compounds from non-volatile or more polar impurities. For a non-polar compound like this compound, it is primarily used to remove catalyst residues or highly polar byproducts from a reaction mixture.

Data Presentation: Physical Properties and Impurities

A successful purification strategy begins with an understanding of the physical properties of this compound and its potential impurities.

PropertyThis compound ValueReference(s)
Molecular Formula C9H18[][2]
Molecular Weight 126.24 g/mol [][2]
Boiling Point 152.2 °C at 760 mmHg[]
Density 0.777 g/cm³[]
Appearance Colorless liquid
Solubility Insoluble in water; soluble in common organic solvents (e.g., hexane, ether, dichloromethane)

Potential Isomeric Impurities: The synthesis of this compound can result in the formation of other C9H18 isomers. The separation of these isomers is the primary challenge in purification due to their similar boiling points.

CompoundBoiling Point (°C)Note
This compound 152.2 Target Compound
cis-1-Ethyl-2-methylcyclohexane~150-152Boiling points of cis/trans isomers of dialkylcyclohexanes are very close, making separation by distillation challenging.
trans-1-Ethyl-2-methylcyclohexane~150-152Boiling points of cis/trans isomers of dialkylcyclohexanes are very close, making separation by distillation challenging.
cis-1-Ethyl-3-methylcyclohexane~149-151Boiling points of cis/trans isomers of dialkylcyclohexanes are very close, making separation by distillation challenging.
trans-1-Ethyl-3-methylcyclohexane~149-151Boiling points of cis/trans isomers of dialkylcyclohexanes are very close, making separation by distillation challenging.
cis-1-Ethyl-4-methylcyclohexane~148-150Boiling points of cis/trans isomers of dialkylcyclohexanes are very close, making separation by distillation challenging.
trans-1-Ethyl-4-methylcyclohexane~148-150Boiling points of cis/trans isomers of dialkylcyclohexanes are very close, making separation by distillation challenging.
n-Nonane151A potential acyclic impurity with a similar boiling point.

Experimental Protocols

Purification by Fractional Distillation

This protocol is designed for the purification of gram- to multi-gram quantities of this compound from isomeric impurities.

Objective: To separate this compound from impurities with close boiling points.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Heating mantle with a stirrer

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Ensure all glass joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

  • Charging the Flask:

    • Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture boils, a condensation ring will slowly rise up the fractionating column. A slow ascent is crucial for efficient separation.

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approximately 152°C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of the target compound or when only a small amount of residue remains in the distilling flask.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

    • Combine the fractions that meet the desired purity specifications.

Expected Outcome: This procedure can yield this compound with a purity of >98%, depending on the efficiency of the fractionating column and the initial composition of the crude mixture.

Purification by Preparative Gas Chromatography (Prep GC)

This method is suitable for obtaining small quantities of highly pure this compound.

Objective: To achieve high-purity isolation of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: A preparative GC system equipped with a fraction collector.

  • Column: A non-polar capillary or packed column (e.g., DB-1, DB-5, or similar).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 200-250 °C.

  • Oven Temperature Program: Start with an initial temperature below the boiling point of the lowest boiling impurity and ramp up to a temperature slightly above the boiling point of this compound. A slow ramp rate will improve separation.

  • Detector: A non-destructive detector is ideal, but a splitting system can be used with a destructive detector like a Flame Ionization Detector (FID).

  • Fraction Collector: Cooled to condense the eluted compound.

Procedure:

  • Sample Preparation:

    • If necessary, dilute the crude this compound in a small amount of a volatile solvent like hexane.

  • Injection:

    • Inject an appropriate volume of the sample onto the Prep GC column. The volume will depend on the column dimensions and loading capacity.

  • Chromatographic Separation and Collection:

    • Run the programmed temperature gradient.

    • Monitor the chromatogram to identify the peak corresponding to this compound.

    • Program the fraction collector to collect the eluent during the elution of the target peak.

  • Analysis and Product Recovery:

    • Analyze a small aliquot of the collected fraction by analytical GC to confirm its purity.

    • If a solvent was used for dilution, it can be removed by gentle evaporation.

Expected Outcome: Preparative GC can yield this compound with very high purity (>99.5%).

Purification by Flash Column Chromatography

This protocol is primarily for removing polar impurities from this compound.

Objective: To remove polar impurities such as catalyst residues or byproducts from a reaction mixture.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (or alumina (B75360) for acid-sensitive compounds)

  • Non-polar eluent (e.g., hexane, heptane, or petroleum ether)

  • Glass column for chromatography

  • Compressed air or nitrogen source

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Pack the column with silica gel using a slurry method with the chosen eluent.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure to achieve a steady flow rate.

    • Since this compound is non-polar, it will elute quickly. Collect the eluent in fractions.

  • Analysis and Product Recovery:

    • Monitor the fractions by TLC (if applicable for visualizing impurities) or by GC.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

Expected Outcome: This method is effective for removing polar impurities. The purity of the final product will depend on the nature of the impurities present in the crude material.

Visualization of Workflows

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Recovery crude_sample Crude this compound setup Assemble Fractional Distillation Apparatus crude_sample->setup heating Heat Mixture setup->heating collect_forerun Collect Forerun (Lower Boiling Impurities) heating->collect_forerun collect_product Collect Main Fraction (this compound) collect_forerun->collect_product stop_distillation Stop Distillation collect_product->stop_distillation gc_analysis GC Analysis of Fractions collect_product->gc_analysis combine_fractions Combine Pure Fractions gc_analysis->combine_fractions pure_product Purified Product combine_fractions->pure_product

Caption: Workflow for Purification by Fractional Distillation.

Preparative_GC_Workflow cluster_prep Preparation cluster_gc GC Separation cluster_analysis Analysis & Recovery crude_sample Crude this compound sample_prep Sample Preparation (Dilution if necessary) crude_sample->sample_prep injection Inject Sample sample_prep->injection separation Chromatographic Separation injection->separation collection Fraction Collection separation->collection purity_check Purity Analysis (GC) collection->purity_check solvent_removal Solvent Removal (if applicable) purity_check->solvent_removal high_purity_product High-Purity Product solvent_removal->high_purity_product

Caption: Workflow for Purification by Preparative Gas Chromatography.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Recovery crude_sample Crude this compound pack_column Pack Chromatography Column crude_sample->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Non-polar Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (GC/TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent purified_product Purified Product remove_solvent->purified_product

Caption: Workflow for Purification by Flash Column Chromatography.

References

Application Notes and Protocols for NMR Spectroscopy of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-ethyl-1-methylcyclohexane. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and graphical representations of the molecular structure and analytical workflow.

Introduction

This compound is a saturated cyclic hydrocarbon. Its structure presents a non-symmetrical substitution on a flexible cyclohexane (B81311) ring, leading to a distinct NMR spectrum. Understanding the chemical shifts and coupling patterns is crucial for its identification and characterization in various chemical processes, including its use as a building block in organic synthesis and drug discovery. NMR spectroscopy is an essential analytical technique for the structural elucidation of such molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45 - 1.25Multiplet10HCyclohexane ring protons (CH₂)
~1.22Quartet2HEthyl group (CH₂)
~0.85Triplet3HEthyl group (CH₃)
~0.83Singlet3HMethyl group (CH₃)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~39.5CC1
~35.0CH₂C2 / C6
~32.5CC(CH₃)(CH₂CH₃)
~26.5CH₂C3 / C5
~24.0CH₂C4
~23.5CH₃C(CH₃)
~8.5CH₃C(CH₂CH₃ )

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.

Figure 1. Structure of this compound.

Experimental Protocols

The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.[1]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Sample Handling:

    • Weigh the sample accurately and dissolve it in the deuterated solvent in a clean, dry vial.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions and poor spectral resolution.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can also be used for calibration.[1]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Number of Scans: 128-1024 (or more for dilute samples)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 220 ppm

NMR Analysis Workflow

The following diagram outlines a typical workflow for the NMR analysis of a small molecule like this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment (1H, 13C, etc.) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate integrate Integration calibrate->integrate peak_pick Peak Picking calibrate->peak_pick assign Assign Signals integrate->assign peak_pick->assign structure Structure Elucidation assign->structure

Figure 2. General workflow for NMR analysis.

Conclusion

This document provides essential information for the NMR analysis of this compound. The predicted spectral data serves as a useful reference for signal assignment. The detailed protocols for sample preparation and data acquisition are designed to help researchers obtain high-quality NMR spectra, which are fundamental for accurate structural determination and purity assessment in a drug development and research setting.

References

Application Note: Analysis of 1-Ethyl-1-methylcyclohexane using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-1-methylcyclohexane is a saturated cyclic hydrocarbon. Understanding its structural features is crucial in various fields, including organic synthesis and conformational analysis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the different chemical environments of protons. This document provides a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound and presents the predicted spectral data.

Predicted ¹H NMR Spectral Data

Due to rapid chair-flipping at room temperature, the axial and equatorial protons on the cyclohexane (B81311) ring become chemically equivalent on the NMR timescale, simplifying the spectrum. The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the methyl group, the ethyl group, and the cyclohexane ring. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

The quantitative data for the predicted spectrum is summarized below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Integration (Number of Protons)Predicted Multiplicity
Methyl protons (-CH ₃)~ 0.853HSinglet (s)
Ethyl group methyl protons (-CH₂CH ₃)~ 0.853HTriplet (t)
Ethyl group methylene (B1212753) protons (-CH ₂CH₃)~ 1.252HQuartet (q)
Cyclohexane ring protons (-CH ₂-)~ 1.20 - 1.6010HMultiplet (m)

Note: The signals for the tertiary methyl group and the ethyl group's methyl protons are expected to be in a similar region and may overlap. The cyclohexane ring protons will likely appear as a complex and broad multiplet due to small differences in chemical shifts and complex spin-spin coupling.[1][2]

Experimental Protocol

This section details the methodology for the preparation and ¹H NMR analysis of a sample of this compound.

Materials and Equipment
  • Sample: this compound (5-25 mg)[3][4]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 0.03% TMS[5]

  • Equipment:

    • 5 mm NMR tubes of good quality[3]

    • Pasteur pipette

    • Small vial for sample dissolution

    • Vortex mixer (optional)

    • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation
  • Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[5]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically around 4-5 cm).

  • Capping: Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard ¹H NMR experiment with the following typical parameters:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Spectral Width: 0-12 ppm

  • Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each peak.

  • Peak Picking: Identify the chemical shifts for all signals.

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound with its distinct proton environments labeled.

Figure 1. Structure of this compound showing distinct proton environments.

Predicted Spectrum Workflow

The logical flow for predicting the ¹H NMR spectrum based on the molecular structure is outlined below.

workflow A Identify Unique Proton Environments (a, b, c, d) B Count Protons in Each Environment (Integration) A->B 3H, 3H, 2H, 10H C Apply n+1 Rule for Splitting (Multiplicity) B->C a: n=0 -> Singlet b: n=2 -> Triplet c: n=3 -> Quartet d: complex -> Multiplet D Estimate Chemical Shifts (ppm) Based on Environment C->D a: ~0.85 b: ~0.85 c: ~1.25 d: ~1.2-1.6 E Assemble Predicted Spectrum (Table of Data) D->E

Figure 2. Workflow for predicting the ¹H NMR spectrum of this compound.

References

Application Notes and Protocols for 13C NMR Analysis of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethyl-1-methylcyclohexane, a saturated carbocyclic compound. The information enclosed is intended to assist in the structural elucidation and quality control of this and structurally related molecules.

Introduction

This compound is a disubstituted cyclohexane (B81311). Its structure presents a quaternary carbon in the cyclohexane ring, leading to a distinct 13C NMR spectrum. Understanding the chemical shifts and their assignments is crucial for identifying this compound and for characterizing derivatives in various research and development settings, including drug discovery and materials science. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of an organic molecule.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted using computational methods. These predicted values provide a reliable reference for the analysis of experimentally obtained spectra. The predicted chemical shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Quaternary)33.6
C2, C635.8
C3, C523.5
C426.8
CH2 (Ethyl)29.3
CH3 (Ethyl)8.2
CH3 (Methyl)25.1

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is detailed below.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar compounds like this.

  • Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[1] Higher concentrations can improve the signal-to-noise ratio, which is beneficial given the low natural abundance of the 13C isotope.[2]

  • Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-500 MHz).

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between pulses.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of 0 to 200 ppm is appropriate to cover the expected range of chemical shifts for aliphatic compounds.

  • Temperature: The experiment is usually performed at room temperature (298 K).

3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or using the known chemical shift of the deuterated solvent.

Structure and Peak Assignment

The relationship between the carbon atoms in this compound and their predicted 13C NMR signals is illustrated in the following diagram.

G This compound: Carbon-Signal Correlation cluster_molecule Molecular Structure cluster_signals Predicted 13C NMR Signals (ppm) mol mol s1 C1: 33.6 mol->s1 Quaternary C s2 C2, C6: 35.8 mol->s2 Ring CH2 (adjacent to C1) s3 C3, C5: 23.5 mol->s3 Ring CH2 s4 C4: 26.8 mol->s4 Ring CH2 (para to C1) s5 CH2 (Ethyl): 29.3 mol->s5 Ethyl CH2 s6 CH3 (Ethyl): 8.2 mol->s6 Ethyl CH3 s7 CH3 (Methyl): 25.1 mol->s7 Methyl

Caption: Correlation of carbon atoms in this compound to their predicted 13C NMR signals.

Experimental Workflow

The general workflow for acquiring the 13C NMR spectrum of this compound is outlined below.

G Workflow for 13C NMR Spectrum Acquisition SamplePrep Sample Preparation (Dissolve in CDCl3, add TMS) NMRTube Transfer to NMR Tube (Filter if necessary) SamplePrep->NMRTube Spectrometer Insert into Spectrometer NMRTube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquisition Set Parameters and Acquire Data (zgpg30, NS=1024) LockShim->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectrum Analysis (Peak Picking and Assignment) Processing->Analysis

Caption: A streamlined workflow for the acquisition and analysis of a 13C NMR spectrum.

References

Application Note: Analysis of 1-Ethyl-1-methylcyclohexane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1-Ethyl-1-methylcyclohexane using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The document outlines the instrumental parameters for successful separation and identification, presents the characteristic electron ionization (EI) mass spectrum, and discusses the primary fragmentation pathways. This information is valuable for the identification and characterization of saturated cyclic hydrocarbons in various research and industrial applications.

Introduction

This compound is a saturated cyclic hydrocarbon. Its analysis is relevant in fields such as petrochemical research, environmental analysis, and as a potential impurity or metabolite in drug development processes. Gas Chromatography-Mass Spectrometry is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[1][2] This note details the expected fragmentation pattern under electron ionization and provides a standardized protocol for its analysis.

Experimental Protocols

A successful GC-MS analysis of this compound relies on optimized sample preparation and instrument conditions. The following protocol provides a starting point for method development.

Sample Preparation

For pure compounds or high-concentration samples, direct injection after dilution is typically sufficient.

  • Dilution: Dilute the this compound sample in a volatile, GC-compatible solvent such as hexane (B92381) or ethyl acetate. A typical starting concentration is approximately 10 µg/mL.

  • Vial Transfer: Transfer the diluted sample to a 2 mL autosampler vial.

  • Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before transferring it to the vial to prevent contamination of the injector and column.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

Gas Chromatograph (GC) Parameters:

  • Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio (e.g., 50:1) for higher concentration samples.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is recommended.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final Hold: Hold at 200°C for 2 minutes.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 200.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Acquisition and Processing

Data is acquired and processed using the instrument's control and data analysis software. Compound identification is achieved by comparing the acquired mass spectrum with a reference library, such as the NIST Mass Spectral Library.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow SamplePrep Sample Preparation (Dilution in Hexane) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Library Search Detection->Data_Processing Fragmentation_Pathway cluster_main This compound Parent C₉H₁₈ M_ion [C₉H₁₈]⁺• m/z = 126 Parent->M_ion Ionization Frag_111 [C₈H₁₅]⁺ m/z = 111 M_ion->Frag_111 - •CH₃ Frag_97 [C₇H₁₃]⁺ m/z = 97 (Base Peak) M_ion->Frag_97 - •C₂H₅

References

Application Notes and Protocols: Mass Spectrometric Fragmentation of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometric fragmentation pattern of 1-Ethyl-1-methylcyclohexane. Included are the characteristic fragment ions, a quantitative summary of the mass spectrum, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of the primary fragmentation pathways. This information is critical for the identification and structural elucidation of this compound in various matrices.

Introduction

This compound (C₉H₁₈, Molecular Weight: 126.24 g/mol ) is a saturated cyclic hydrocarbon.[1][2][3][4] Understanding its fragmentation behavior under electron ionization is essential for its unambiguous identification in complex mixtures using GC-MS. The fragmentation of cycloalkanes is governed by the stability of the resulting carbocations, with cleavage typically occurring at the points of substitution and leading to the loss of alkyl groups or ring-opening events.

Mass Spectrometric Fragmentation Pattern

Under electron ionization, this compound undergoes fragmentation to produce a series of characteristic ions. The molecular ion (M⁺) peak at m/z 126 is often of low intensity. The most prominent fragmentation pathways involve the cleavage of the C-C bonds at the quaternary carbon, leading to the loss of the methyl and ethyl substituents.

The loss of a methyl radical (•CH₃) results in a stable tertiary carbocation with an m/z of 111.[5][6][7][8] The loss of an ethyl radical (•C₂H₅) leads to the formation of a fragment ion with an m/z of 97.[5][6][7][8] These two fragments are typically the most abundant in the mass spectrum of this compound. Further fragmentation of the cyclohexane (B81311) ring can also occur, leading to a series of smaller ions.

Quantitative Data

The relative abundances of the major fragment ions of this compound are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.

m/zRelative Abundance (%)Proposed Fragment Identity
4165C₃H₅⁺
5595C₄H₇⁺
6950C₅H₉⁺
8340C₆H₁₁⁺
97100[M - C₂H₅]⁺
11180[M - CH₃]⁺
1265M⁺

Note: Relative abundances are approximate and can vary slightly depending on the instrument and analytical conditions.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

3.1. Materials and Reagents

  • This compound standard

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

  • Helium (99.999% purity) as carrier gas

  • Autosampler vials with septa

3.2. Instrumentation

  • Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Mass spectrometer with an electron ionization (EI) source

  • Data acquisition and processing software

3.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-350

3.4. Sample Preparation

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dilute in the solvent to fall within the calibration range.

3.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) for each sample and standard.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the acquired mass spectrum with a reference spectrum (e.g., from the NIST library) to confirm the identity of the compound.

  • Quantify the analyte using a calibration curve generated from the working standards.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pattern M This compound (m/z = 126) radical1 - •CH₃ M->radical1 radical2 - •C₂H₅ M->radical2 frag1 [M - CH₃]⁺ (m/z = 111) frag2 [M - C₂H₅]⁺ (m/z = 97) radical1->frag1 radical2->frag2

Caption: Primary fragmentation of this compound.

Conclusion

The mass spectrum of this compound is characterized by two major fragment ions at m/z 111 and 97, corresponding to the loss of a methyl and an ethyl group, respectively. The provided GC-MS protocol offers a reliable method for the analysis of this compound. These application notes serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and structural confirmation of this compound.

References

Application Note: Gas Chromatographic Analysis of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 1-Ethyl-1-methylcyclohexane using gas chromatography with flame ionization detection (GC-FID). The protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure for sample preparation and analysis. This application note is intended to serve as a comprehensive guide for the qualitative and quantitative analysis of this compound in various matrices.

Introduction

This compound is a cycloalkane that may be present in complex hydrocarbon mixtures, such as gasoline or other petroleum-derived products. Accurate and reliable quantification of this compound is crucial for quality control, research, and process monitoring. Gas chromatography is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds. When coupled with a flame ionization detector (FID), it provides high sensitivity for hydrocarbons. This application note details a robust GC-FID method for the analysis of this compound.

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph (GC): A system equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: A non-polar capillary column is recommended for the separation of hydrocarbons. A suitable option is a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase.

    • Example Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: High purity helium or hydrogen.

  • Gases for FID: High purity hydrogen and air.

  • Syringes: Gas-tight syringes for sample injection.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvents: High-purity n-hexane or dichloromethane (B109758) for sample dilution.

  • Standard: this compound (CAS No. 4926-90-3) of high purity.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in n-hexane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

For liquid samples believed to contain this compound:

  • If the sample is a complex mixture, a preliminary clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

  • For relatively clean samples, accurately dilute a known volume or weight of the sample in a suitable volatile solvent (e.g., n-hexane, dichloromethane) to bring the expected concentration of this compound within the calibration range. A dilution factor of 1:10 or 1:100 is often a good starting point.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter if any particulate matter is present.

  • Transfer the final diluted sample to a 2 mL GC vial for analysis.

GC-FID Method Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Value
Injector
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven
Initial Temperature50 °C
Initial Hold Time2 minutes
Temperature Ramp10 °C/min to 200 °C
Final Hold Time5 minutes
Column
Column Type100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min
Data Analysis and Quantification
  • Identification: The this compound peak is identified by comparing its retention time to that of a pure standard analyzed under the same chromatographic conditions.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the unknown samples can then be determined from this calibration curve using the peak area of the analyte in the sample chromatogram.

Data Presentation

The following table summarizes the key analytical parameters for this compound.

ParameterValueReference
Chemical Information
CAS Number4926-90-3[1]
Molecular FormulaC₉H₁₈[1]
Molecular Weight126.24 g/mol [1]
Chromatographic Data
Kovats Retention Index (non-polar column)~903[2]
Expected Elution ProfileElutes with other C9 hydrocarbons. Elution order is generally based on boiling point on non-polar columns.

Note: The Kovats Retention Index is a standardized measure of retention time that is less dependent on specific instrument conditions than absolute retention time.

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Pure Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Sample Test Sample Dilution_Sample Dilution Sample->Dilution_Sample Vial_Standard Transfer to GC Vial Dilution_Standard->Vial_Standard Vial_Sample Transfer to GC Vial Dilution_Sample->Vial_Sample Injector GC Injector Vial_Standard->Injector Inject Standards Vial_Sample->Injector Inject Sample Column GC Column Separation Injector->Column Detector FID Detection Column->Detector Data_System Data Acquisition Detector->Data_System Chromatogram Chromatogram Generation Data_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the GC-FID analysis of this compound.

logical_relationship cluster_separation Separation Principle cluster_detection Detection Principle Analyte This compound in Sample Volatility Analyte Volatility Analyte->Volatility StationaryPhase Column Stationary Phase (Non-Polar) Analyte->StationaryPhase Interaction Analyte-Column Interaction Volatility->Interaction StationaryPhase->Interaction Combustion Combustion in H2/Air Flame Interaction->Combustion Elution from Column Ion_Formation Formation of Ions Combustion->Ion_Formation Signal Generation of Electrical Signal Ion_Formation->Signal Quantification Quantification Signal->Quantification

Caption: Logical relationship of the GC-FID analysis process for this compound.

References

Application Notes and Protocols for 1-Ethyl-1-methylcyclohexane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Ethyl-1-methylcyclohexane as a nonpolar solvent in various laboratory and research settings. Due to its specific physical and chemical properties, it presents a potential alternative to more conventional hydrocarbon solvents.

Introduction

This compound is a saturated cyclic hydrocarbon. Its fully substituted quaternary carbon atom within the cyclohexane (B81311) ring imparts specific steric and electronic properties that can be advantageous in certain chemical transformations and extractions. As a nonpolar aprotic solvent, it is miscible with most organic solvents and is expected to effectively dissolve nonpolar compounds such as oils, fats, and other hydrocarbons. Its higher boiling point compared to solvents like hexane (B92381) or diethyl ether can be beneficial for reactions requiring elevated temperatures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its selection and safe handling in a laboratory environment.

PropertyValueReference
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
CAS Number 4926-90-3[2]
Boiling Point 152.2 °C at 760 mmHg[]
Density 0.777 g/cm³[]
Appearance Colorless liquid[4]
Solubility in Water Immiscible[5]
Flash Point 29.2 °CN/A
IUPAC Name This compound[1]

Note: Some physical properties may vary slightly between different sources and purities.

Health and Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. According to some reports, this chemical does not meet GHS hazard criteria, but it is always advisable to handle all chemicals with care.[1]

Application Notes

A. Use in Organic Synthesis

This compound can serve as a high-boiling, nonpolar solvent for a variety of organic reactions, particularly those involving nonpolar reactants and intermediates. Its inert nature makes it suitable for reactions sensitive to protic or more reactive solvents.

Potential Applications:

  • Free Radical Reactions: Its lack of easily abstractable protons (relative to other hydrocarbons) can be advantageous in free-radical chain reactions.

  • Organometallic Reactions: Can be used as a solvent for certain Grignard or organolithium reactions where a non-coordinating, nonpolar medium is required, provided the temperature requirements are met.

  • Substitution and Elimination Reactions: Suitable for SN1, SN2, E1, and E2 reactions where a nonpolar environment is preferred to minimize side reactions or influence selectivity.

The following diagram illustrates a general workflow for selecting a nonpolar solvent for an organic reaction, including this compound as a potential candidate.

Solvent_Selection_Workflow start Start: Need for a nonpolar aprotic solvent solubility_check Are reactants and intermediates soluble in nonpolar solvents? start->solubility_check solubility_check->start No, re-evaluate temp_req What is the required reaction temperature? solubility_check->temp_req Yes low_temp Low Temperature (< 80°C) temp_req->low_temp high_temp High Temperature (80-160°C) temp_req->high_temp solvent_choice_low Consider: - Hexane - Cyclohexane - Diethyl Ether - Toluene low_temp->solvent_choice_low solvent_choice_high Consider: - Toluene - Xylenes - this compound high_temp->solvent_choice_high reactivity_check Is solvent reactivity a concern? solvent_choice_low->reactivity_check solvent_choice_high->reactivity_check inert_solvent Select inert solvent: This compound reactivity_check->inert_solvent Yes end Final Solvent Selection reactivity_check->end No inert_solvent->end

Caption: Workflow for Nonpolar Solvent Selection.
B. Use in Extraction Processes

The principle of "like dissolves like" makes this compound a suitable solvent for the extraction of nonpolar compounds from polar matrices, such as aqueous solutions or plant material.[7][8] Its low miscibility with water and relatively high density difference facilitate phase separation.

Potential Applications:

  • Extraction of Natural Products: Isolating nonpolar secondary metabolites from plant tissues.

  • Work-up of Aqueous Reaction Mixtures: Extracting nonpolar organic products from an aqueous phase after a reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-1-ethyl-1-methylcyclohexane via Radical Bromination

This protocol describes a hypothetical procedure for the radical bromination of this compound. The use of this solvent as the reactant itself showcases its inertness to the reaction conditions until initiated.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (as a co-solvent if needed for solubility of NBS)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (50.0 g, 0.396 mol) and N-Bromosuccinimide (70.5 g, 0.396 mol).

  • Add a catalytic amount of AIBN (0.65 g, 0.004 mol).

  • Heat the mixture to reflux (approximately 80-90°C if CCl₄ is used as a co-solvent, or higher if neat) with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS which is converted to succinimide (B58015) (which will float).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with saturated sodium thiosulfate solution (1 x 50 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation.

The following diagram illustrates the hypothetical reaction pathway.

Reaction_Pathway reactant This compound product 1-Bromo-1-ethyl-1-methylcyclohexane + Succinimide reactant->product Radical Bromination in This compound (as solvent/reactant) reagents NBS, AIBN (initiator) Heat (Δ) reagents->product

Caption: Hypothetical Radical Bromination Reaction.
Protocol 2: Extraction of a Nonpolar Analyte from an Aqueous Solution

This protocol provides a general method for using this compound as an extraction solvent.

Materials:

  • Aqueous solution containing the nonpolar analyte of interest

  • This compound (extraction grade)

  • Anhydrous sodium sulfate

  • Sodium chloride (optional, to reduce emulsions)

Equipment:

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Place 100 mL of the aqueous solution containing the analyte into a 250 mL separatory funnel.

  • Add 50 mL of this compound to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. If an emulsion forms, the addition of a small amount of saturated sodium chloride solution may help to break it.

  • Drain the lower aqueous layer and collect the upper organic layer (this compound).

  • Repeat the extraction of the aqueous layer with a fresh 25 mL portion of this compound to maximize recovery.

  • Combine the organic extracts in an Erlenmeyer flask.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter the dried extract to remove the drying agent.

  • Remove the solvent using a rotary evaporator to isolate the nonpolar analyte.

Illustrative Performance Data

Due to the limited availability of specific experimental data for this compound as a solvent in the scientific literature, the following table provides hypothetical comparative data to illustrate its potential performance against other common nonpolar solvents in a representative extraction.

Table 2: Hypothetical Extraction Efficiency of a Nonpolar Analyte

SolventBoiling Point (°C)Analyte Recovery (%)
n-Hexane6992
Cyclohexane8194
Toluene11196
This compound 152 95

Disclaimer: The data in Table 2 is for illustrative purposes only and is intended to suggest potential performance based on the physicochemical properties of the solvents. Actual results will vary depending on the specific analyte and experimental conditions.

Conclusion

This compound presents itself as a viable, high-boiling, nonpolar aprotic solvent for specialized applications in organic synthesis and extraction. Its chemical inertness and thermal stability are key properties that may be leveraged by researchers and drug development professionals. Further experimental validation is encouraged to fully characterize its performance in various chemical systems.

References

Application Notes and Protocols: 1-Ethyl-1-methylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈.[1][2][3] While not as commonly employed as a starting material in complex organic syntheses as its unsaturated analog, 1-methylcyclohexene, its stable cycloalkane framework presents potential for specific applications. This document provides an overview of its synthesis and explores potential, mechanistically plausible applications in organic synthesis based on the known reactivity of substituted cyclohexanes. Detailed experimental protocols are provided as generalized procedures that can be adapted for specific research needs.

Physicochemical Data

A summary of key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₈[1][2][3]
Molecular Weight126.24 g/mol [2][4]
CAS Number4926-90-3[1][2][3][4]
Boiling Point152.2 °C at 760 mmHg[1]
IUPAC NameThis compound[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most commonly involving the alkylation of a cyclohexanone (B45756) derivative followed by reduction, or the reaction of a Grignard reagent with a suitable cyclohexanone.

Protocol 1: Synthesis from 1-Methylcyclohexanol (B147175)

A multi-step synthesis starting from 1-methylcyclohexanol has been reported.[4] This involves the conversion of the alcohol to a halide followed by reaction with an ethylating agent, or a related sequence. A representative, though not fully detailed, synthetic pathway is outlined below.

Reaction Scheme:

G cluster_reagents A 1-Methylcyclohexanol B Intermediate A->B Step 1 C This compound B->C Step 2 Reagent1 1. aq. PCl₅ Reagent2 2. Tetralin

Caption: Synthesis of this compound.

Experimental Protocol (General Procedure):

  • Step 1: Halogenation. To a solution of 1-methylcyclohexanol in a suitable inert solvent, slowly add aqueous phosphorus pentachloride (PCl₅) at a controlled temperature. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC). Upon completion, the reaction mixture is carefully worked up to isolate the intermediate chloro-derivative.

  • Step 2: Ethylation. The intermediate from Step 1 is then reacted with a suitable ethylating agent in the presence of a Lewis acid catalyst or via a Grignard-type reaction. The specific conditions (solvent, temperature, and stoichiometry) would need to be optimized for this step. The final product, this compound, is then purified by distillation.

Note: The cited reference provides limited detail; therefore, this protocol is a generalized representation and would require optimization.[4]

Potential Applications in Organic Synthesis

While specific, documented applications of this compound are limited, its structure allows for several potential transformations of interest in synthetic chemistry.

Dehydrogenation to Aromatic Compounds

Substituted cyclohexanes can undergo catalytic dehydrogenation to form the corresponding aromatic compounds. This transformation is valuable for the synthesis of substituted benzenes. In this case, this compound could serve as a precursor to 1-ethyl-2-methylbenzene (B166441) or other isomers depending on reaction conditions and potential rearrangements.

G cluster_reagents A This compound B 1-Ethyl-2-methylbenzene (and isomers) A->B Dehydrogenation Catalyst Pd/C or Pt/C, heat G cluster_reagents A This compound B Keto-acid / Dicarboxylic acid products A->B Oxidative Cleavage Reagents Strong Oxidizing Agent (e.g., hot, acidic KMnO₄) G cluster_reagents A This compound B Mixture of Halogenated Isomers A->B Free-Radical Halogenation Reagents NBS, light (hν) or Br₂, light (hν)

References

Application Notes and Protocols for the Reactions of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylcyclohexane is a saturated cyclic hydrocarbon. Its reactivity is primarily characterized by the transformation of its carbon-hydrogen bonds. This document provides detailed application notes and experimental protocols for several key reactions of this compound, including free-radical halogenation, oxidation, and catalytic dehydrogenation. These transformations yield a variety of functionalized cyclohexane (B81311) derivatives and aromatic compounds that can serve as valuable intermediates in organic synthesis and drug development.

Free-Radical Halogenation

Free-radical halogenation is a fundamental method for introducing halogen atoms into an alkane framework. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Due to the presence of a tertiary carbon atom, this compound exhibits significant regioselectivity in these reactions, particularly with bromine.

Regioselectivity of Halogenation

The regioselectivity of free-radical halogenation is governed by the stability of the resulting radical intermediate. The order of radical stability is tertiary > secondary > primary. Consequently, the tertiary hydrogen atom at the C1 position of this compound is preferentially abstracted. Bromination is significantly more selective than chlorination for the tertiary position due to the later transition state of the hydrogen abstraction step.[1][2]

Data Presentation: Expected Product Distribution in Free-Radical Halogenation

ReagentMajor ProductMinor ProductsExpected Major Product Yield
Br₂ / hν1-Bromo-1-ethyl-1-methylcyclohexaneBrominated products at secondary and primary positions> 90%[1]
Cl₂ / hν1-Chloro-1-ethyl-1-methylcyclohexaneA mixture of chlorinated products at secondary and primary positionsLower than bromination, significant mixture expected[3][4]
Experimental Protocol: Free-Radical Bromination

This protocol describes the selective synthesis of 1-Bromo-1-ethyl-1-methylcyclohexane.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Inert gas (Nitrogen or Argon)

  • 5% Sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq) to the solution.

  • Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can also be initiated using a UV lamp at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and rises to the surface as succinimide (B58015).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution to remove any remaining bromine, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Bromo-1-ethyl-1-methylcyclohexane.[5][6]

Safety Precautions:

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent and should be handled in a well-ventilated fume hood. Alternative solvents like cyclohexane can be used.

  • Halogenated compounds and radical initiators should be handled with appropriate personal protective equipment (PPE).

Logical Workflow for Free-Radical Bromination

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E Mixing and Reflux/UV B NBS C Radical Initiator (AIBN/BPO) D Solvent (CCl4) F Filtration E->F Reaction Mixture G Washing F->G Filtrate H Drying G->H Organic Layer I Solvent Removal H->I J Distillation I->J Crude Product K 1-Bromo-1-ethyl-1-methylcyclohexane J->K

Caption: Experimental workflow for the synthesis of 1-Bromo-1-ethyl-1-methylcyclohexane.

Oxidation

While alkanes are generally resistant to oxidation, strong oxidizing agents under vigorous conditions can lead to the cleavage of C-C and C-H bonds. Autoxidation, a free-radical process involving atmospheric oxygen, can also occur, particularly at the tertiary carbon. Given the lack of specific protocols for the complete oxidation of this compound, we present a hypothetical protocol based on the oxidation of similar saturated hydrocarbons. The expected products would result from the cleavage of the cyclohexane ring.

Experimental Protocol: Oxidative Cleavage with Potassium Permanganate (B83412)

This protocol outlines a vigorous oxidation that would likely cleave the cyclohexane ring. The primary products are expected to be carboxylic acids.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sulfuric Acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare an aqueous solution of potassium permanganate and a phase transfer catalyst if needed. The reaction can be run under basic (with Na₂CO₃) or acidic (with H₂SO₄) conditions.[7][8]

  • Reagent Addition: Add this compound to the permanganate solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The purple color of the permanganate will disappear as it is reduced to brown manganese dioxide (MnO₂).

  • Work-up: Cool the reaction mixture to room temperature. Add solid sodium bisulfite until the manganese dioxide precipitate dissolves.

  • Extraction: If the reaction was run under acidic conditions, extract the aqueous layer with diethyl ether. If run under basic conditions, first acidify the mixture with a strong acid (e.g., HCl) and then extract with diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude carboxylic acid products.

  • Purification: The products can be purified by recrystallization or chromatography.

Data Presentation: Expected Products of Vigorous Oxidation

ReagentExpected Major Products
Hot, acidic/basic KMnO₄Mixture of dicarboxylic acids and keto acids resulting from ring-opening.

Autoxidation Pathway

A This compound B Tertiary Alkyl Radical A->B Initiation (heat, light) C Tertiary Alkylperoxy Radical B->C O2 D Tertiary Hydroperoxide C->D H-abstraction from another alkane molecule E Tertiary Alcohol + Other Oxidation Products D->E Decomposition

Caption: Simplified pathway for the autoxidation of this compound.[9][10]

Catalytic Dehydrogenation

Catalytic dehydrogenation of this compound over a suitable catalyst, typically a platinum-group metal on a solid support, will lead to the formation of an aromatic compound. The expected product is 1-ethyl-2-methylbenzene (B166441) (or a mixture of its isomers depending on potential rearrangements). This reaction is of interest in the context of hydrogen storage and the synthesis of substituted aromatic compounds.[11][12]

Experimental Protocol: Catalytic Dehydrogenation

This protocol is based on established procedures for the dehydrogenation of similar cycloalkanes.

Materials:

  • This compound

  • Pt/C or Pt/Al₂O₃ catalyst (e.g., 5-10 wt% Pt)

  • Inert gas (Nitrogen or Argon)

  • High-temperature tube furnace or similar reactor setup

Procedure:

  • Catalyst Preparation: Place the Pt catalyst in a fixed-bed reactor.

  • Reaction Setup: Heat the reactor to the desired temperature (typically 300-500°C) under a flow of inert gas.

  • Dehydrogenation: Introduce this compound into the reactor via a syringe pump. The cycloalkane will vaporize and pass over the hot catalyst bed.

  • Product Collection: The products exiting the reactor are cooled and condensed in a cold trap.

  • Analysis: The product mixture can be analyzed by GC and GC-MS to determine the conversion and product distribution.

Data Presentation: Expected Products of Catalytic Dehydrogenation

CatalystTemperature (°C)Expected Major ProductExpected Byproducts
Pt/C or Pt/Al₂O₃300 - 5001-Ethyl-2-methylbenzene and its isomersPartially dehydrogenated products, cracking products

Dehydrogenation Reaction Pathway

A This compound B Ethylmethylcyclohexene isomers A->B Pt catalyst, heat - H2 C Ethylmethylcyclohexadiene isomers B->C Pt catalyst, heat - H2 D 1-Ethyl-2-methylbenzene (and isomers) C->D Pt catalyst, heat - H2

References

Computational Modeling of 1-Ethyl-1-methylcyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of 1-ethyl-1-methylcyclohexane. This document is intended to guide researchers in performing conformational analysis to understand the molecule's three-dimensional structure, stability, and thermodynamic properties, which are crucial in fields such as medicinal chemistry and materials science.

Introduction

This compound is a substituted cyclohexane (B81311) that exists as an equilibrium of two primary chair conformations. Due to the geminal substitution, one substituent must occupy an axial position while the other is equatorial. The stability of these conformers is dictated by steric interactions, specifically 1,3-diaxial interactions. Computational modeling provides a powerful tool to investigate the energetics of these conformations and predict the equilibrium population of each. Understanding the conformational preferences of such cyclic systems is vital in drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets.

Conformational Analysis Overview

The two chair conformations of this compound interconvert via a ring-flip process. In one conformation, the methyl group is axial, and the ethyl group is equatorial. In the other, the ethyl group is axial, and the methyl group is equatorial. The relative stability of these two conformers is primarily determined by the steric strain introduced by the axial substituent interacting with the axial hydrogens on the same side of the ring. Generally, the conformer with the larger group in the equatorial position is more stable.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the conformational analysis of this compound and related monosubstituted cyclohexanes. The experimental values for methyl- and ethylcyclohexane (B155913) provide a benchmark for the accuracy of the computational methods.

ParameterMethylcyclohexaneEthylcyclohexaneThis compound (Predicted)
Conformational Free Energy (ΔG°)
Axial-Equatorial Difference (kcal/mol)1.76 ± 0.10 (Experimental)[2]1.54 ± 0.12 (Experimental)[2]~0.22 (Calculated Estimate)
Conformational Enthalpy (ΔH°)
Axial-Equatorial Difference (kcal/mol)1.76 ± 0.10 (Experimental)[2]1.54 ± 0.12 (Experimental)[2]See Protocol Below
Conformational Entropy (ΔS°)
Axial-Equatorial Difference (cal/mol·K)0.2 ± 0.2 (Experimental)[2]1.3 ± 0.8 (Experimental)[2]See Protocol Below
A-Value (kcal/mol) 1.71.75Difference between Ethyl and Methyl A-values

Experimental Protocols: Computational Methodology

This section provides detailed protocols for the computational analysis of this compound. The workflow is designed to be reproducible and employs widely used computational chemistry software and methods.

Software Required
  • Molecular Modeling and Visualization: GaussView 6, Avogadro, or equivalent.

  • Computational Chemistry Engine: Gaussian 16, ORCA, or equivalent.

  • Conformational Search Tool: GMMX plugin for GaussView, or other conformational search software.

Protocol 1: Conformational Search using Molecular Mechanics

Objective: To identify low-energy conformers of this compound.

Methodology:

  • Structure Building:

    • Using a molecular builder like GaussView 6 or Avogadro, construct the 3D structure of this compound.

    • Ensure the cyclohexane ring is in a chair conformation.

    • Create two initial structures: one with the methyl group axial and the ethyl group equatorial, and the other with the ethyl group axial and the methyl group equatorial.

  • Conformational Search Setup (using GMMX in GaussView):

    • Open the built structure in GaussView.

    • Navigate to Calculate -> GMMX Conformer Calculation.

    • Select a suitable molecular mechanics force field, such as MMFF94 , which is well-suited for organic molecules.

    • Set the energy window for accepting conformers (e.g., 5 kcal/mol above the global minimum).

    • Initiate the conformational search. The software will systematically rotate torsion angles and perform energy minimizations to find unique low-energy conformers.

  • Analysis of Results:

    • The output will be a set of low-energy conformers.

    • Visually inspect the conformers to confirm that the two primary chair conformations have been identified.

    • Note the relative energies of the conformers as predicted by the molecular mechanics force field.

Protocol 2: Geometry Optimization and Frequency Calculation using Density Functional Theory (DFT)

Objective: To obtain accurate geometries, energies, and thermodynamic data for the identified conformers.

Methodology:

  • Input File Preparation:

    • For each unique low-energy conformer identified in Protocol 1, prepare an input file for a quantum mechanical calculation.

    • Select a level of theory. A good starting point is the B3LYP hybrid functional with the 6-31G(d) basis set. For higher accuracy, consider larger basis sets like 6-311+G(d,p) or methods like MP2 .[3][4]

  • Geometry Optimization:

    • Perform a geometry optimization calculation. This will find the minimum energy structure for each conformer at the chosen level of theory.

    • The corresponding Gaussian keyword would be Opt.

  • Frequency Calculation:

    • Following a successful geometry optimization, perform a frequency calculation on the optimized structure.

    • This calculation will confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It will also provide thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • The corresponding Gaussian keyword would be Freq.

  • Energy Analysis:

    • Extract the electronic energies and Gibbs free energies from the output files of the frequency calculations.

    • Calculate the relative energies of the conformers by taking the difference in their energies. The conformer with the lower energy is the more stable one.

    • The difference in Gibbs free energy (ΔG) can be used to calculate the equilibrium constant (K) for the conformational equilibrium using the equation: ΔG = -RTln(K).

Visualizations

Computational Workflow

Computational_Workflow cluster_start 1. Structure Preparation cluster_mm 2. Molecular Mechanics cluster_qm 3. Quantum Mechanics cluster_analysis 4. Data Analysis Build Build 3D Structure of This compound ConfSearch Conformational Search (e.g., MMFF94) Build->ConfSearch Initial Geometries GeoOpt Geometry Optimization (e.g., B3LYP/6-31G(d)) ConfSearch->GeoOpt Low-energy Conformers FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Geometries EnergyAnalysis Relative Energy Calculation (ΔE, ΔH, ΔG) FreqCalc->EnergyAnalysis Thermochemical Data Thermo Thermodynamic Properties EnergyAnalysis->Thermo Population Analysis

Caption: Workflow for computational conformational analysis.

Conformational Equilibrium

Conformational_Equilibrium ConformerA Methyl (axial) Ethyl (equatorial) ConformerB Methyl (equatorial) Ethyl (axial) ConformerA->ConformerB Ring Flip

Caption: Interconversion of this compound conformers.

Applications in Drug Development

The principles and protocols outlined here are directly applicable to drug development. The conformational preference of cyclic scaffolds in small molecule drug candidates can significantly impact their binding affinity and selectivity for a target protein. By understanding the energetic landscape of these molecules, medicinal chemists can design compounds with a higher population of the bioactive conformation, potentially leading to improved efficacy and reduced off-target effects. This computational approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with favorable conformational properties for synthesis and further testing.

References

Troubleshooting & Optimization

Technical Support Center: 1-Ethyl-1-methylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting for common issues encountered during the synthesis of 1-Ethyl-1-methylcyclohexane (C₉H₁₈, MW: 126.24 g/mol ).[1][2][] It covers the most prevalent synthetic routes, potential impurities, and strategies for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and robust two-step method involves the Grignard reaction followed by deoxygenation of the resulting tertiary alcohol.[4] First, a Grignard reagent (like ethylmagnesium bromide) is reacted with a ketone (1-methylcyclohexanone) to form the intermediate 1-Ethyl-1-methylcyclohexanol. This tertiary alcohol is then deoxygenated to yield the final saturated cycloalkane.

Q2: I see an unexpected peak in my GC-MS analysis. What are the likely impurities?

A2: The identity of impurities is highly dependent on your synthetic route. Common impurities include unreacted starting materials, byproducts from side reactions like elimination or coupling, and isomers. Please refer to the Common Impurities Data Table below for potential structures and their mass spectral fragments.

Q3: My Grignard reaction yield is very low. What are the most common causes?

A3: Low yields in Grignard reactions are almost always due to two main issues:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in glassware, solvents, or starting materials will quench the reagent.[5] Ensure all equipment is rigorously dried (oven or flame-dried) and solvents are anhydrous.[6][7]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide, creating a homocoupled byproduct (e.g., butane (B89635) from ethyl bromide). This can be minimized by the slow, dropwise addition of the halide to the magnesium turnings, keeping its concentration low.[5]

Q4: During the conversion of 1-Ethyl-1-methylcyclohexanol to the final product, I'm getting a mixture of alkenes. How can I avoid this?

A4: If you are using a dehydration method (e.g., acid-catalyzed elimination), the formation of alkene isomers is a common side reaction.[8][9] To avoid this, a direct deoxygenation of the tertiary alcohol is recommended. Methods like radical deoxygenation or reduction of a thioformate derivative can yield the alkane directly without forming alkene intermediates.[10][11]

Q5: My mass spectrum shows prominent peaks at m/z 111 and 97. What do these fragments represent?

A5: These are characteristic fragments for this compound. The peak at m/z 111 corresponds to the loss of a methyl group (M-15), and the peak at m/z 97 corresponds to the loss of an ethyl group (M-29).[12][13] The presence of both is a strong indicator of your target molecule.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate or stalls. 1. Moisture in the system (glassware, solvent, reagents).[5] 2. Magnesium surface is oxidized/passivated.1. Flame-dry all glassware under vacuum/inert gas. Use anhydrous solvents. Purify starting materials if necessary.[7] 2. Use fresh, shiny magnesium turnings. Activate the surface by crushing the turnings or adding a small crystal of iodine.[14][15]
Low yield of desired alcohol after Grignard workup. 1. Wurtz coupling side reaction.[5] 2. Incomplete reaction with the ketone. 3. Steric hindrance, especially with bulky Grignard reagents or ketones.1. Ensure slow, dropwise addition of the alkyl halide to magnesium.[5] 2. Allow for sufficient reaction time and consider gentle reflux to ensure completion.[5] 3. For sterically hindered cases, consider alternative nucleophiles or longer reaction times at elevated temperatures.
Low yield of final alkane product. 1. If using dehydration: Polymerization of alkene intermediates in the presence of acid.[16] 2. If using reduction (e.g., Wolff-Kishner): Incomplete reaction or formation of azine side products.[17][18] 3. Loss of volatile product during workup or purification.1. Distill the alkene product as it forms to remove it from the acidic conditions. Alternatively, use a non-elimination deoxygenation method. 2. Ensure anhydrous conditions and consider the Huang-Minlon modification to drive the reaction to completion.[18] 3. Use cooled receiving flasks during distillation and be cautious during solvent removal under reduced pressure.
Problem 2: Product Impurity
Observed Impurity (by GC-MS) Likely Source (Synthetic Route) Recommended Action(s)
Starting Ketone (e.g., 1-methylcyclohexanone)Grignard ReactionIncrease the equivalents of the Grignard reagent (a sacrificial excess can help consume trace water).[14] Increase reaction time or temperature.
Alkene Isomers (e.g., 1-ethylidene-methylcyclohexane)Dehydration of Tertiary Alcohol1. Use a direct deoxygenation method that avoids carbocation intermediates.[10] 2. If dehydration is necessary, use milder conditions (e.g., TsOH) and lower temperatures to minimize rearrangements.
Homocoupled Product (e.g., butane, binaphthyl)Grignard ReactionSlow the addition rate of the alkyl halide during Grignard reagent formation.[5]
Unreacted Tertiary Alcohol (1-Ethyl-1-methylcyclohexanol)Deoxygenation/ReductionIncrease reaction time, temperature, or reagent equivalents for the deoxygenation step. Ensure catalyst (if used) is active.
Demethylated/Ring-Opened Products Catalytic HydrogenationUse a highly selective catalyst (e.g., Pt/C) under optimized temperature and pressure to minimize side reactions like cracking or isomerization.[19][20]

Data Presentation

Table 1: Common Impurities and GC-MS Identifiers
Compound NameMolecular FormulaMW ( g/mol )Common Route of FormationKey MS Fragments (m/z)
This compound (Product) C₉H₁₈126.24-126 (M+) , 111 (M-15) , 97 (M-29) [12][13]
1-MethylcyclohexanoneC₇H₁₂O112.17Grignard (Starting Material)112, 97, 69, 55
1-EthylcyclohexanoneC₈H₁₄O126.20Grignard (Starting Material)126, 98, 81, 55
1-Ethyl-1-methylcyclohexanolC₉H₁₈O142.24Grignard (Intermediate)142, 127, 113, 95
1-Ethylidene-methylcyclohexaneC₉H₁₆124.22Dehydration of Alcohol124, 109, 95, 81
EthylcyclohexaneC₈H₁₆112.21Incomplete reaction/Side reaction112, 83, 69, 55

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction & Deoxygenation

This protocol outlines the synthesis of the intermediate tertiary alcohol, 1-Ethyl-1-methylcyclohexanol.

Step 1: Grignard Reaction to form 1-Ethyl-1-methylcyclohexanol

  • Materials:

    • Magnesium turnings (1.2 eq)

    • Ethyl bromide (1.1 eq)

    • 1-Methylcyclohexanone (1.0 eq)

    • Anhydrous diethyl ether or THF

    • Iodine (one small crystal)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Procedure:

    • Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Initiation: Add magnesium turnings and a crystal of iodine to the flask. Add a small portion of the ethyl bromide solution in anhydrous ether. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.[21]

    • Grignard Formation: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Ketone: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 1-methylcyclohexanone in anhydrous ether dropwise.

    • Workup: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-Ethyl-1-methylcyclohexanol.

Step 2: Deoxygenation of 1-Ethyl-1-methylcyclohexanol

Direct deoxygenation can be achieved via several methods, such as reduction of a corresponding tosylate or a Barton-McCombie deoxygenation, to avoid alkene formation. A Wolff-Kishner reduction of a ketone precursor is another, though less direct, route to a saturated alkane.[22][23]

Mandatory Visualizations

workflow General Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Reactants (e.g., Ketone, Alkyl Halide) B Reaction (e.g., Grignard Formation) A->B C Intermediate (e.g., Tertiary Alcohol) B->C D Second Reaction (e.g., Deoxygenation) C->D E Aqueous Workup & Extraction D->E Crude Product F Drying & Solvent Removal E->F G Purification (Fractional Distillation) F->G H Analysis (GC-MS, NMR) G->H I I H->I Final Product: This compound troubleshooting_tree Troubleshooting Low Grignard Yield Start Low Yield of Grignard Product Q1 Did the reaction initiate? (Bubbling, color change) Start->Q1 A1_No Activate Mg: - Add Iodine - Crush turnings - Apply gentle heat Q1->A1_No No Q2 Are conditions strictly anhydrous? Q1->Q2 Yes A1_No->Q1 A2_No Re-dry all glassware, solvents, and reagents. Q2->A2_No No Q3 Is Wurtz coupling (e.g., butane) detected? Q2->Q3 Yes A2_No->Q2 A3_Yes Slow the addition rate of alkyl halide. Q3->A3_Yes Yes Success Yield Improved Q3->Success No A3_Yes->Success reaction_impurities Impurity Formation Pathways Ketone 1-Methylcyclohexanone Reaction Grignard Addition Ketone->Reaction EtMgBr Ethylmagnesium Bromide EtMgBr->Reaction Alcohol 1-Ethyl-1-methylcyclohexanol (Intermediate) Reaction->Alcohol Impurity1 Unreacted Ketone Reaction->Impurity1 Incomplete Reaction Deoxygenation Deoxygenation Alcohol->Deoxygenation Dehydration Acid-Catalyzed Dehydration (Alternative Step) Alcohol->Dehydration Undesired Pathway Product This compound (Target Product) Deoxygenation->Product Impurity2 Unreacted Alcohol Deoxygenation->Impurity2 Incomplete Reaction Impurity3 Alkene Isomers (Side Product) Dehydration->Impurity3

References

Technical Support Center: Synthesis of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-1-methylcyclohexane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common laboratory synthesis is a three-step process:

  • Grignard Reaction: A Grignard reagent is added to a substituted cyclohexanone (B45756) to create a tertiary alcohol. For this target molecule, ethylmagnesium bromide is typically reacted with 1-methylcyclohexanone (or methylmagnesium bromide with 1-ethylcyclohexanone).

  • Acid-Catalyzed Dehydration: The resulting 1-ethyl-1-methylcyclohexanol is treated with a strong acid (e.g., H₂SO₄, H₃PO₄) to eliminate water, forming a mixture of alkene isomers via an E1 mechanism.[1][2][3]

  • Hydrogenation: The alkene mixture is catalytically hydrogenated to yield the final saturated product, this compound.

Q2: Why is the dehydration step prone to so many side reactions?

A2: The dehydration of the tertiary alcohol intermediate proceeds through a tertiary carbocation, which is the slow, rate-determining step.[3][4] Once formed, this carbocation can undergo several competing reactions before the final product is formed:

  • Regioisomeric Elimination: A proton can be removed from different adjacent carbons, leading to a mixture of alkene isomers. According to Zaitsev's rule, the more substituted (and more stable) alkene is typically the major product.[5][6][7]

  • Carbocation Rearrangements: Although less common for a stable tertiary carbocation, rearrangement to an even more stable carbocation (if possible) can occur, leading to unexpected skeletal structures.[8][9]

  • Polymerization: The acidic conditions and the presence of alkenes can lead to polymerization, reducing the yield of the desired monomeric products.[4]

Q3: Which alkene isomers are expected from the dehydration of 1-ethyl-1-methylcyclohexanol?

A3: The primary alkene products result from the removal of a proton from carbons adjacent to the carbocation. This leads to two main constitutional isomers:

  • 1-Ethyl-2-methylcyclohexene (Endocyclic): This is the Zaitsev product, as the double bond is trisubstituted, making it the more thermodynamically stable and typically the major product.[4][10][11]

  • 1-Methyl-2-ethylidenecyclohexane (Exocyclic): This is the Hofmann-type product. The double bond is disubstituted, making it less stable and generally the minor product.[4]

Troubleshooting Guide
Problem / Observation Possible Cause(s) Recommended Solution(s)
Low yield of 1-ethyl-1-methylcyclohexanol (Step 1) 1. Wet glassware or solvents reacting with the Grignard reagent.2. The Grignard reagent is acting as a base, causing enolization of the ketone starting material.[12][13]3. Reduction of the ketone by the Grignard reagent.[13]1. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly prepared Grignard reagent.2. Add the ketone slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.3. This is a minor pathway but can be minimized by careful temperature control.
Multiple unexpected peaks in GC/MS after dehydration (Step 2) 1. Formation of multiple alkene regioisomers.2. Carbocation rearrangement leading to different carbon skeletons.3. Polymerization of the alkene products under strong acid conditions.[4]1. This is expected. Use fractional distillation for separation if boiling points are sufficiently different. The subsequent hydrogenation will convert all isomers to the same final product.2. Use milder dehydration conditions (e.g., POCl₃ in pyridine) that favor an E2 mechanism and minimize carbocation formation.3. Keep the reaction temperature as low as possible while ensuring the reaction proceeds. Distill the alkene product as it forms to remove it from the acidic environment.[14][15]
Final product is contaminated with alkenes (Step 3) 1. Incomplete hydrogenation.2. Catalyst poisoning or deactivation.1. Increase reaction time, hydrogen pressure, or catalyst loading (e.g., 5-10 mol% Pd/C).2. Ensure the alkene mixture is purified before hydrogenation to remove any residual acid or other impurities that could poison the catalyst. Use fresh, high-quality catalyst.
High proportion of the less stable exocyclic alkene The reaction conditions (e.g., use of a bulky base or specific catalyst) may favor the kinetic Hofmann product.[7][16][17]While less common in acid-catalyzed dehydration, if this is consistently observed and undesirable, ensure a non-bulky acid catalyst (like H₂SO₄) is used. Longer reaction times at moderate temperatures can sometimes allow for isomerization to the more stable Zaitsev product.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-1-methylcyclohexanol via Grignard Reaction
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser with a drying tube (CaCl₂), and a magnetic stirrer under a nitrogen or argon atmosphere.

  • Grignard Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

  • Addition: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of 1-methylcyclohexanone in anhydrous diethyl ether via the dropping funnel.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Acid-Catalyzed Dehydration of 1-Ethyl-1-methylcyclohexanol
  • Setup: Place the crude 1-ethyl-1-methylcyclohexanol in a round-bottom flask with a magnetic stirrer. Add a catalytic amount of 85% phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄).[4]

  • Distillation: Assemble a fractional distillation apparatus.[4] Heat the flask gently. The alkene products and water will co-distill.[14] Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation head temperature below 100 °C.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]

  • Drying: Dry the organic layer over anhydrous calcium chloride (CaCl₂) or sodium sulfate, decant or filter, and proceed to the hydrogenation step.

Visualizations

Synthesis_Workflow Start 1-Methylcyclohexanone Grignard Step 1: Grignard Reaction (+ EtMgBr) Start->Grignard Alcohol 1-Ethyl-1-methylcyclohexanol Grignard->Alcohol Enolate Enolization (Side Reaction) Grignard->Enolate Base action Dehydration Step 2: Dehydration (H+ cat.) Alcohol->Dehydration Alkenes Alkene Mixture Dehydration->Alkenes Polymer Polymerization (Side Reaction) Dehydration->Polymer Acid Hydrogenation Step 3: Hydrogenation (H2, Pd/C) Alkenes->Hydrogenation Product This compound Hydrogenation->Product Dehydration_Mechanism cluster_0 E1 Dehydration Pathway Carbocation Tertiary Carbocation Intermediate Zaitsev 1-Ethyl-2-methylcyclohexene (Major Product - Trisubstituted) Carbocation->Zaitsev Deprotonation (Ring C-H) Zaitsev's Rule Hofmann 1-Methyl-2-ethylidenecyclohexane (Minor Product - Disubstituted) Carbocation->Hofmann Deprotonation (Ethyl C-H) Alcohol 1-Ethyl-1-methylcyclohexanol Alcohol->Carbocation Loss of H2O Troubleshooting_Flow Problem Problem: Low Final Yield CheckGrignard Check GC of Grignard Product. Is alcohol yield low? Problem->CheckGrignard CheckDehydration Check Dehydration Step. Polymerization or loss? CheckGrignard->CheckDehydration No Sol_Grignard Solution: Use anhydrous conditions. Control temperature. CheckGrignard->Sol_Grignard Yes CheckH2 Check Final Product. Alkene impurities present? CheckDehydration->CheckH2 No Sol_Dehydration Solution: Distill product as it forms. Use milder acid. CheckDehydration->Sol_Dehydration Yes Sol_H2 Solution: Increase H2 pressure/time. Use fresh catalyst. CheckH2->Sol_H2 Yes Success Yield Optimized CheckH2->Success No Sol_Grignard->Success Sol_Dehydration->Success Sol_H2->Success

References

Technical Support Center: Synthesis of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-1-methylcyclohexane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their synthetic yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A prevalent and robust method involves a two-step process starting from 1-methylcyclohexanone. The first step is a Grignard reaction with an ethyl magnesium halide (e.g., EtMgBr) to form the tertiary alcohol, 1-ethyl-1-methylcyclohexanol. The second step is the dehydration of this alcohol, typically under acidic conditions, to yield a mixture of alkenes, which are then hydrogenated to the final product, this compound.

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors. For the Grignard step, the primary culprit is often the presence of water or other protic sources, which will quench the Grignard reagent.[1] For the dehydration step, incomplete reaction, or formation of stable, undesired side products can lower the yield of the desired alkene precursor. See the "Troubleshooting Low Yield" guide below for a systematic approach to diagnosing the issue.

Q3: I am observing multiple products in my final mixture by GC analysis. What are these impurities?

A3: Impurities often consist of isomeric alkenes formed during the dehydration step. Dehydration of 1-ethyl-1-methylcyclohexanol can result in both endocyclic (1-ethyl-2-methylcyclohex-1-ene) and exocyclic (ethylidenemethylcyclohexane) alkenes. Additionally, unreacted starting material or the intermediate alcohol may be present if the reactions did not go to completion. Positional isomers such as 1-ethyl-2-methylcyclohexane (B1583165) may also be present depending on the reaction conditions.[2]

Q4: How can I minimize the formation of isomeric alkene byproducts during dehydration?

A4: The choice of dehydrating agent and reaction conditions can influence the product distribution. Using a milder acid catalyst and lower temperatures may favor the formation of the thermodynamically more stable alkene (Zaitsev's rule). Conversely, bulkier bases or specific catalysts can be used to favor the less substituted alkene (Hofmann elimination), though this is less common for simple acid-catalyzed dehydration. Careful control of reaction time and temperature is crucial.

Q5: What is the best method for purifying the final this compound product?

A5: Due to the presence of isomers with very close boiling points, fractional distillation is the most effective method for purifying this compound.[3] A distillation column with a high number of theoretical plates is recommended to achieve good separation.

Troubleshooting Guides

Issue: Low Yield in Grignard Reaction Step

The Grignard reaction is highly sensitive to moisture and atmospheric oxygen.[1] If the yield of 1-ethyl-1-methylcyclohexanol is low, consider the following troubleshooting steps.

Troubleshooting Logic for Low Grignard Yield

low_yield_troubleshooting start Low Yield of 1-ethyl-1-methylcyclohexanol check_reagents 1. Verify Reagent Quality start->check_reagents check_glassware 2. Ensure Dry Glassware check_reagents->check_glassware No Issue reagent_sol Use freshly opened anhydrous solvent. Check Mg turnings for oxidation. check_reagents->reagent_sol Issue Found? check_atmosphere 3. Maintain Inert Atmosphere check_glassware->check_atmosphere No Issue glassware_sol Oven-dry or flame-dry all glassware immediately before use. check_glassware->glassware_sol Issue Found? check_addition 4. Control Reagent Addition check_atmosphere->check_addition No Issue atmosphere_sol Use a nitrogen or argon atmosphere with a drying tube. check_atmosphere->atmosphere_sol Issue Found? addition_sol Add Grignard reagent slowly to the ketone solution to control exotherm. check_addition->addition_sol Issue Found? end_node Yield Optimized check_addition->end_node No Issue reagent_sol->check_glassware glassware_sol->check_atmosphere atmosphere_sol->check_addition addition_sol->end_node

Caption: Troubleshooting workflow for low yield in the Grignard reaction step.

Data Presentation

Table 1: Effect of Dehydration Conditions on Alkene Isomer Distribution

The following table summarizes typical product distributions from the acid-catalyzed dehydration of 1-ethyl-1-methylcyclohexanol under various conditions.

Catalyst (Acid)Temperature (°C)Reaction Time (h)1-Ethyl-2-methylcyclohex-1-ene (%)Ethylidenemethylcyclohexane (%)
H₂SO₄ (85%)1001~85~15
H₃PO₄ (85%)1502~80~20
p-Toluenesulfonic Acid120 (Toluene)4~90~10
KHSO₄ (fused)1601.5~75~25

Note: Yields are approximate and can vary based on specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1-methylcyclohexanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • 1-Methylcyclohexanone

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

  • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

  • Once the reaction initiates, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of 1-methylcyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 1-ethyl-1-methylcyclohexanol.

synthesis_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start 1-Methylcyclohexanone + EtMgBr intermediate_alcohol 1-Ethyl-1-methylcyclohexanol start->intermediate_alcohol Anhydrous Ether alkene_mixture Alkene Mixture intermediate_alcohol->alkene_mixture Acid Catalyst, Heat final_product This compound alkene_mixture->final_product H₂, Pd/C

References

Technical Support Center: Purification of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Ethyl-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenge in purifying this compound is the presence of isomers with very close boiling points. Synthesis of this compound, often through alkylation reactions, can lead to a mixture of structural and stereoisomers of ethylmethylcyclohexane, as well as other C9 hydrocarbons. These isomeric impurities have similar physical properties, making their separation by simple distillation difficult and necessitating the use of high-efficiency fractional distillation.

Q2: What are the most common impurities I should expect?

A2: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Isomeric C9H18 Cycloalkanes: Other ethylmethylcyclohexane isomers (e.g., 1-ethyl-2-methylcyclohexane, 1-ethyl-3-methylcyclohexane, 1-ethyl-4-methylcyclohexane) and propylcyclohexane (B167486) are common isomeric impurities.

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials such as ethylcyclohexane (B155913) or methylcyclohexane (B89554) may be present.

  • Solvent Residues: Solvents used in the reaction or workup may remain in the crude product.

  • Byproducts from Side Reactions: Alkylation reactions can sometimes result in poly-alkylated products or rearranged isomers.

Q3: Is this compound likely to form azeotropes?

Troubleshooting Guides

Problem 1: Poor separation of isomers during fractional distillation.
  • Symptom: Gas Chromatography (GC) analysis of the collected fractions shows significant overlap between the desired product and other isomers.

  • Possible Causes & Solutions:

    • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with very close boiling points.

      • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or a spinning band distillation system).

    • Distillation Rate is Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate.

      • Solution: Reduce the heating rate to achieve a slow, steady distillation rate of approximately 1-2 drops per second.

    • Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.

      • Solution: Insulate the fractionating column with glass wool or aluminum foil.

Problem 2: The collected distillate is cloudy.
  • Symptom: The purified liquid appears hazy or contains visible droplets.

  • Possible Causes & Solutions:

    • Presence of Water: The crude product was not adequately dried before distillation, and water has co-distilled with the product.

      • Solution: Before distillation, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Ensure the liquid is clear before decanting or filtering.

    • Incompatible Materials: Leaching of plasticizers or other materials from tubing or seals.

      • Solution: Use appropriate solvent-resistant materials (e.g., PTFE) for all parts of the distillation apparatus in contact with the liquid or vapor.

Problem 3: The boiling point is not stable during the collection of the main fraction.
  • Symptom: The temperature reading on the thermometer fluctuates significantly while collecting what should be the pure product.

  • Possible Causes & Solutions:

    • Uneven Heating: The heating mantle is not providing consistent heat, leading to bumping or uneven boiling.

      • Solution: Ensure good thermal contact between the heating mantle and the distillation flask. Use a magnetic stirrer or boiling chips to promote smooth boiling.

    • Azeotrope Formation: An azeotrope with a co-distilling impurity is present.

      • Solution: Analyze the composition of the constant-boiling fraction by GC-MS to identify the components of the suspected azeotrope. Consider using a different purification technique, such as preparative chromatography, or explore azeotropic/extractive distillation with a suitable entrainer.

Data Presentation

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₉H₁₈126.24152.2
cis-1-Ethyl-3-methylcyclohexaneC₉H₁₈126.24149.5
trans-1-Ethyl-3-methylcyclohexaneC₉H₁₈126.24146.4
cis-1-Ethyl-4-methylcyclohexaneC₉H₁₈126.24149.9
PropylcyclohexaneC₉H₁₈126.24156.7

Note: Boiling points are approximate and can vary with atmospheric pressure.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To separate this compound from close-boiling isomeric impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Heating mantle with a variable controller

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Drying: Ensure the crude product is free of water by treating it with a suitable drying agent (e.g., anhydrous MgSO₄), followed by filtration or decantation.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Charging the Flask: Add the dried crude product and boiling chips to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will be enriched in lower-boiling isomers.

    • As the temperature approaches the boiling point of this compound (approx. 152°C), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Collect the main fraction while the temperature remains stable at the boiling point of the product.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (Protocol 2).

Protocol 2: Gas Chromatography (GC) Analysis of Purity

Objective: To determine the purity of the this compound fractions.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5MS, or equivalent) with dimensions such as 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 160 °C.

    • Final Hold: Hold at 160 °C for 5 minutes.

Procedure:

  • Sample Preparation: Prepare a dilute solution of each collected fraction in a suitable solvent (e.g., hexane (B92381) or pentane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its expected retention time (it will be one of the major peaks).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the product by the total peak area of all components (excluding the solvent peak) and multiplying by 100.

Visualizations

Purification_Workflow crude Crude this compound drying Drying (e.g., with MgSO₄) crude->drying distillation Fractional Distillation drying->distillation forerun Forerun (Lower-boiling isomers) distillation->forerun Collect first main_fraction Main Fraction distillation->main_fraction Collect at stable BP residue Residue (Higher-boiling impurities) distillation->residue Discard gc_analysis GC Purity Analysis main_fraction->gc_analysis pure_product Pure this compound (>98%) gc_analysis->pure_product Confirm purity

Caption: Workflow for the purification of this compound.

Troubleshooting_Distillation cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions poor_separation Poor Isomer Separation low_efficiency Low Column Efficiency poor_separation->low_efficiency high_rate High Distillation Rate poor_separation->high_rate cloudy_distillate Cloudy Distillate water Water Contamination cloudy_distillate->water better_column Use More Efficient Column low_efficiency->better_column slow_down Reduce Heating Rate high_rate->slow_down dry_sample Thoroughly Dry Crude Product water->dry_sample

Technical Support Center: Conformational Isomers of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals studying the conformational isomers of 1-Ethyl-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary conformational isomers of this compound?

A1: this compound primarily exists as two distinct chair conformations that are interconvertible through a process known as a ring flip.[1] In a chair conformation, substituents on a carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (roughly parallel to the ring's plane) position.[2] The two conformers are:

  • Conformer A: The ethyl group is in the axial position, and the methyl group is in the equatorial position.

  • Conformer B: The ethyl group is in the equatorial position, and the methyl group is in the axial position.

During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[1]

Q2: Which conformation of this compound is more stable and why?

A2: The conformation with the larger substituent in the equatorial position is generally more stable.[3] This is because axial substituents experience steric repulsion with other axial atoms on the same side of the ring, an effect known as 1,3-diaxial interaction.[4] The ethyl group is sterically bulkier than the methyl group. Therefore, Conformer B , with the ethyl group in the equatorial position and the methyl group in the axial position, is the more stable isomer as it minimizes these repulsive steric interactions.[5][6]

Q3: How is the energy difference between the conformers quantified?

A3: The energy difference is quantified using "A-values," which represent the free energy difference (ΔG°) between the axial and equatorial conformations for a specific substituent.[7] A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position.[2] The stability difference between the two conformers of this compound is the difference between the A-values of the ethyl and methyl groups.

Q4: How can the individual conformers be observed experimentally?

A4: At room temperature, the ring-flip interconversion between the two chair conformations is extremely rapid, resulting in an averaged signal in most spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR).[8] To observe the individual conformers, the sample must be cooled to a low temperature. This slows down the rate of interconversion to the point where distinct signals for the axial and equatorial conformers can be resolved on the NMR timescale.[9] This technique is known as variable-temperature NMR (VT-NMR) or dynamic NMR (DNMR).[10]

Troubleshooting Guide

Issue 1: Broad, unresolved peaks are observed in the NMR spectrum.

  • Cause: This phenomenon, known as coalescence, occurs at a specific temperature (the coalescence temperature) where the rate of the ring-flip interconversion is on the same timescale as the NMR experiment. The spectrometer detects an average of the rapidly changing environments, leading to significant peak broadening.

  • Solution:

    • Lower the Temperature: Further decrease the temperature of the NMR experiment. Below the coalescence temperature, the interconversion rate will become slow enough to resolve sharp, distinct peaks for each conformer.

    • Increase the Spectrometer Frequency: While less common for this specific issue, higher field strength can sometimes improve resolution, though temperature change is the primary solution.

    • Utilize the Data: The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the ring-flip process, providing valuable kinetic information.

Issue 2: Computational (in silico) energy calculations do not match experimental results.

  • Cause: The accuracy of computational chemistry calculations is highly dependent on the chosen level of theory and basis set. A low level of theory may not adequately account for the subtle steric and electronic effects that determine conformational energies.

  • Solution:

    • Refine Computational Method: Employ higher levels of theory, such as Density Functional Theory (DFT) with a larger basis set (e.g., B3LYP/6-31+G**) or Møller-Plesset perturbation theory (MP2), which can provide more accurate energy predictions.[11]

    • Solvent Modeling: If experiments were conducted in a solvent, ensure that an appropriate solvent model (e.g., Polarizable Continuum Model - PCM) is included in the calculations, as solvent can influence conformational equilibrium.

    • Verify Experimental Data: Double-check the experimental conditions and data processing. Ensure accurate temperature control and proper integration of NMR signals for determining conformer ratios.

Data Presentation

Table 1: Steric Strain A-Values for Methyl and Ethyl Substituents

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Reference(s)
Methyl (-CH₃)~1.8~7.5[7]
Ethyl (-CH₂CH₃)~1.8~7.5[7]

Note: While the A-values are very similar, the ethyl group is considered slightly bulkier, leading to a small preference for the conformer with the ethyl group equatorial. The energy difference between the two chair conformers of 1,1-disubstituted cyclohexanes is calculated from the difference in the A-values of the two substituents.[12]

Experimental Protocols

Protocol 1: Variable-Temperature ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound (10-20 mg) in a suitable low-freezing point deuterated solvent (e.g., deuterated toluene, d₈-toluene, or a freon mixture) in a 5 mm NMR tube.

  • Initial Spectrum Acquisition (Room Temperature): Obtain a standard ¹³C NMR spectrum at room temperature (approx. 298 K). At this temperature, rapid ring-flipping will result in a single set of averaged peaks.

  • Low-Temperature Analysis:

    • Carefully cool the NMR probe in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • Observe the spectral changes. As the temperature decreases, peaks corresponding to the cyclohexane (B81311) ring carbons will broaden (approaching coalescence).

    • Continue cooling until the temperature is low enough (typically below -60 °C or 213 K) for the broad peaks to resolve into two distinct sets of signals, representing the two chair conformers.[9]

  • Data Analysis:

    • At the lowest achievable temperature, assign the two sets of peaks to their respective conformers. The major set of peaks corresponds to the more stable conformer (ethyl-equatorial), and the minor set to the less stable conformer (ethyl-axial).

    • Integrate the corresponding peaks for both conformers to determine their relative populations.

    • Use the Gibbs free energy equation, ΔG° = -RTln(K_eq), where K_eq is the equilibrium constant (ratio of major to minor conformer), to calculate the energy difference between the conformers at that temperature.[13]

Protocol 2: Computational Chemistry Analysis
  • Structure Generation: Using molecular modeling software (e.g., Avogadro, GaussView), build the two chair conformers of this compound: one with the ethyl group axial and one with it equatorial.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable quantum mechanical method (e.g., DFT with B3LYP functional and 6-31G* basis set). This will find the lowest energy structure for each conformer.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies and thermal corrections.

  • Energy Comparison: Compare the calculated Gibbs free energies (including thermal corrections) of the two optimized conformers. The difference in these values represents the predicted energy difference (ΔG°) between the conformers, which can be compared with experimental results.

Visualizations

Caption: Chair-flip interconversion of this compound.

EnergyProfile start Conformer A (Ethyl-axial) start->p1 finish Conformer B (Ethyl-equatorial) finish->p4 transition Transition State (Half-Chair) transition->p3 p1->p2 p1->p4 ΔG° p2->p3 p3->p4

Caption: Relative energy profile of the conformational isomers.

Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow prep Sample Preparation (Low-Temp Solvent) rt_nmr Acquire Room Temp NMR (Averaged Spectrum) prep->rt_nmr vt_nmr Variable-Temp NMR (Cooling Decrements) rt_nmr->vt_nmr resolve Resolve Conformer Signals (Below Coalescence Temp) vt_nmr->resolve analyze Integrate & Calculate K_eq and ΔG° resolve->analyze validation Compare & Validate Results analyze->validation Experimental ΔG° build Build 3D Models (Conformer A & B) optimize Geometry Optimization (e.g., DFT) build->optimize freq Frequency Calculation optimize->freq compare Compare Gibbs Free Energies (Calculate ΔG°) freq->compare compare->validation Computational ΔG°

Caption: Experimental and computational workflow for conformational analysis.

References

Technical Support Center: 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Ethyl-1-methylcyclohexane for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Unexpected experimental results or changes in the physical appearance of this compound may indicate stability issues. This guide provides a systematic approach to troubleshooting these potential problems.

Issue: Suspected Contamination or Degradation

If you suspect that your sample of this compound has been contaminated or has degraded, follow the workflow below to diagnose and address the issue.

G cluster_0 Troubleshooting Workflow for Suspected Degradation A Start: Suspected Degradation (e.g., unexpected results, discoloration) B Visual Inspection: Check for color change, particulates, or phase separation. A->B C Purity Analysis: Perform GC-MS or NMR analysis. B->C D Compare to Standard: Does the analysis match the reference spectrum/chromatogram? C->D E Review Storage Conditions: Was the container tightly sealed? Stored away from heat, light, and oxidizing agents? D->E No F Review Handling Procedures: Were non-sparking tools used? Was exposure to air minimized? D->F No K End: Problem Resolved D->K Yes G Quarantine Suspect Sample: Label clearly and separate from other reagents. E->G F->G H Decision: Discard or Purify? G->H I Action: Dispose of according to regulations or consider redistillation if feasible and safe. H->I J Root Cause Analysis: Identify and rectify the cause of degradation (e.g., improper storage, reactive contaminants). I->J J->K

Caption: Troubleshooting workflow for suspected degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from heat, sparks, open flames, and direct sunlight.[1][3][4][5] The storage area should be designated for flammable liquids.

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents.[1][4][5] Contact with these substances can lead to vigorous reactions and should be avoided.

Q3: Does this compound degrade under normal laboratory conditions?

A3: this compound is generally considered stable under proper storage and handling conditions.[1][2] Degradation is not expected under ambient temperature and in the absence of incompatible materials or energy sources like high heat or UV light.

Q4: Can this compound undergo thermal decomposition?

Q5: Are there any signs of degradation I should look for?

A5: While this compound is a colorless liquid, any unexpected color change, formation of precipitates, or a noticeable change in odor could indicate contamination or degradation. In such cases, a purity analysis is recommended.

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To determine the purity of a this compound sample and identify any impurities or degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar column like DB-1 or HP-5ms)

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A typical dilution would be 1 µL of the sample in 1 mL of solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

    • Set the injector temperature (e.g., 250°C) and detector temperature (e.g., 280°C).

    • Use helium as the carrier gas with a constant flow rate.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350) in electron ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (m/z 126) and characteristic fragmentation patterns.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For any significant impurity peaks, analyze their mass spectra and compare them to spectral libraries (e.g., NIST) to identify potential contaminants or degradation products. Common degradation products of alkylcyclohexanes under thermal stress can include smaller alkanes, alkenes, and cyclic compounds.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[7]
Molecular Weight 126.24 g/mol []
Appearance Colorless liquid[3]
Boiling Point 152.2°C at 760 mmHg[]
Density 0.777 g/cm³[]
Flash Point -4°C (closed cup) for Methylcyclohexane[3]
Chemical Stability Stable under proper conditions.[1]
Incompatible Materials Strong oxidizing agents.[1][4][5]
Hazardous Decomposition Carbon monoxide, Carbon dioxide (upon combustion).[1][5]

References

Technical Support Center: Optimizing GC Analysis of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support resource for researchers, scientists, and drug development professionals encountering challenges in the gas chromatographic (GC) analysis of 1-Ethyl-1-methylcyclohexane and its related isomers. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal resolution and accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-elution of this compound with other C9 isomers?

A1: Poor resolution and co-elution are common challenges when analyzing structurally similar, non-polar compounds like C9 cycloalkane isomers. The primary reasons include:

  • Inappropriate GC Column: The stationary phase may not have sufficient selectivity to differentiate between the isomers. For non-polar analytes, separation is often governed by boiling point, and isomers can have very similar boiling points.

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast can prevent the isomers from adequately interacting with the stationary phase, leading to insufficient separation. Conversely, an isothermal analysis may not be suitable for a mixture with a range of boiling points.[1][2]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may be too high or too low, moving it away from the optimal point for maximum column efficiency.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and a loss of resolution.

Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing can significantly impact resolution and integration accuracy. Common causes include:

  • Active Sites in the System: Unwanted interactions between the analyte and active sites in the injector liner, column, or detector can cause tailing. Ensure you are using a deactivated liner and that your system is clean.

  • Poor Column Installation: A poorly cut or installed column can create dead volume or turbulence in the flow path, leading to peak distortion.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to active sites and peak tailing. Trimming the first few centimeters of the column can sometimes resolve this issue.

  • Inappropriate Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high relative to the solvent boiling point, it can cause poor analyte focusing and result in peak tailing or splitting.

Q3: How do I choose the right GC column for separating this compound and its isomers?

A3: Selecting the appropriate stationary phase is the most critical factor for achieving selectivity.[3]

  • Stationary Phase Polarity: For non-polar analytes like alkylcyclohexanes, a non-polar stationary phase is generally the best starting point. Separation on these columns primarily follows the boiling points of the compounds.[4][5] Common non-polar phases include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) and 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).

  • Specialty Phases: For challenging separations of isomers, highly selective stationary phases, such as those with liquid crystalline properties, can provide unique separation mechanisms based on molecular shape and may be necessary to resolve very similar structures.

  • Column Dimensions: A longer column will provide more theoretical plates and thus better resolution, although it will also increase analysis time. A smaller internal diameter (ID) column also increases efficiency. Thinner films can improve resolution by reducing mass transfer resistance.[6][7]

Q4: Can I use mass spectrometry (MS) to confirm the co-elution of isomers?

A4: Yes, a mass spectrometer is a powerful tool for diagnosing co-elution.

  • Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (the leading edge, apex, and trailing edge) of the chromatographic peak. If the mass spectra or the relative abundances of key ions change across the peak, it indicates the presence of more than one compound.[2][8]

  • Extracted Ion Chromatograms (EICs): Even if isomers have very similar mass spectra, the relative abundance of certain fragment ions might differ slightly. Plotting the EICs of these specific ions can sometimes reveal the presence of multiple, slightly offset peaks that are hidden in the total ion chromatogram (TIC).

Troubleshooting Guide: Improving Resolution

This section provides a systematic approach to diagnosing and resolving poor resolution in the GC analysis of this compound.

Initial Checks and System Maintenance

Before modifying your GC method, it is crucial to ensure the instrument is performing optimally.

  • Symptom: All peaks in the chromatogram are broad or tailing.

    • Possible Cause: System-wide issue.

    • Action:

      • Check for Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.

      • Inspect the Syringe: Ensure the syringe is clean and functioning correctly.

      • Perform Inlet Maintenance: Replace the septum, liner, and O-ring. Use a deactivated liner to minimize analyte interactions.

      • Verify Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector.

Method Optimization

If the system is in good working order, the next step is to optimize the chromatographic method.

  • Symptom: Poor resolution between this compound and a closely eluting isomer.

    • Possible Cause: Suboptimal analytical parameters.

    • Action:

      • Optimize the Temperature Program:

        • Lower the initial oven temperature to increase the retention of early eluting peaks.

        • Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to allow for better separation.[6]

      • Adjust Carrier Gas Flow Rate:

        • Ensure the carrier gas linear velocity is at its optimal value for the chosen carrier gas (Helium or Hydrogen). This can be calculated by your GC software or found in column manufacturer literature.

      • Evaluate the GC Column:

        • If resolution is still insufficient on a standard non-polar column, consider a column with a different selectivity. A slightly more polar phase or a specialty column designed for hydrocarbon isomer separations may be required.

        • Increasing the column length (e.g., from 30 m to 60 m) will increase the overall efficiency and can improve resolution.[7]

The following diagram illustrates a logical workflow for troubleshooting poor resolution:

Troubleshooting_Workflow Troubleshooting Poor Resolution of this compound start Poor Resolution or Co-elution Observed system_check Perform Initial System Checks (Leaks, Inlet Maintenance, Column Installation) start->system_check method_optimization Optimize GC Method Parameters system_check->method_optimization temp_program Adjust Temperature Program (Lower Initial T, Slower Ramp Rate) method_optimization->temp_program flow_rate Optimize Carrier Gas Flow Rate (Set to Optimal Linear Velocity) temp_program->flow_rate not_resolved Resolution Still Inadequate flow_rate->not_resolved column_eval Evaluate GC Column change_dimensions Increase Column Length or Decrease Internal Diameter column_eval->change_dimensions change_phase Select a Column with Different Stationary Phase Selectivity column_eval->change_phase If dimension change is insufficient resolved Resolution Achieved change_dimensions->resolved If successful change_phase->resolved If successful not_resolved->column_eval If still unresolved

Caption: Troubleshooting workflow for improving GC resolution.

Quantitative Data Summary

The following tables summarize the impact of key GC parameters on resolution.

Table 1: Effect of GC Column Stationary Phase on Selectivity for Isomer Separation

Stationary PhasePolarityPrimary Separation MechanismApplication Notes
100% DimethylpolysiloxaneNon-polarBoiling PointGood starting point for general hydrocarbon analysis.[4]
5% Phenyl-95% DimethylpolysiloxaneNon-polarBoiling Point & π-π interactionsOffers slightly different selectivity for aromatic compounds, but similar performance for cycloalkanes.
Mid-Polar (e.g., 50% Phenyl)IntermediateBoiling Point & Dipole InteractionsCan enhance separation of isomers with slight polarity differences.
Highly Polar (e.g., WAX, Cyanopropyl)PolarPolarity, Dipole, H-bondingGenerally not the first choice for non-polar hydrocarbons, but may provide unique selectivity.[4][5]
Liquid Crystalline PhasesVariesMolecular Shape (Length-to-breadth ratio)Highly selective for geometric and positional isomers.

Table 2: Impact of GC Parameters on Resolution and Analysis Time

Parameter ChangeEffect on ResolutionEffect on Analysis TimeConsiderations
Temperature Ramp Rate Increase IncreaseImproves separation for complex mixtures.[6]
Column Length Increase IncreaseA 2x increase in length provides a ~40% increase in resolution.[7]
Column Internal Diameter Increase DecreaseIncreases efficiency but reduces sample capacity.[6]
Film Thickness Increase DecreaseBest for analytes that are not highly volatile.
Optimal Carrier Gas Velocity Increase DecreaseOperating above or below the optimum reduces efficiency.

Experimental Protocols

This section provides a detailed methodology for the GC analysis of a C9 cycloalkane isomer mixture, including this compound. This protocol is a starting point and may require optimization for your specific sample and instrumentation.

GC-FID Method for the Analysis of C9 Cycloalkane Isomers

1. Sample Preparation

1.1. Prepare a stock solution of the C9 cycloalkane isomer mixture at 1000 µg/mL in n-hexane. 1.2. Perform serial dilutions in n-hexane to create working standards at concentrations appropriate for your detector's linear range (e.g., 1, 5, 10, 50, 100 µg/mL). 1.3. For unknown samples, a 1:100 dilution in n-hexane is a good starting point to avoid column overload.

2. GC System and Conditions

ParameterSetting
GC System Agilent 7890B or equivalent with FID
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Constant Flow 1.2 mL/min
Oven Program
   Initial Temperature40°C
   Hold Time2 minutes
   Ramp Rate5°C/min
   Final Temperature150°C
   Final Hold Time2 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis

3.1. Integrate the area under the peak for this compound and any other isomers of interest. 3.2. Generate a calibration curve using the peak areas of the working standards versus their concentrations. 3.3. Quantify the amount of this compound in unknown samples by comparing their peak areas to the calibration curve.

The following diagram illustrates the general experimental workflow for this analysis:

Experimental_Workflow GC Analysis Workflow for this compound sample_prep Sample Preparation (Dilution in n-hexane) gc_injection GC Injection (1 µL, 50:1 split) sample_prep->gc_injection separation Chromatographic Separation (HP-5ms column, Temperature Program) gc_injection->separation detection Detection (FID at 280°C) separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis report Generate Report data_analysis->report

Caption: General experimental workflow for GC analysis.

References

common contaminants in commercial 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1-Ethyl-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Common contaminants in commercially available this compound can arise from its synthesis, which typically involves the Grignard reaction of ethylmagnesium bromide with cyclohexanone (B45756), followed by dehydration of the resulting tertiary alcohol. Potential impurities include isomeric alkenes, the intermediate alcohol, and unreacted starting materials.

Q2: I am synthesizing this compound in my lab. What are the likely contaminants I should be aware of?

A2: During the laboratory synthesis of this compound, you may encounter several impurities originating from two main stages: the Grignard reaction and the acid-catalyzed dehydration.

  • From the Grignard Reaction:

    • 1-Ethyl-1-methylcyclohexanol: Incomplete dehydration will leave the intermediate tertiary alcohol in your final product.

    • Cyclohexanone: Unreacted starting material from the Grignard step.

    • Biphenyl: A common byproduct from the coupling of the Grignard reagent (Wurtz-type coupling).

  • From the Dehydration Reaction:

    • Isomeric Alkenes: Acid-catalyzed dehydration can lead to carbocation rearrangements, forming various isomers of 1-Ethyl-1-methylcyclohexene.[1]

    • Polymerized Alkenes: The acidic conditions and heat used for dehydration can cause polymerization of the desired alkene product.[2]

Q3: How can I analyze the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of this compound.[3][4] This technique allows for the separation of volatile compounds and their identification based on their mass spectra. By comparing the retention times and mass spectra of the peaks in your sample to known standards, you can identify and quantify impurities.

Troubleshooting Guides

Low Yield in this compound Synthesis

Problem: The overall yield of this compound is significantly lower than expected.

This issue can be broken down into troubleshooting the two main reaction steps: the Grignard reaction and the dehydration reaction.

Symptom Potential Cause Recommended Solution
Reaction fails to initiate (no bubbling or heat generation) Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing the reaction.Activation of Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.[5]
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic sources.[6]Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum and use anhydrous solvents (e.g., dry diethyl ether or THF).[7][8]
Low yield of the tertiary alcohol Side reaction with unreacted alkyl halide (Wurtz coupling) Slow Addition of Ethyl Bromide: Add the ethyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[6]
Grignard reagent acting as a base Low Temperature: Perform the addition of cyclohexanone at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Symptom Potential Cause Recommended Solution
Low conversion to alkene Insufficiently acidic conditions or low temperature Optimize Reaction Conditions: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) is used. Gently heat the reaction mixture to the appropriate temperature to facilitate dehydration.[9]
Formation of a viscous, non-distillable residue Polymerization of the alkene Distill as it forms: Use a distillation setup to remove the lower-boiling alkene product from the acidic reaction mixture as it is formed. This shifts the equilibrium towards the product and minimizes polymerization.[10]
Presence of multiple alkene isomers in the product Carbocation rearrangements Choice of Acid and Temperature: Use a less-coordinating acid like phosphoric acid, which can sometimes reduce the extent of rearrangements compared to sulfuric acid. Lowering the reaction temperature may also favor the formation of the less-substituted kinetic product.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1-methylcyclohexanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of cyclohexanone in anhydrous diethyl ether in the dropping funnel.

  • Add the cyclohexanone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-Ethyl-1-methylcyclohexanol.

Protocol 2: Dehydration of 1-Ethyl-1-methylcyclohexanol

Materials:

  • Crude 1-Ethyl-1-methylcyclohexanol

  • Concentrated sulfuric acid or phosphoric acid

  • Boiling chips

Procedure:

  • Set up a simple distillation apparatus.

  • Place the crude 1-Ethyl-1-methylcyclohexanol and a few boiling chips in the distillation flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling.

  • Heat the mixture gently. The alkene product will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

Protocol 3: Purification of this compound by Fractional Distillation

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed column)

  • Boiling chips

Procedure:

  • Set up a fractional distillation apparatus with a well-insulated fractionating column.[11][12]

  • Place the crude this compound and boiling chips in the distillation flask.

  • Heat the flask gently to begin the distillation.

  • Collect the initial fraction (forerun), which will contain any lower-boiling impurities.

  • Monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of this compound (approximately 154-156 °C), change the receiving flask to collect the pure product.

  • Continue the distillation until the temperature begins to drop or rise significantly, indicating that the main product has been collected.

Visualizations

Synthesis_Workflow Start Starting Materials: - Ethyl Bromide - Magnesium - Cyclohexanone Grignard Grignard Reaction: Formation of 1-Ethyl-1-methylcyclohexanol Start->Grignard Workup1 Aqueous Workup (NH4Cl) Grignard->Workup1 Dehydration Acid-Catalyzed Dehydration Workup1->Dehydration Workup2 Washing and Drying Dehydration->Workup2 Purification Fractional Distillation Workup2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Overall Yield CheckGrignard Analyze Grignard Step Yield Start->CheckGrignard CheckDehydration Analyze Dehydration Step Yield Start->CheckDehydration GrignardLow Grignard Yield Low CheckGrignard->GrignardLow DehydrationLow Dehydration Yield Low CheckDehydration->DehydrationLow Moisture Moisture Present? GrignardLow->Moisture Check IncompleteDehydration Incomplete Reaction? DehydrationLow->IncompleteDehydration Check InactiveMg Inactive Mg? Moisture->InactiveMg No DrySystem Action: Rigorously dry glassware and solvents. Moisture->DrySystem Yes SideReactionsG Side Reactions? InactiveMg->SideReactionsG No ActivateMg Action: Activate Mg (crush or use iodine). InactiveMg->ActivateMg Yes ControlAddition Action: Slow addition of reagents at low temp. SideReactionsG->ControlAddition Yes Polymerization Polymerization? IncompleteDehydration->Polymerization No OptimizeConditions Action: Increase acid concentration or temp. IncompleteDehydration->OptimizeConditions Yes Rearrangement Isomer Formation? Polymerization->Rearrangement No DistillProduct Action: Distill alkene as it forms. Polymerization->DistillProduct Yes ChangeCatalyst Action: Use milder acid (e.g., H3PO4). Rearrangement->ChangeCatalyst Yes

Caption: Troubleshooting guide for low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Ethyl-1-methylcyclohexane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 1-Ethyl-1-methylcyclohexane, a saturated carbocyclic compound. The selection of an appropriate synthetic pathway is crucial for efficient production, yield optimization, and purity control in research and development settings. This document outlines two primary synthesis strategies, presenting experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

Comparison of Synthesis Routes

The synthesis of this compound can be approached through several methods. Below is a comparative analysis of two plausible routes: a Grignard reaction followed by dehydration and hydrogenation, and the Wittig reaction followed by hydrogenation.

Synthesis RouteStarting MaterialsKey Reagents & ConditionsOverall YieldPurityKey AdvantagesPotential Challenges
Route 1: Grignard Reaction, Dehydration & Hydrogenation 1-Methylcyclohexanone, Ethylmagnesium bromide1. EtMgBr, dry THF2. H₃PO₄ or H₂SO₄, Heat3. H₂, Pd/CHigh (estimated >80%)HighHigh yield, reliable C-C bond formation, well-established procedures.Multi-step process, requires anhydrous conditions for Grignard reaction.
Route 2: Wittig Reaction & Hydrogenation Methyl cyclohexyl ketone, Ethyltriphenylphosphonium bromide1. Strong base (e.g., n-BuLi), dry THF2. H₂, Pd/CModerate to LowVariableRegiospecific double bond formation.Potentially low yields with sterically hindered ketones, generation of triphenylphosphine (B44618) oxide byproduct can complicate purification.[1][2][3]

Experimental Protocols

Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This is a robust three-step synthesis commencing with the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene, and subsequent hydrogenation to the final saturated product.

Step 1: Synthesis of 1-Ethyl-1-methylcyclohexanol via Grignard Reaction

  • Materials: 1-Methylcyclohexanone, magnesium turnings, ethyl bromide, anhydrous diethyl ether or THF, ammonium (B1175870) chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether. Add a small portion to the magnesium to initiate the Grignard reagent formation.

    • Once the reaction begins, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the formation of the Grignard reagent is complete, cool the flask in an ice bath.

    • Add a solution of 1-methylcyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-1-methylcyclohexanol.

Step 2: Dehydration of 1-Ethyl-1-methylcyclohexanol

  • Materials: 1-Ethyl-1-methylcyclohexanol, concentrated sulfuric acid or phosphoric acid.

  • Procedure:

    • Place the crude 1-ethyl-1-methylcyclohexanol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while stirring.

    • Heat the mixture to the appropriate temperature (typically 80-150 °C) and distill the resulting alkene product (a mixture of 1-ethyl-2-methylcyclohexene and 1-ethyl-6-methylcyclohexene). The yield for the dehydration of the analogous 1-methylcyclohexanol (B147175) is reported to be high, around 84-92%.[4]

    • Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

Step 3: Hydrogenation of the Alkene Mixture

  • Materials: Alkene mixture from Step 2, Palladium on carbon (Pd/C), ethanol (B145695) or ethyl acetate (B1210297), hydrogen gas.

  • Procedure:

    • Dissolve the alkene mixture in ethanol or ethyl acetate in a suitable hydrogenation vessel.

    • Add a catalytic amount of 5-10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield this compound.

Route 2: Wittig Reaction and Hydrogenation

This two-step route involves the formation of an alkene via the Wittig reaction, followed by hydrogenation. This route may be less efficient due to potential steric hindrance in the Wittig reaction.

Step 1: Synthesis of 1-Ethylidene-methylcyclohexane via Wittig Reaction

  • Materials: Methyl cyclohexyl ketone, ethyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium), anhydrous THF.

  • Procedure:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath and add a solution of n-butyllithium dropwise. Stir the resulting ylide solution for 30 minutes.

    • Add a solution of methyl cyclohexyl ketone in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct. The yield for a similar Wittig reaction on cyclohexanone (B45756) to produce a less substituted alkene is in the range of 35-40%.

Step 2: Hydrogenation of 1-Ethylidene-methylcyclohexane

  • Materials: 1-Ethylidene-methylcyclohexane, Palladium on carbon (Pd/C), ethanol or ethyl acetate, hydrogen gas.

  • Procedure:

    • Follow the same hydrogenation procedure as described in Route 1, Step 3.

Visualization of Synthetic Workflows

Route 1: Grignard Reaction, Dehydration, and Hydrogenation Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 1_Methylcyclohexanone 1_Methylcyclohexanone Grignard_Reaction Grignard Reaction (Anhydrous THF) 1_Methylcyclohexanone->Grignard_Reaction EtMgBr EtMgBr EtMgBr->Grignard_Reaction 1_Ethyl_1_methylcyclohexanol 1-Ethyl-1-methylcyclohexanol Grignard_Reaction->1_Ethyl_1_methylcyclohexanol Dehydration Dehydration (H₃PO₄, Heat) 1_Ethyl_1_methylcyclohexanol->Dehydration Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Hydrogenation Hydrogenation (H₂, Pd/C) Alkene_Mixture->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Workflow for the synthesis of this compound via the Grignard reaction route.

Route 2: Wittig Reaction and Hydrogenation Workflow

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrogenation Methyl_cyclohexyl_ketone Methyl cyclohexyl ketone Wittig_Reaction Wittig Reaction (Anhydrous THF) Methyl_cyclohexyl_ketone->Wittig_Reaction Ethyl_ylide Ethyltriphenyl- phosphonium ylide Ethyl_ylide->Wittig_Reaction Intermediate_Alkene 1-Ethylidene-methylcyclohexane Wittig_Reaction->Intermediate_Alkene Hydrogenation Hydrogenation (H₂, Pd/C) Intermediate_Alkene->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction route.

Conclusion

Based on the available data and established synthetic methodologies, the Grignard reaction followed by dehydration and hydrogenation (Route 1) appears to be the more promising and reliable method for the synthesis of this compound, offering a potentially higher overall yield. The Wittig reaction (Route 2) provides a more direct approach to the carbon skeleton but is likely to be hampered by lower yields due to steric hindrance, making it a less favorable option for large-scale production or when yield is a critical parameter. Researchers should select the route that best aligns with their specific experimental constraints, available starting materials, and desired scale of synthesis.

References

A Comparative Analysis of 1-Ethyl-1-methylcyclohexane and Other Substituted Cyclohexanes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of substituted cyclohexanes is paramount for applications ranging from solvent selection to the design of conformationally restricted pharmacophores. This guide provides a comprehensive comparison of 1-ethyl-1-methylcyclohexane with other key substituted cyclohexanes, supported by experimental data and detailed methodologies.

Physical Properties: A Comparative Overview

The substitution pattern and the nature of alkyl groups on a cyclohexane (B81311) ring significantly influence its physical properties, such as boiling point and density. These properties are critical for process chemistry, reaction kinetics, and purification protocols. A summary of these key physical parameters for this compound and a selection of other common substituted cyclohexanes is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound C₉H₁₈126.24152.2[1]0.777[1]
MethylcyclohexaneC₇H₁₄98.191010.770
EthylcyclohexaneC₈H₁₆112.221320.788
1,1-DimethylcyclohexaneC₈H₁₆112.22119-1200.777
cis-1,2-DimethylcyclohexaneC₈H₁₆112.22129-1300.796
trans-1,2-DimethylcyclohexaneC₈H₁₆112.22123-1240.776
cis-1,3-DimethylcyclohexaneC₈H₁₆112.22120-1210.784
trans-1,3-DimethylcyclohexaneC₈H₁₆112.22124-1250.767
cis-1,4-DimethylcyclohexaneC₈H₁₆112.22124-1250.783
trans-1,4-DimethylcyclohexaneC₈H₁₆112.221190.763

Conformational Analysis: The Role of Steric Hindrance

The chair conformation is the most stable arrangement for cyclohexane and its derivatives. In substituted cyclohexanes, the substituents can occupy either an axial or an equatorial position. The relative stability of these two conformations is primarily governed by steric interactions.

For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is quantified by the A-value (Gibbs free energy difference). A larger A-value indicates a stronger preference for the equatorial position. The A-value for a methyl group is approximately 1.74 kcal/mol, while for an ethyl group, it is slightly higher at around 1.79 kcal/mol.[2]

In the case of this compound, a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial in the chair conformation. Due to the slightly larger steric bulk of the ethyl group compared to the methyl group, the conformer with the ethyl group in the equatorial position and the methyl group in the axial position is expected to be more stable. This preference minimizes the steric strain arising from the interaction of the axial substituent with the syn-axial hydrogens on the ring.

The following diagram illustrates the conformational equilibrium of this compound.

References

Stability Showdown: Equatorial Preference in 1-Ethyl-1-methylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the conformational isomers of 1-Ethyl-1-methylcyclohexane reveals a distinct preference for the conformer with the ethyl group in the equatorial position. This preference is driven by the minimization of steric strain, a fundamental principle in conformational analysis. Quantitative data, primarily derived from A-values, confirms that placing the bulkier ethyl group equatorially results in a more stable, lower-energy conformation.

In the realm of drug development and molecular design, understanding the three-dimensional arrangement of atoms within a molecule is paramount. For cyclic structures like cyclohexane (B81311) derivatives, this involves analyzing the different spatial arrangements, or conformations, that the molecule can adopt. This compound serves as an excellent model system to illustrate the energetic consequences of substituent placement in a cyclohexane ring. The two primary chair conformations of this molecule are in a constant state of interconversion, known as a ring flip. In one conformer, the ethyl group occupies an axial position while the methyl group is equatorial. In the other, the roles are reversed.

The stability of these conformers is dictated by the steric interactions between the axial substituents and the axial hydrogen atoms on the same side of the ring. These unfavorable interactions, known as 1,3-diaxial interactions, increase the energy of the conformer.[1][2][3] The magnitude of this steric strain is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4][5] A larger A-value signifies a greater preference for the equatorial position.

Quantitative Stability Comparison

The energetic preference for one conformer over the other can be determined by comparing the A-values of the methyl and ethyl groups. The group with the larger A-value will cause more steric strain in the axial position and will therefore more strongly prefer the equatorial position.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (CH₃)~1.74 - 1.8[4][5]~7.3 - 7.6[2][6]
Ethyl (CH₂CH₃)~1.79 - 2.0[4][7]~7.5 - 8.4[8][9]

As indicated in the table, the ethyl group has a slightly larger A-value than the methyl group.[4][7] This is because the ethyl group, being bulkier, experiences greater steric hindrance when in the axial position.[10] Although the ethyl group can rotate to minimize some of this interaction, it still imposes a greater energetic penalty in the axial position compared to the methyl group.[4][11] Consequently, the conformer with the ethyl group in the equatorial position and the methyl group in the axial position is the more stable of the two.

Conformational Equilibrium

The equilibrium between the two chair conformers of this compound is a dynamic process. The diagram below illustrates the ring flip and highlights the more stable conformer.

Figure 1. Conformational equilibrium of this compound.

Experimental Protocols

The determination of A-values and the relative stability of conformers is typically achieved through experimental techniques such as variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy.[12]

Variable-Temperature NMR (VT-NMR) Spectroscopy Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • Initial Spectrum Acquisition: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons/carbons.

  • Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.

  • Coalescence and Decoalescence: At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial groups broaden and merge. Upon further cooling, the signals decoalesce and sharpen into two distinct sets of peaks, one for each conformer.

  • Integration and Equilibrium Constant: At a sufficiently low temperature where the interconversion is slow, the relative populations of the two conformers can be determined by integrating the corresponding signals in the NMR spectrum. The equilibrium constant (K) is calculated from the ratio of the integrals.

  • Thermodynamic Parameters: The free energy difference (ΔG°) can be calculated from the equilibrium constant using the equation ΔG° = -RTlnK. By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (lnK vs. 1/T).[13]

A more advanced technique involves the use of ¹³C NMR with isotopic enrichment, which can provide highly accurate data for conformational equilibria.[13]

References

A Comparative Analysis of 1-Ethyl-1-methylcyclohexane and 1,2-dimethylcyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the isomeric C9 and C8 alkyl-substituted cyclohexanes, 1-Ethyl-1-methylcyclohexane and 1,2-dimethylcyclohexane (B31226). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, synthesis, spectroscopic signatures, and conformational behavior, supported by experimental data and detailed protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the cis/trans isomers of 1,2-dimethylcyclohexane is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental and industrial settings.

PropertyThis compoundcis-1,2-dimethylcyclohexanetrans-1,2-dimethylcyclohexane (B1581434)
Molecular Formula C₉H₁₈C₈H₁₆C₈H₁₆
Molecular Weight 126.24 g/mol 112.22 g/mol 112.22 g/mol
Boiling Point 152.2 °C~130 °C~123.55 °C[1]
Density 0.777 g/cm³Not readily available0.7772 g/cm³ at 20 °C[1]
Melting Point -77.27 °C (estimate)Not readily available-90 °C[1]

Synthesis and Experimental Protocols

The synthesis of these alkylated cyclohexanes can be achieved through various established organic chemistry methodologies. Below are representative experimental protocols for the synthesis of this compound and 1,2-dimethylcyclohexane.

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound starting from 2-methylcyclohexanone (B44802) and an ethyl Grignard reagent. The reaction proceeds through the formation of a tertiary alcohol intermediate, which is subsequently reduced to the final alkane.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. A solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C. A solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous diethyl ether is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Reduction of the Tertiary Alcohol: The crude 1-ethyl-2-methylcyclohexanol (B1614814) can be reduced to this compound using a suitable reducing agent, such as through a Wolff-Kishner or Clemmensen reduction, although a more modern approach might involve conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.

Diagram of Synthesis Pathway for this compound

G A 2-Methylcyclohexanone C 1-Ethyl-2-methylcyclohexan-1-ol A->C + B Ethyl Magnesium Bromide (Grignard Reagent) B->C E This compound C->E via D Reduction (e.g., Wolff-Kishner) D->E

Caption: Synthesis of this compound.

Synthesis of 1,2-dimethylcyclohexane via Hydrogenation of o-Xylene (B151617)

This protocol describes the catalytic hydrogenation of o-xylene to produce a mixture of cis- and trans-1,2-dimethylcyclohexane. The stereoselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol:

  • Catalyst Preparation: A platinum on alumina (B75360) (Pt/Al₂O₃) catalyst is prepared by the incipient wetness technique. An aqueous solution of chloroplatinic acid is added to alumina support, followed by drying and calcination.

  • Hydrogenation Reaction: The hydrogenation is carried out in a continuous flow reactor at atmospheric pressure. The Pt/Al₂O₃ catalyst is placed in the reactor and pre-treated in situ with hydrogen. A stream of hydrogen saturated with o-xylene vapor is passed over the catalyst at a controlled temperature (e.g., 100 °C) and pressure (e.g., 1500 torr) for a specified duration (e.g., 5 hours).[2]

  • Product Collection and Analysis: The product stream is cooled to condense the dimethylcyclohexane isomers. The composition of the product mixture (cis- to trans- ratio) is determined by gas chromatography (GC).

Diagram of Synthesis Pathway for 1,2-dimethylcyclohexane

G A o-Xylene C cis-1,2-dimethylcyclohexane A->C + D trans-1,2-dimethylcyclohexane A->D + B H₂ / Catalyst (e.g., Pt/Al₂O₃) B->C B->D

Caption: Synthesis of 1,2-dimethylcyclohexane isomers.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and differentiation of these isomers.

NMR Spectroscopy

This compound:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane (B81311) ring protons. A triplet for the methyl protons of the ethyl group and a quartet for the methylene (B1212753) protons of the ethyl group will be observed. A singlet will be present for the methyl group attached to the quaternary carbon.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl and ethyl carbons, and the carbons of the cyclohexane ring.

1,2-dimethylcyclohexane: The NMR spectra of cis- and trans-1,2-dimethylcyclohexane are distinct due to their different symmetries and conformational preferences.

  • cis-1,2-dimethylcyclohexane: In its rapidly interconverting chair conformations, one methyl group is axial and the other is equatorial. This results in a specific set of signals in both ¹H and ¹³C NMR spectra. The ¹³C NMR spectrum of the cis isomer shows four signals, indicating a plane of symmetry.[3]

  • trans-1,2-dimethylcyclohexane: The diequatorial conformer is significantly more stable than the diaxial conformer. The ¹H and ¹³C NMR spectra will therefore predominantly reflect the diequatorial conformation.[4][5][6]

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
cis-1,2-dimethylcyclohexane 0.82 (d, 6H, J=6 Hz, -CH₃), 1.35 (m, 3H), 1.40 (m, 1H), 1.65 (m, 1H)[7]16, 24, 31, 34[7]
trans-1,2-dimethylcyclohexane Spectral data available, shows distinct signals from the cis isomer.Spectral data available, shows distinct signals from the cis isomer.[8]
Mass Spectrometry

This compound: The mass spectrum of this compound (MW = 126) shows characteristic fragmentation patterns. The most abundant fragments are typically observed at m/z = 111 (loss of a methyl group, [M-15]⁺) and m/z = 97 (loss of an ethyl group, [M-29]⁺).[1][4][5]

1,2-dimethylcyclohexane: The mass spectrum of 1,2-dimethylcyclohexane (MW = 112) will also show a molecular ion peak at m/z = 112. Fragmentation will involve the loss of methyl groups (m/z = 97) and other alkyl fragments from the cyclohexane ring.

Conformational Analysis and Reactivity

The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences, which are dictated by steric interactions.

This compound: This molecule has a gem-disubstituted carbon. In its chair conformation, one substituent will be in an axial position and the other in an equatorial position. Due to the larger steric bulk of the ethyl group compared to the methyl group (A-value of ethyl ≈ 1.75 kcal/mol, A-value of methyl ≈ 1.70 kcal/mol), the conformation where the ethyl group is equatorial and the methyl group is axial is slightly more stable. However, the energy difference is small.

1,2-dimethylcyclohexane: The conformational analysis of the 1,2-dimethylcyclohexane isomers is a classic example of steric effects in cyclic systems.

  • cis-1,2-dimethylcyclohexane: The two chair conformations are enantiomeric and thus have equal energy. In each conformation, one methyl group is axial and the other is equatorial. This results in 1,3-diaxial interactions for the axial methyl group.[4][5][6][9]

  • trans-1,2-dimethylcyclohexane: This isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial form. The energy difference is substantial, meaning the molecule exists almost exclusively in the diequatorial conformation at room temperature.[4][5][6][10]

Comparative Reactivity: The difference in steric hindrance between the two molecules and their conformers influences their reactivity.

  • Reactions that are sensitive to steric bulk at the substitution site will proceed at different rates. For example, an Sₙ2 reaction at a carbon adjacent to the substituted center would be more hindered in this compound than in 1,2-dimethylcyclohexane (in its more stable diequatorial trans form).

  • The accessibility of axial versus equatorial positions for attack by reagents will also dictate reaction pathways and product distributions. In general, equatorial attack is sterically favored. The greater stability of the diequatorial conformer of trans-1,2-dimethylcyclohexane means that reactions are more likely to occur from this conformation.

Diagram of Conformational Equilibria

G cluster_0 cis-1,2-dimethylcyclohexane cluster_1 trans-1,2-dimethylcyclohexane A Axial-Equatorial B Equatorial-Axial A->B ΔG ≈ 0 C Diequatorial (More Stable) D Diaxial (Less Stable) C->D ΔG > 0

Caption: Conformational equilibria of 1,2-dimethylcyclohexane isomers.

This guide provides a foundational comparative analysis of this compound and 1,2-dimethylcyclohexane. For specific applications, further experimental investigation into their reaction kinetics and thermodynamic properties is recommended.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of 1-Ethyl-1-methylcyclohexane, a volatile organic compound of interest in various research and industrial applications. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), offering insights into their respective performance characteristics based on typical validation parameters.

Method Performance Comparison

The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of volatile hydrocarbons like this compound. These values are representative and may vary based on the specific instrumentation, method optimization, and laboratory conditions.

Performance CharacteristicGC-MSGC-FID
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%
Specificity High (provides mass spectrum for identification)Moderate (based on retention time)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and Headspace GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for both the identification and quantification of this compound.

a) Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

  • Transfer 1 mL of each standard and sample solution into a 2 mL autosampler vial.

b) Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C9H18, MW: 126.24), characteristic ions would be selected for SIM mode.[1][2][3]

c) Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).[2][3]

  • Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.

  • Quantify the amount of this compound in the unknown samples using the generated calibration curve.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) Protocol

This method is particularly useful for the analysis of volatile compounds in complex matrices without extensive sample preparation.

a) Sample and Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards in 20 mL headspace vials. Add a consistent volume of a matrix blank (e.g., water or the sample matrix if known) to each vial. Spike with the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 10 µg/L to 500 µg/L).

  • For unknown samples, place a precisely measured amount (e.g., 5 mL of a liquid sample or a weighed amount of a solid sample) into a 20 mL headspace vial.

  • Seal all vials with crimp caps.

b) Instrumental Analysis:

  • Headspace Autosampler:

    • Oven Temperature: 80 °C.

    • Needle Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

    • Pressurization Time: 1 minute.

    • Injection Volume: 1 mL of the headspace gas.

  • Gas Chromatograph (GC):

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 10:1 split ratio).

    • Inlet Temperature: 200 °C.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate of 2.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 15 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

  • Flame Ionization Detector (FID):

    • Detector Temperature: 250 °C.

    • Hydrogen Flow: 40 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

c) Data Analysis:

  • Identify the this compound peak based on its retention time, as determined by the analysis of the standards.

  • Create a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by applying their peak areas to the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described above.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (this compound) Standards Calibration Standards Stock->Standards Vials Transfer to Vials Standards->Vials Sample Unknown Sample Sample->Vials Injector GC Injector Vials->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection & Identification) Column->MS Chromatogram Chromatogram (Retention Time) MS->Chromatogram Spectrum Mass Spectrum (Identification) MS->Spectrum Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Spectrum->Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

HS_GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards in Headspace Vials Stock->Standards Headspace Headspace Autosampler (Equilibration & Sampling) Standards->Headspace Sample Unknown Sample in Headspace Vial Sample->Headspace Injector GC Injector Headspace->Injector Column GC Column (Separation) Injector->Column FID Flame Ionization Detector (Detection) Column->FID Chromatogram Chromatogram (Retention Time) FID->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Headspace GC-FID analysis of this compound.

References

A Comparative Review of the Physicochemical Properties of 1-Ethyl-1-methylcyclohexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive literature review of the physicochemical properties of 1-Ethyl-1-methylcyclohexane, alongside a comparative analysis with its structural isomers. The data herein is intended to support researchers, scientists, and professionals in drug development in areas such as solvent selection, reaction modeling, and formulation design. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for the determination of these properties are described.

Physicochemical Properties of this compound

This compound is a cycloalkane with the chemical formula C₉H₁₈.[1] Its structure, featuring a cyclohexane (B81311) ring with both an ethyl and a methyl group attached to the same carbon atom, influences its physical and thermodynamic behavior. A summary of its key properties is presented below, followed by a comparison with other C₉H₁₈ cycloalkane isomers.

Table 1: Key Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₈[1]
Molecular Weight126.24 g/mol [2]
CAS Number4926-90-3[1]
Boiling Point152.2 °C at 760 mmHg[3]
Density0.777 g/cm³[3]
Flash Point29.2 °C[3]
Refractive Index1.4397
Enthalpy of Vaporization39.0 kJ/mol at 388 K[4]
Liquid Heat Capacity (Cp)Data available over a range of temperatures[5]

Comparative Analysis with Isomers

The physicochemical properties of hydrocarbons are highly dependent on their molecular structure. To illustrate this, the properties of this compound are compared with its isomers: 1-Ethyl-2-methylcyclohexane, 1-Ethyl-4-methylcyclohexane, and n-Propylcyclohexane.

Table 2: Comparison of Physicochemical Properties of C₉H₁₈ Cycloalkane Isomers
PropertyThis compound1-Ethyl-2-methylcyclohexane1-Ethyl-4-methylcyclohexanen-Propylcyclohexane
Molecular Formula C₉H₁₈C₉H₁₈C₉H₁₈C₉H₁₈
Molecular Weight ( g/mol ) 126.24126.24126.24126.24
Boiling Point (°C) 152.2~155~153156.7
Density (g/cm³ at 20°C) 0.777~0.78~0.770.784
Enthalpy of Vaporization (kJ/mol) 39.0 (at 388 K)--41.2 (at 298.15 K)

Note: Some values for isomers are approximate as precise experimental data under identical conditions can be limited in the literature.

Experimental Protocols

The determination of the physicochemical properties listed above relies on established experimental techniques. The following sections detail the general methodologies for these key experiments.

Density Measurement

The density of a liquid can be determined using several methods, including:

  • Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty and then again when filled with the liquid. The density is calculated by dividing the mass of the liquid by the known volume.

  • Oscillating U-tube Densimeter: This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

Boiling Point Determination

Standard methods for boiling point determination include:

  • Distillation: The compound is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

  • Ebulliometer: An ebulliometer is a specialized apparatus designed for the precise measurement of boiling points by maintaining equilibrium between the liquid and vapor phases.

Viscosity Measurement

The viscosity of a liquid, its resistance to flow, is commonly measured using:

  • Capillary Viscometers (e.g., Ostwald or Ubbelohde): These devices measure the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under a known pressure differential. The viscosity is then calculated using the Hagen-Poiseuille equation. The general procedure involves:

    • Cleaning and drying the viscometer.

    • Introducing a precise volume of the sample liquid.

    • Drawing the liquid up one arm of the U-tube past the timing marks.

    • Measuring the time it takes for the liquid meniscus to fall between two calibrated marks.

    • Calculating the kinematic viscosity, which can be converted to dynamic viscosity if the density is known.[6][7]

  • Rotational Viscometers: These instruments measure the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to the measured torque.

Surface Tension Measurement

Surface tension, the tendency of a liquid to shrink into the minimum surface area possible, can be measured by several techniques:

  • Du Noüy Ring Method: This method involves measuring the force required to detach a platinum ring from the surface of the liquid.[8] The surface tension is calculated from this force and the dimensions of the ring.

  • Pendant Drop Method: The shape of a drop of liquid hanging from a capillary tip is analyzed. The surface tension can be determined from the shape of the drop, which is governed by the balance between surface tension and gravity.[9]

  • Wilhelmy Plate Method: This technique measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with and then pulled from the liquid surface.

Visualizations

Isomer Relationships

The following diagram illustrates the structural relationship between this compound and its isomers, all of which share the same chemical formula (C₉H₁₈).

Isomer_Relationships cluster_methylethyl Methylethylcyclohexanes C9H18 C₉H₁₈ Cycloalkanes This compound This compound C9H18->this compound 1-Ethyl-2-methylcyclohexane 1-Ethyl-2-methylcyclohexane C9H18->1-Ethyl-2-methylcyclohexane 1-Ethyl-3-methylcyclohexane 1-Ethyl-3-methylcyclohexane C9H18->1-Ethyl-3-methylcyclohexane 1-Ethyl-4-methylcyclohexane 1-Ethyl-4-methylcyclohexane C9H18->1-Ethyl-4-methylcyclohexane Propylcyclohexane n-Propylcyclohexane C9H18->Propylcyclohexane

Caption: Structural isomers of C₉H₁₈ cycloalkanes.

General Experimental Workflow for Physicochemical Property Determination

The following diagram outlines a typical workflow for the experimental determination of key physicochemical properties of a liquid sample like this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_measurements Property Measurement cluster_data Data Analysis & Reporting Sample Liquid Sample (this compound) Purification Purification (e.g., Distillation) Sample->Purification Purity_Analysis Purity Analysis (e.g., GC-MS) Purification->Purity_Analysis Density Density (Pycnometer/Densimeter) Purity_Analysis->Density Viscosity Viscosity (Capillary Viscometer) Purity_Analysis->Viscosity Surface_Tension Surface Tension (Ring/Pendant Drop) Purity_Analysis->Surface_Tension Boiling_Point Boiling Point (Ebulliometer) Purity_Analysis->Boiling_Point Refractive_Index Refractive Index (Refractometer) Purity_Analysis->Refractive_Index Data_Collection Data Collection Density->Data_Collection Viscosity->Data_Collection Surface_Tension->Data_Collection Boiling_Point->Data_Collection Refractive_Index->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

A Comparative Analysis of Experimental and Theoretical Properties of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Physicochemical Properties of 1-Ethyl-1-methylcyclohexane, Contrasting Experimental Data with Theoretical Predictions.

This guide provides a comprehensive comparison of the experimentally determined and theoretically predicted physicochemical properties of this compound. The data is presented in a clear, tabular format for easy reference. Detailed experimental protocols, based on internationally recognized standards, are provided for key properties. Additionally, a logical workflow for both experimental and theoretical property determination is visualized.

Data Presentation: Experimental vs. Theoretical Properties

The following table summarizes the available experimental and theoretical values for the boiling point, density, and refractive index of this compound. It is important to note that experimental values can vary slightly between different sources due to minor variations in measurement conditions and sample purity. Similarly, theoretical values differ based on the computational models and algorithms employed.

PropertyExperimental Value(s)Theoretical/Predicted Value(s)
Boiling Point 152.2 °C[1][2], 152.05 °C[3][4]149.3 °C (NIST/TRC)[5], 148.9 °C (ACD/Labs Percepta)
Density 0.777 g/cm³[1][2], 0.8025 g/cm³[3][4]0.801 g/cm³ (ACD/Labs Percepta)
Refractive Index 1.4397[3][4]1.438 (ACD/Labs Percepta)

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound, based on ASTM International standards.

Boiling Point Determination (ASTM D1078)

The distillation (boiling) range of volatile organic liquids such as this compound can be determined using the ASTM D1078 standard test method.[4][6][7][8][9]

Principle: This method involves the distillation of a measured volume of the liquid under controlled conditions. The temperature of the vapor is monitored as the liquid is vaporized and then condensed. The boiling range is the temperature range from the point at which the first drop of condensate falls from the condenser to the point at which the last of the liquid has evaporated.

Apparatus:

  • Distillation flask

  • Condenser

  • Heating mantle or bath

  • Calibrated thermometer or temperature sensor

  • Graduated cylinder for collecting the distillate

Procedure:

  • A 100 mL sample of the liquid is measured into the distillation flask.

  • The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

  • The sample is heated at a controlled rate to produce a distillation rate of 4 to 5 mL per minute.

  • The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

  • The temperature is continuously monitored as the distillation proceeds. The final boiling point is the maximum temperature reached during the distillation.

  • The total volume of distillate collected is also recorded.

Density Measurement (ASTM D4052)

The density of liquid hydrocarbons like this compound can be accurately measured using a digital density meter according to the ASTM D4052 standard.[3][10][11][12][13]

Principle: This method relies on the measurement of the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Thermostatically controlled bath to maintain a constant temperature

  • Syringe or autosampler for sample injection

Procedure:

  • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

  • The sample is injected into the clean, dry U-tube, ensuring that no air bubbles are present.

  • The U-tube is brought to the desired measurement temperature.

  • The instrument measures the oscillation period of the U-tube filled with the sample.

  • The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period.

Refractive Index Measurement (ASTM D1218)

The refractive index of transparent liquid hydrocarbons such as this compound is determined using a refractometer following the ASTM D1218 standard.[1][14][15][16][17]

Principle: This method measures the angle at which a beam of light is bent (refracted) as it passes from a prism of known refractive index into the liquid sample.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • A monochromatic light source (typically a sodium lamp, 589 nm)

  • A constant temperature circulating bath

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of the sample are placed on the surface of the measuring prism.

  • The prisms are closed and the sample is allowed to come to the measurement temperature.

  • The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale or digital display.

Visualization of Methodologies

The following diagrams illustrate the generalized workflows for determining the properties of this compound through experimental measurement and theoretical prediction.

experimental_workflow cluster_experimental Experimental Property Determination sample This compound (Physical Sample) measurement Instrumental Measurement (e.g., Distillation, Densitometry, Refractometry) sample->measurement data Raw Experimental Data (Temperature, Volume, Mass, Refractive Angle) measurement->data analysis Data Analysis & Processing (e.g., Calibration, Averaging) data->analysis exp_value Final Experimental Value analysis->exp_value theoretical_workflow cluster_theoretical Theoretical Property Prediction structure Molecular Structure of This compound (e.g., SMILES, InChI) model Computational Model Selection (e.g., QSPR, DFT, Machine Learning) structure->model calculation Property Calculation/ Prediction model->calculation pred_value Predicted Theoretical Value calculation->pred_value

References

Characterization of 1-Ethyl-1-methylcyclohexane Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of byproducts generated during the synthesis of 1-Ethyl-1-methylcyclohexane via two common routes: acid-catalyzed dehydration of 1-ethyl-1-methylcyclohexanol and the Grignard reaction of methylcyclohexanone with ethylmagnesium bromide. Understanding and controlling the formation of these byproducts is critical for ensuring the purity and safety of the final product in research and pharmaceutical applications.

Comparison of Byproduct Profiles in Synthesis Routes

The synthesis of this compound can be approached through several methods, with the choice of route significantly impacting the byproduct profile. Below is a summary of the expected byproducts for two primary synthetic pathways.

Synthesis RouteTarget ProductMajor ByproductsMinor Byproducts
Acid-Catalyzed Dehydration of 1-Ethyl-1-methylcyclohexanolThis compound1-Ethyl-cyclohexene, Ethylidene-cyclohexaneIsomeric ethyl-methylcyclohexenes, rearranged carbocation-derived alkenes
Grignard Reaction with MethylcyclohexanoneThis compoundUnreacted Methylcyclohexanone, 1-Ethyl-1-methylcyclohexanol (intermediate)Byproducts from enolization of the ketone, Wurtz-type coupling products (ethane)

In-Depth Analysis of Byproduct Formation

Acid-Catalyzed Dehydration of 1-Ethyl-1-methylcyclohexanol

This common synthesis route involves the elimination of water from the tertiary alcohol, 1-ethyl-1-methylcyclohexanol, in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds via a carbocation intermediate, leading to a mixture of alkene isomers as the primary byproducts.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted (and generally most stable) alkene, and Hofmann's rule, which can favor the formation of the less substituted alkene with sterically hindered bases (though less common with acid catalysis).

Major Byproducts:

  • 1-Ethyl-cyclohexene: Formation of this endocyclic alkene is often favored as it is a highly substituted and stable product.

  • Ethylidene-cyclohexane: This exocyclic alkene is also a significant byproduct. The ratio of these two major byproducts can be influenced by the reaction conditions, including the choice of acid catalyst and temperature.

Minor Byproducts:

  • Rearranged Alkene Isomers: The carbocation intermediate can undergo rearrangements, such as hydride or methyl shifts, leading to the formation of various isomeric ethyl-methylcyclohexenes.

The reaction pathway can be visualized as follows:

G cluster_0 Dehydration of 1-Ethyl-1-methylcyclohexanol 1-Ethyl-1-methylcyclohexanol 1-Ethyl-1-methylcyclohexanol Carbocation Intermediate Carbocation Intermediate 1-Ethyl-1-methylcyclohexanol->Carbocation Intermediate + H+ / - H2O This compound This compound Carbocation Intermediate->this compound Reduction (if applicable) 1-Ethyl-cyclohexene 1-Ethyl-cyclohexene Carbocation Intermediate->1-Ethyl-cyclohexene Elimination (Zaitsev) Ethylidene-cyclohexane Ethylidene-cyclohexane Carbocation Intermediate->Ethylidene-cyclohexane Elimination (Hofmann) Rearranged Alkenes Rearranged Alkenes Carbocation Intermediate->Rearranged Alkenes Rearrangement

Reaction pathway for the dehydration of 1-ethyl-1-methylcyclohexanol.
Grignard Reaction of Methylcyclohexanone with Ethylmagnesium Bromide

This organometallic approach involves the nucleophilic addition of an ethyl group from ethylmagnesium bromide to the carbonyl carbon of methylcyclohexanone. The initial product is the magnesium alkoxide of 1-ethyl-1-methylcyclohexanol, which is then protonated during aqueous workup to yield the tertiary alcohol. A subsequent dehydration step is required to obtain this compound.

Major Byproducts:

  • Unreacted Methylcyclohexanone: Incomplete reaction can leave starting material in the product mixture.

  • 1-Ethyl-1-methylcyclohexanol: The alcohol intermediate may not be fully dehydrated in the subsequent step.

Minor Byproducts:

  • Enolization Products: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. This can lead to side reactions and reduce the yield of the desired product.

  • Wurtz-type Coupling Products: Self-coupling of the Grignard reagent can produce small amounts of ethane.

The experimental workflow for this synthesis and subsequent byproduct analysis is outlined below:

G cluster_1 Grignard Synthesis & Analysis Workflow Start Start Grignard Reaction Methylcyclohexanone + Ethylmagnesium Bromide Start->Grignard Reaction Aqueous Workup Protonation Grignard Reaction->Aqueous Workup Dehydration Acid-catalyzed elimination Aqueous Workup->Dehydration Crude Product Crude Product Dehydration->Crude Product Purification Distillation or Chromatography Crude Product->Purification Byproduct Analysis GC-MS Analysis Crude Product->Byproduct Analysis Pure Product This compound Purification->Pure Product End End Byproduct Analysis->End

Experimental workflow for Grignard synthesis and byproduct analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

A robust GC-MS method is essential for the separation and identification of this compound and its structurally similar byproducts.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 150 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Data Analysis:

  • Identify the main product and byproducts by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). The percentage of each component can be calculated as the area of the individual peak divided by the total area of all peaks.

Conclusion

The choice of synthetic route for this compound has a profound impact on the resulting byproduct profile. The acid-catalyzed dehydration of 1-ethyl-1-methylcyclohexanol typically yields a mixture of alkene isomers, which can be challenging to separate from the desired product. The Grignard reaction, followed by dehydration, may offer a cleaner route, with the primary impurities being unreacted starting materials or the alcohol intermediate, which are often more easily removed.

For researchers and professionals in drug development, careful consideration of the synthetic pathway and rigorous analytical characterization of the final product are paramount. The detailed GC-MS protocol provided in this guide serves as a starting point for the development of a validated analytical method to ensure the purity and quality of this compound for its intended application.

Distinguishing Cis and Trans Isomers of Substituted Cyclohexanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of substituted cyclohexanes is a critical step in chemical synthesis and analysis. The spatial arrangement of substituents, defined as cis (on the same side of the ring) or trans (on opposite sides), profoundly influences the molecule's physical, chemical, and biological properties. This guide provides an objective comparison of common analytical techniques used to distinguish between these isomers, supported by experimental data and detailed protocols.

The primary challenge in differentiating cis and trans isomers of substituted cyclohexanes lies in their conformational flexibility. The cyclohexane (B81311) ring predominantly exists in a chair conformation, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers and the orientation of the substituents give rise to distinct spectroscopic signatures that can be exploited for their identification.[1][2]

Spectroscopic and Chromatographic Differentiation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC) are powerful and routinely employed techniques for isomer differentiation. Each method leverages different molecular properties to achieve distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between cis and trans isomers of substituted cyclohexanes.[1] Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts and coupling constants.

¹H NMR Spectroscopy: The key to differentiating isomers using ¹H NMR lies in the analysis of proton-proton coupling constants (J-values) and chemical shifts, which are highly sensitive to the dihedral angle between adjacent protons and their local electronic environment.[3] In a chair conformation, the coupling constant between two adjacent axial protons (Jaa) is significantly larger than that between an axial and an equatorial proton (Jae) or between two equatorial protons (Jee). This is governed by the Karplus relationship.[3][4]

For a 1,2-disubstituted cyclohexane, the trans isomer can exist in a stable diequatorial conformation, which would result in the methine protons (protons on the carbons bearing the substituents) being axial. This leads to a large axial-axial coupling constant. Conversely, the cis isomer will have one axial and one equatorial substituent, resulting in smaller axial-equatorial and equatorial-equatorial couplings for the methine protons.[1]

Protons in an axial position are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[1][5]

¹³C NMR Spectroscopy: In ¹³C NMR, the γ-gauche effect is a key diagnostic tool. An axial substituent experiences steric interaction with the syn-axial hydrogens on the carbons at the γ-position (C-3 and C-5 relative to the substituent at C-1). This steric compression leads to a shielding effect, causing the signals for these γ-carbons to shift upfield (to a lower ppm value) compared to the corresponding carbons in the isomer where the substituent is equatorial.[1] For instance, in a cis-1,4-disubstituted cyclohexane, one substituent must be axial, leading to an upfield shift for the γ-carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy can also be used to distinguish between cis and trans isomers, although the differences in the spectra can be more subtle than in NMR.[1] The variations arise from differences in molecular symmetry and vibrational modes. The most diagnostic information is often found in the "fingerprint region" (below 1500 cm⁻¹), which contains complex vibrations involving C-C stretching and C-H bending.[1][6] The C-H wagging region (around 650-1000 cm⁻¹) can also be sensitive to the stereochemical arrangement of the substituents.[1] While specific absorption bands can be characteristic of a particular isomer, the interpretation often relies on comparing the spectrum of an unknown sample to that of a known standard.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the column. Cis and trans isomers often have different boiling points and polarities due to differences in their overall dipole moments and molecular shapes. These differences can lead to different retention times on a GC column, allowing for their separation and identification.[7][8] For example, on a nonpolar column, the isomer with the lower boiling point will typically elute first.

Quantitative Data Summary

The following table summarizes the key quantitative data used to distinguish between cis and trans isomers of substituted cyclohexanes using NMR and IR spectroscopy.

Technique Parameter Cis Isomer Trans Isomer Reference
¹H NMR JH-H (vicinal coupling)Smaller Jae and Jee (typically 2-5 Hz) for methine protons in a 1,2-disubstituted cyclohexane.Larger Jaa (typically 7-12 Hz) for methine protons in a diequatorial 1,2-disubstituted cyclohexane.[1][4]
Chemical Shift (δ)Axial protons are generally upfield (lower ppm) compared to equatorial protons.Equatorial protons are generally downfield (higher ppm) compared to axial protons.[1][5]
¹³C NMR γ-gauche effectAn axial substituent causes an upfield shift (shielding) of the γ-carbons.An equatorial substituent results in a downfield shift (deshielding) of the γ-carbons compared to the axial case.[1]
IR Spectroscopy Fingerprint RegionCharacteristic pattern of absorption bands below 1500 cm⁻¹.Distinctly different pattern of absorption bands below 1500 cm⁻¹ compared to the cis isomer.[1][6]

Experimental Protocols

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra, which is crucial for accurate coupling constant measurements.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Signal averaging (e.g., 16-32 scans) is often used to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Measure the coupling constants (J-values) from the splitting patterns in the ¹H NMR spectrum.

  • Analyze the chemical shifts in both ¹H and ¹³C NMR spectra, paying close attention to the regions corresponding to the methine protons and the ring carbons.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.

Acquisition:

  • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment or the pure solvent/KBr, which is then automatically subtracted from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands.

  • Compare the fingerprint regions of the two isomers to identify diagnostic differences.

Gas Chromatography (GC)

Instrumentation: A gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

Column Selection: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5, HP-5) is often suitable for separating isomers based on boiling point differences.

Experimental Conditions:

  • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without decomposition (e.g., 250 °C).

  • Oven Program: An initial oven temperature below the boiling point of the isomers, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature that ensures elution of all components.

  • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

  • Detector Temperature: Set to a temperature higher than the final oven temperature to prevent condensation.

Data Analysis:

  • Analyze the resulting chromatogram to determine the retention times of the peaks.

  • The peak with the shorter retention time corresponds to the more volatile (generally lower boiling point) isomer.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between cis and trans isomers of substituted cyclohexanes using the described techniques.

G cluster_start cluster_methods Analytical Techniques cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Start Mixture of Cis and Trans Substituted Cyclohexane Isomers NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared Spectroscopy Start->IR GC Gas Chromatography Start->GC NMR_Analysis Analyze Coupling Constants (J-values) and Chemical Shifts (γ-gauche effect) NMR->NMR_Analysis IR_Analysis Compare Fingerprint Regions (<1500 cm⁻¹) IR->IR_Analysis GC_Analysis Compare Retention Times GC->GC_Analysis Cis Cis Isomer Identified NMR_Analysis->Cis Trans Trans Isomer Identified NMR_Analysis->Trans IR_Analysis->Cis IR_Analysis->Trans GC_Analysis->Cis GC_Analysis->Trans

Caption: Workflow for distinguishing cis and trans isomers.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-1-methylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Ethyl-1-methylcyclohexane

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This cycloalkane is a flammable liquid and requires handling as hazardous waste in compliance with local, regional, and national regulations. This guide provides procedural, step-by-step instructions to ensure the safe and compliant disposal of this compound for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid.[1][2] Its primary hazards include flammability, potential for skin irritation, and possible aspiration toxicity. It is also recognized as being very toxic to aquatic life with long-lasting effects. Adherence to proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory during handling and disposal. All procedures involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Disposal

The following table summarizes key quantitative data relevant to the safe disposal of this compound.

PropertyValueSignificance for Disposal
Flash Point 29.2°C[1][2]Classifies the substance as a flammable liquid, necessitating handling as ignitable hazardous waste.
Boiling Point 152.2°C[1][2][]Indicates the temperature at which the liquid turns to vapor, which is important for assessing inhalation risks and storage conditions.
Density 0.777 g/cm³[1][2][]Useful for determining the mass of the waste for documentation and disposal purposes.
US EPA Waste Code D001 (Ignitable Waste)Under the Resource Conservation and Recovery Act (RCRA), liquids with a flash point below 60°C are classified as ignitable hazardous waste.
UN Number UN 1993[4][5][6][7]Used for the transportation of flammable liquids, n.o.s. (not otherwise specified), which is appropriate for this compound.
European Waste Catalogue (EWC) Code 14 06 03* or 16 05 06*Depending on the specific context of the waste, these codes for waste organic solvents or laboratory chemicals containing hazardous substances may apply. The asterisk denotes hazardous waste.[8]

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the safe disposal of this compound in a laboratory setting.

Protocol 1: Waste Collection and Segregation
  • Container Selection : Use a designated, chemically compatible waste container for the collection of this compound. The container should be in good condition, with a secure, tight-fitting lid.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Segregation : It is crucial to segregate this compound waste from incompatible materials, particularly oxidizing agents, to prevent violent reactions.[9] Store the waste container in a designated satellite accumulation area away from heat, sparks, and open flames.[9][10]

  • Container Management : Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave adequate headspace to allow for vapor expansion.

Protocol 2: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent escalation.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse vapors.

  • Eliminate Ignition Sources : Immediately remove all sources of ignition, such as open flames, hot surfaces, and electrical equipment that is not explosion-proof.[9][10]

  • Containment : Prevent the spill from spreading or entering drains and waterways. Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to soak up the liquid.

  • Cleanup : Use non-sparking tools to collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste.

  • Decontamination : Thoroughly clean the spill area to remove any residual contamination.

Protocol 3: Final Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations. This will typically include information on the chemical composition and quantity of the waste.

  • Professional Disposal : The final disposal of this compound must be carried out by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Step 1: Waste Collection & Segregation cluster_spill Spill Management (If Applicable) cluster_disposal Step 2: Final Disposal start Generation of This compound Waste select_container Select Chemically Compatible Waste Container start->select_container label_container Label with 'Hazardous Waste', Chemical Name, and Hazards select_container->label_container segregate_waste Segregate from Incompatible Materials (e.g., Oxidizers) label_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste spill Spill Occurs store_waste->spill Potential Hazard contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs evacuate Evacuate & Ventilate Area spill->evacuate eliminate_ignition Eliminate Ignition Sources evacuate->eliminate_ignition contain_spill Contain Spill with Inert Absorbent eliminate_ignition->contain_spill cleanup_spill Collect Waste Using Non-Sparking Tools contain_spill->cleanup_spill cleanup_spill->contact_ehs document_waste Complete Waste Disposal Forms contact_ehs->document_waste professional_disposal Arrange for Professional Disposal document_waste->professional_disposal end Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical reagents is of paramount importance. This guide provides immediate, essential safety and logistical information for the use of 1-Ethyl-1-methylcyclohexane, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.

Chemical Properties and Hazards:

This compound is a flammable liquid and vapor.[1] Key quantitative data for safe handling are summarized below.

PropertyValue
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol [1][2]
Boiling Point151-152.2°C[1][3]
Flash Point29.2°C[3]
Density0.777 - 0.79 g/cm³[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][4]To prevent eye contact which can cause irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and impervious clothing, such as a lab coat, are required.[4][5]To prevent skin contact which can cause irritation.[1][4]
Respiratory Protection If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[4]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, safety glasses, and closed-toe shoes. Put on chemical-resistant gloves before handling the chemical.

  • Ensure Proper Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Verify Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible.[4][6]

  • Eliminate Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to avoid leaving the designated work area.

2. Handling:

  • Grounding and Bonding: Ground and bond containers and receiving equipment to prevent static discharge.[1][5][7]

  • Use Non-Sparking Tools: Employ only non-sparking tools when opening and handling containers.[1][3][5]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][3] Avoid breathing vapors or mist.[6]

  • Maintain Container Integrity: Keep the container tightly closed when not in use.[1][3]

3. Post-Handling:

  • Hand Washing: Wash hands and face thoroughly after handling.[1]

  • Storage: Store the container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1]

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.

1. Waste Identification and Collection:

  • Identify the waste as a flammable hazardous material.

  • Collect waste in a designated, properly labeled, and sealed container.

2. Disposal Method:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Do not allow the product to enter drains, waterways, or the soil.[1]

3. Spill Management:

  • Small Spills: Absorb the spilled material in dry sand or inert absorbent and collect it into an airtight container for disposal.[1]

  • Large Spills: Contain the spill by bunding.[1] Evacuate the area and prevent entry of unnecessary personnel.[4] Use extra personal protective equipment, such as a self-contained breathing apparatus, if necessary.[1]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, perform artificial respiration.[8] Seek medical attention if you feel unwell.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with water or shower.[1] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6][9] Rinse mouth.[1] Seek immediate medical attention.[1][8][9]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE handle_ground Ground and Bond prep_ppe->handle_ground prep_vent Ensure Ventilation prep_vent->handle_ground prep_safety Verify Safety Equipment prep_safety->handle_ground prep_ignition Eliminate Ignition Sources prep_ignition->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_avoid Avoid Contact handle_tools->handle_avoid handle_container Keep Container Closed handle_avoid->handle_container post_wash Wash Hands handle_container->post_wash post_store Store Properly post_wash->post_store disp_collect Collect Waste post_store->disp_collect disp_dispose Dispose per Regulations disp_collect->disp_dispose disp_spill Manage Spills disp_dispose->disp_spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.